1-Amino-3-hydroxycyclobutane-1-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
1-amino-3-hydroxycyclobutane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c6-5(4(8)9)1-3(7)2-5/h3,7H,1-2,6H2,(H,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEQBVNDAVKXWBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(C(=O)O)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1-Amino-3-hydroxycyclobutane-1-carboxylic Acid
Abstract
This technical guide provides a comprehensive overview of the synthetic strategies for obtaining 1-Amino-3-hydroxycyclobutane-1-carboxylic acid, a valuable constrained amino acid analog with significant potential in drug discovery and development. The guide delves into the rationale behind a proposed multi-step synthesis, starting from the commercially available 3-oxocyclobutanecarboxylic acid. Detailed experimental protocols, mechanistic insights, and considerations for stereochemical control are presented to equip researchers, medicinal chemists, and drug development professionals with the necessary knowledge to synthesize this important molecule. The described methodologies are supported by authoritative references, ensuring scientific integrity and reproducibility.
Introduction: The Significance of Constrained Amino Acids in Medicinal Chemistry
Cyclic amino acids are crucial building blocks in modern drug design. Their rigid structures allow for the exploration of well-defined conformational spaces, leading to peptides and small molecules with enhanced potency, selectivity, and metabolic stability. Among these, cyclobutane-containing amino acids are of particular interest due to their unique three-dimensional arrangement. 1-Amino-3-hydroxycyclobutane-1-carboxylic acid, with its vicinal amino and carboxyl groups on one carbon and a hydroxyl group on the opposite side of the cyclobutane ring, presents a scaffold with rich potential for creating novel therapeutics. The hydroxyl group offers a handle for further functionalization, while the constrained cyclobutane ring can impart favorable pharmacokinetic properties.
This guide will focus on a practical and adaptable synthetic route to 1-Amino-3-hydroxycyclobutane-1-carboxylic acid, emphasizing the chemical principles and experimental considerations necessary for a successful synthesis.
Retrosynthetic Analysis and Strategic Considerations
A logical retrosynthetic analysis of 1-Amino-3-hydroxycyclobutane-1-carboxylic acid points to 3-oxocyclobutanecarboxylic acid as a key starting material. This commercially available compound provides the core cyclobutane structure with the required carbonyl functionality at the C3 position and a carboxylic acid at the C1 position.
The overall synthetic strategy involves three key transformations:
-
Introduction of the Amino Group: The amino group at the C1 position can be introduced via a Curtius, Hofmann, or Schmidt rearrangement of a carboxylic acid derivative, or through a Strecker-like synthesis.
-
Reduction of the Ketone: The ketone at the C3 position needs to be reduced to a hydroxyl group. The stereoselectivity of this reduction is a critical aspect, as it will determine the cis or trans configuration of the final product.
-
Protection/Deprotection Strategy: The carboxylic acid and the ketone functionalities may require protection during the synthesis to avoid unwanted side reactions.
The following diagram illustrates the proposed synthetic pathway:
Caption: A proposed synthetic pathway for 1-Amino-3-hydroxycyclobutane-1-carboxylic acid.
Detailed Synthetic Protocols
This section provides a step-by-step guide for the synthesis of 1-Amino-3-hydroxycyclobutane-1-carboxylic acid, starting from 3-oxocyclobutanecarboxylic acid.
Synthesis of the Starting Material: 3-Oxocyclobutanecarboxylic Acid
While commercially available, understanding the synthesis of the starting material provides valuable context. A common method involves a three-step process from acetone, bromine, and malononitrile.[1] The final step is the hydrolysis of 3,3-dicyanocyclobutanone.[1]
Protocol for the Hydrolysis of 3,3-Dicyanocyclobutanone:
-
Suspend 3,3-dicyanocyclobutanone (1.0 eq) in 6 M aqueous hydrochloric acid.[1]
-
Reflux the mixture for 24 hours.[1]
-
After cooling, evaporate the mixture to dryness.[1]
-
The crude product can be purified by recrystallization from a suitable solvent like a mixture of dichloromethane and n-heptane to yield 3-oxocyclobutanecarboxylic acid.[2]
Step 1: Protection of the Ketone
To prevent the ketone from interfering with the subsequent amination step, it is prudent to protect it as a ketal.
Protocol for Ketal Protection:
-
Dissolve 3-oxocyclobutanecarboxylic acid (1.0 eq) in a suitable solvent such as toluene.
-
Add ethylene glycol (1.2 eq) and a catalytic amount of a strong acid, such as p-toluenesulfonic acid (0.05 eq).
-
Reflux the mixture with a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the protected ketal.
Step 2: Introduction of the Amino Group via Curtius Rearrangement
The Curtius rearrangement is a reliable method for converting a carboxylic acid into an amine with the loss of one carbon atom.
Protocol for the Curtius Rearrangement:
-
Activation of the Carboxylic Acid:
-
Dissolve the protected ketal carboxylic acid (1.0 eq) in an anhydrous solvent like THF.
-
Cool the solution to 0 °C and add triethylamine (1.1 eq).
-
Slowly add ethyl chloroformate (1.1 eq) and stir the mixture at 0 °C for 1-2 hours.
-
-
Formation of the Acyl Azide:
-
In a separate flask, dissolve sodium azide (1.5 eq) in water and add it to the reaction mixture.
-
Stir vigorously at 0 °C for another 1-2 hours.
-
-
Rearrangement to the Isocyanate:
-
Carefully extract the aqueous layer with toluene.
-
Heat the toluene solution to reflux. The acyl azide will rearrange to the isocyanate with the evolution of nitrogen gas. Caution: Acyl azides can be explosive. Perform this step in a well-ventilated fume hood with appropriate safety precautions.
-
-
Hydrolysis to the Amine:
-
Cool the toluene solution containing the isocyanate.
-
Add 6 M hydrochloric acid and reflux the mixture to hydrolyze the isocyanate to the amine and remove the protecting group from the amine.
-
Step 3: Reduction of the Ketone and Final Deprotection
The final step involves the reduction of the ketone to a hydroxyl group. The choice of reducing agent will influence the stereochemical outcome.
Protocol for Reduction and Deprotection:
-
Deprotection of the Ketal:
-
The acidic workup in the previous step may also cleave the ketal protecting group. If not, the crude amino acid can be treated with aqueous acid (e.g., 1 M HCl) to deprotect the ketone.
-
-
Reduction of the Ketone:
-
For a mixture of diastereomers: Dissolve the crude 1-amino-3-oxocyclobutane-1-carboxylic acid in water or a mixture of water and a co-solvent like ethanol. Cool the solution to 0 °C and add a reducing agent like sodium borohydride (NaBH₄) portion-wise.
-
For stereoselective reduction: For a stereoselective reduction, enzymatic catalysis using a ketoreductase (KRED) can be employed.[3] This would require screening a library of KREDs to find an enzyme that provides high diastereoselectivity for the desired cis or trans isomer.
-
-
Purification:
-
After the reduction is complete, carefully acidify the reaction mixture with an ion-exchange resin or by adding acid to quench the excess reducing agent.
-
The final product, 1-Amino-3-hydroxycyclobutane-1-carboxylic acid, can be purified by ion-exchange chromatography.
-
The following diagram illustrates the experimental workflow:
Sources
- 1. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]
- 2. CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]
- 3. Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stereochemistry of 1-Amino-3-hydroxycyclobutane-1-carboxylic Acid (AHCCA)
This guide provides a comprehensive technical overview of the stereochemistry of 1-Amino-3-hydroxycyclobutane-1-carboxylic acid (AHCCA), a constrained non-proteinogenic amino acid of significant interest to researchers, scientists, and drug development professionals. We will delve into the fundamental stereochemical principles governing this molecule, explore synthetic strategies for obtaining stereochemically pure isomers, discuss methods for their characterization, and examine the profound impact of stereochemistry on their biological activity.
Introduction: The Significance of Constrained Amino Acids in Drug Discovery
In the realm of medicinal chemistry, the conformational restriction of bioactive molecules is a powerful strategy for enhancing potency, selectivity, and metabolic stability. Cyclobutane rings, with their inherent ring strain and puckered conformations, serve as valuable scaffolds for achieving this conformational rigidity.[1] 1-Amino-3-hydroxycyclobutane-1-carboxylic acid (AHCCA) is a prime example of such a scaffold, incorporating both amino acid and cyclobutane functionalities. Its unique three-dimensional structure makes it a compelling building block for the design of novel therapeutics, including peptidomimetics and small molecule inhibitors.[2][3] Understanding the intricate stereochemical landscape of AHCCA is paramount for unlocking its full potential in drug development.
The Stereochemical Landscape of AHCCA: Cis/Trans Isomerism and Enantiomers
The structure of 1-Amino-3-hydroxycyclobutane-1-carboxylic acid features two stereocenters at the C1 and C3 positions of the cyclobutane ring. This gives rise to a total of four possible stereoisomers, which can be categorized into two pairs of enantiomers: one cis and one trans.
-
Cis Isomers: The amino and hydroxyl groups are on the same face of the cyclobutane ring. This diastereomer exists as a pair of enantiomers: (1R,3S)-1-Amino-3-hydroxycyclobutane-1-carboxylic acid and (1S,3R)-1-Amino-3-hydroxycyclobutane-1-carboxylic acid.
-
Trans Isomers: The amino and hydroxyl groups are on opposite faces of the cyclobutane ring. This diastereomer also exists as a pair of enantiomers: (1R,3R)-1-Amino-3-hydroxycyclobutane-1-carboxylic acid and (1S,3S)-1-Amino-3-hydroxycyclobutane-1-carboxylic acid.
The relative orientation of these substituents profoundly influences the overall shape and physicochemical properties of the molecule, which in turn dictates its biological activity.[4][5][6]
Conformational Analysis: The Puckered Nature of the Cyclobutane Ring
Unlike planar cyclohexane rings, the cyclobutane ring is not flat. It adopts a puckered or bent conformation to alleviate some of the angle strain. This puckering is a dynamic process, and the ring can rapidly interconvert between different puckered states. The substituents on the ring influence the preferred conformation.
Computational modeling and spectroscopic techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for elucidating the preferred conformations of these isomers.[8][9]
Stereoselective Synthesis Strategies
A plausible synthetic approach could start from a suitable cyclobutene precursor, followed by stereoselective dihydroxylation or epoxidation and subsequent ring-opening to introduce the hydroxyl group with the desired stereochemistry. The amino acid functionality can be introduced via methods such as the Strecker synthesis or by the functionalization of a cyclobutanone.[13][14]
Table 1: Potential Synthetic Approaches for AHCCA Stereoisomers
| Stereoisomer | Potential Synthetic Strategy | Key Considerations |
| cis-AHCCA | Stereoselective reduction of a 3-oxocyclobutane-1-carboxylic acid derivative followed by introduction of the amino group.[2] | The choice of reducing agent will determine the stereochemical outcome of the hydroxyl group. |
| trans-AHCCA | Nucleophilic substitution on a suitably activated cis-3-hydroxycyclobutane derivative to invert the stereocenter. | Ensuring complete inversion of configuration is crucial. |
| Enantiopure Isomers | Chiral resolution of racemic mixtures using chiral chromatography or enzymatic methods. Asymmetric synthesis using chiral catalysts or auxiliaries.[15] | The choice of chiral stationary phase or enzyme is critical for efficient separation. |
Spectroscopic and Crystallographic Characterization
Unequivocal determination of the stereochemistry of AHCCA isomers relies on a combination of spectroscopic and crystallographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable tools for distinguishing between cis and trans isomers. The coupling constants (J values) between protons on the cyclobutane ring are particularly informative. In general, the coupling constants between cis protons are different from those between trans protons, allowing for the assignment of relative stereochemistry.[16] The chemical shifts of the ring protons and carbons are also sensitive to the stereochemical environment.[17][18][19]
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive and unambiguous determination of the absolute and relative stereochemistry of a molecule.[20] By analyzing the diffraction pattern of a crystalline sample, a three-dimensional model of the molecule can be generated, revealing the precise spatial arrangement of all atoms. While a crystal structure for AHCCA itself is not publicly available, X-ray data for closely related functionalized cyclobutane amino acids have been reported, providing a basis for comparison.[9][21]
Chiral Separation of AHCCA Enantiomers
The separation of the enantiomers of cis- and trans-AHCCA is crucial for evaluating their individual biological activities. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and effective method for this purpose.
Experimental Protocol: Chiral HPLC Separation
Objective: To separate the enantiomers of a racemic mixture of cis- or trans-AHCCA.
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral Stationary Phase (CSP) column (e.g., polysaccharide-based, cyclodextrin-based, or ligand-exchange columns).
-
HPLC-grade solvents (e.g., hexane, isopropanol, ethanol, methanol, water).
-
Acidic or basic mobile phase additives (e.g., trifluoroacetic acid, diethylamine).
-
Racemic standard of the target AHCCA isomer.
Methodology:
-
Column Selection: The choice of CSP is critical and often empirical. For amino acids, polysaccharide-based (e.g., cellulose or amylose derivatives) or ligand-exchange columns are often successful.
-
Mobile Phase Optimization:
-
Start with a common mobile phase system for the selected column, for example, a mixture of hexane and a polar alcohol like isopropanol or ethanol for normal-phase chromatography.
-
Systematically vary the ratio of the solvents to optimize the retention times and resolution of the enantiomers.
-
Small amounts of acidic or basic additives can significantly improve peak shape and resolution.
-
-
Analysis:
-
Dissolve the racemic AHCCA standard in a suitable solvent and inject it into the HPLC system.
-
Monitor the elution profile at an appropriate UV wavelength.
-
The two enantiomers should elute as separate peaks.
-
-
Validation:
-
Confirm the identity of the peaks by injecting standards of the pure enantiomers, if available.
-
Validate the method for linearity, precision, and accuracy according to standard guidelines.
-
Impact of Stereochemistry on Biological Activity
The three-dimensional arrangement of functional groups is a critical determinant of a molecule's ability to interact with biological targets such as enzymes and receptors. Therefore, the different stereoisomers of AHCCA are expected to exhibit distinct biological activities.
While specific biological data for all AHCCA isomers is limited, studies on analogous constrained amino acids have consistently demonstrated the profound influence of stereochemistry.[11][22] For instance, the cis and trans isomers of other cyclobutane-based compounds have shown significant differences in their ability to inhibit enzymes or bind to receptors.[2][4] It is highly probable that only one or a subset of the AHCCA stereoisomers will possess the desired biological activity, highlighting the importance of stereoselective synthesis and chiral separation in the drug discovery process.
Conclusion and Future Directions
The stereochemistry of 1-Amino-3-hydroxycyclobutane-1-carboxylic acid is a multifaceted and critical aspect that underpins its potential as a valuable building block in drug discovery. This guide has provided a foundational understanding of its stereoisomers, conformational preferences, and the analytical techniques required for their characterization. While direct and comprehensive experimental data for all aspects of AHCCA's stereochemistry is still emerging, the principles and methodologies outlined herein, drawn from analogous systems, provide a robust framework for researchers in this field.
Future research should focus on the development of efficient and scalable stereoselective syntheses of all four AHCCA isomers. Detailed spectroscopic and crystallographic studies are needed to provide a complete picture of their conformational landscapes. Furthermore, a systematic evaluation of the biological activities of the individual stereoisomers will be essential for unlocking the full therapeutic potential of this intriguing constrained amino acid.
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An In-depth Technical Guide to the Physicochemical Properties of 1-Amino-3-hydroxycyclobutane-1-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
1-Amino-3-hydroxycyclobutane-1-carboxylic acid is a fascinating and increasingly important molecule in the landscape of modern medicinal chemistry. As a constrained amino acid, its rigid cyclobutane core offers a unique three-dimensional presentation of key pharmacophoric features—an amine, a carboxylic acid, and a hydroxyl group. This distinct spatial arrangement provides a powerful tool for medicinal chemists to probe and interact with biological targets in ways that acyclic or more common cyclic amino acids cannot. Its utility as a building block in the synthesis of novel therapeutics, including protein degrader building blocks, underscores the necessity for a comprehensive understanding of its fundamental physicochemical properties.[1]
This guide provides an in-depth analysis of the core physicochemical characteristics of 1-Amino-3-hydroxycyclobutane-1-carboxylic acid, offering both theoretical and practical insights for its application in research and drug development.
Molecular Structure and Identification
A foundational understanding of a molecule begins with its structure and unambiguous identification.
Caption: 2D Chemical Structure of 1-Amino-3-hydroxycyclobutane-1-carboxylic acid.
Table 1: Compound Identification
| Identifier | Value | Source |
| IUPAC Name | 1-amino-3-hydroxycyclobutane-1-carboxylic acid | [2] |
| CAS Number | 1246809-40-4 | [1][2] |
| Molecular Formula | C₅H₉NO₃ | [1][2] |
| Molecular Weight | 131.13 g/mol | [2] |
| Canonical SMILES | C1C(CC1(C(=O)O)N)O | [2] |
| InChI | InChI=1S/C5H9NO3/c6-5(4(8)9)1-3(7)2-5/h3,7H,1-2,6H2,(H,8,9) | [2] |
| InChIKey | OEQBVNDAVKXWBS-UHFFFAOYSA-N | [2] |
Physicochemical Properties: A Tabulated Summary
The following table summarizes the key physicochemical properties of 1-Amino-3-hydroxycyclobutane-1-carboxylic acid. It is important to note that while experimental data is prioritized, some values are computationally predicted and should be treated as such.
Table 2: Core Physicochemical Properties
| Property | Value | Method | Significance in Drug Discovery |
| XLogP3-AA | -3.7 | Computed | Indicates high hydrophilicity, which can influence solubility and membrane permeability.[2] |
| Hydrogen Bond Donors | 3 | Computed | The amine, hydroxyl, and carboxylic acid groups can donate hydrogen bonds, impacting interactions with biological targets and solubility.[2] |
| Hydrogen Bond Acceptors | 4 | Computed | The nitrogen and oxygen atoms can accept hydrogen bonds, contributing to solubility and target binding.[2] |
| pKa | Acidic (Carboxyl): ~2-4 (Predicted)Basic (Amine): ~9-10 (Predicted) | Predicted | Governs the ionization state at physiological pH, which is critical for solubility, permeability, and receptor interaction. |
| Aqueous Solubility | High (Predicted) | Predicted | The presence of multiple polar, ionizable groups suggests good water solubility, which is often desirable for drug candidates. |
| Melting Point | Not available | Experimental | A key indicator of purity and lattice energy. |
| Polar Surface Area | 83.6 Ų | Computed | A descriptor used to predict drug transport properties. |
In-Depth Analysis of Key Physicochemical Parameters
Lipophilicity (logP/logD)
The partition coefficient (logP) and distribution coefficient (logD) are critical determinants of a drug's ADME (absorption, distribution, metabolism, and excretion) properties. The computationally derived XLogP3-AA of -3.7 for 1-Amino-3-hydroxycyclobutane-1-carboxylic acid indicates a highly hydrophilic or polar molecule.[2]
-
Expert Insight: A low logP value is expected for a molecule with three highly polar functional groups (amine, carboxylic acid, and hydroxyl) and a small carbon scaffold. This high polarity suggests that the compound will have high aqueous solubility but may face challenges in passively diffusing across biological membranes, such as the intestinal epithelium or the blood-brain barrier. In drug design, this property might be advantageous for targeting extracellular proteins or for drugs intended for parenteral administration. Conversely, for orally bioavailable drugs targeting intracellular proteins, this high polarity could be a liability, potentially requiring prodrug strategies to mask the polar groups and enhance membrane permeability.
Acidity and Basicity (pKa)
-
The carboxylic acid group is expected to have a pKa in the range of 2-4, typical for alpha-amino acids.
-
The amino group is predicted to have a pKa in the range of 9-10.
This means that at physiological pH (~7.4), 1-Amino-3-hydroxycyclobutane-1-carboxylic acid will exist predominantly in its zwitterionic form, with a deprotonated carboxylate group (COO⁻) and a protonated amino group (NH₃⁺).
-
Experimental Protocol: Potentiometric Titration for pKa Determination
The most direct and reliable method for determining pKa values is potentiometric titration.
-
Preparation: A precise weight of 1-Amino-3-hydroxycyclobutane-1-carboxylic acid is dissolved in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) while the pH is continuously monitored with a calibrated pH meter.
-
Data Analysis: A titration curve (pH vs. volume of titrant added) is generated. The pKa values correspond to the pH at the half-equivalence points. For a molecule with two ionizable groups like this, two inflection points will be observed, allowing for the determination of both pKa values.
-
Causality Behind Experimental Choices: Potentiometric titration is chosen for its accuracy and ability to directly measure the change in protonation state as a function of added base. The use of a standardized titrant and a calibrated pH meter ensures the reliability and reproducibility of the results, which is paramount for building a robust physicochemical profile of a potential drug candidate.
-
Caption: Workflow for pKa determination via potentiometric titration.
Solubility
The high polarity and zwitterionic nature of 1-Amino-3-hydroxycyclobutane-1-carboxylic acid at physiological pH strongly suggest high aqueous solubility.
-
Expert Insight: High solubility is a double-edged sword in drug discovery. While it is beneficial for formulation and can lead to high concentrations at the site of absorption, it is often inversely correlated with membrane permeability. For intravenous formulations, high solubility is a significant advantage. For oral drugs, a balance between solubility and permeability is crucial. The "Rule of Five" suggests that high polarity (as indicated by a low logP) can be a hurdle for oral bioavailability.
Spectroscopic Properties
While specific spectra for this compound were not found in the initial searches, we can predict the key features based on its structure.
-
¹H NMR:
-
The protons on the cyclobutane ring would appear as complex multiplets in the aliphatic region.
-
The proton on the carbon bearing the hydroxyl group would be shifted downfield.
-
The protons of the amine and carboxylic acid are exchangeable and may appear as broad singlets, or their signals may be absent if a deuterated solvent that facilitates exchange (like D₂O) is used. The carboxylic acid proton, if observed, would be significantly downfield (typically >10 ppm).
-
-
¹³C NMR:
-
The carbonyl carbon of the carboxylic acid would be found in the 170-185 ppm region.
-
The carbons of the cyclobutane ring would be in the aliphatic region, with the carbon attached to the hydroxyl group being the most downfield of the ring carbons.
-
-
IR Spectroscopy:
-
A broad O-H stretch from the carboxylic acid, often overlapping with C-H stretches, would be expected in the 2500-3300 cm⁻¹ region.
-
A strong C=O stretch from the carboxylic acid would be present around 1700-1750 cm⁻¹.
-
An N-H stretch from the amino group would be in the 3300-3500 cm⁻¹ region.
-
An O-H stretch from the alcohol would also be in the 3200-3600 cm⁻¹ region.
-
Implications for Drug Development
The physicochemical properties of 1-Amino-3-hydroxycyclobutane-1-carboxylic acid make it a unique and valuable building block.
-
High Polarity and Constrained Geometry: The rigid cyclobutane scaffold, combined with its high polarity, allows for the precise positioning of hydrogen bond donors and acceptors in three-dimensional space. This can lead to highly specific and potent interactions with biological targets, potentially improving selectivity and reducing off-target effects.
-
Scaffold for Novel Therapeutics: Its use as a building block for PROTACs (PROteolysis TArgeting Chimeras) and other novel modalities is a testament to its utility. The hydroxyl group provides a convenient handle for further chemical modification and attachment of linkers or other pharmacophoric elements.
-
Challenges and Opportunities: The primary challenge associated with this molecule and its derivatives is likely to be achieving good oral bioavailability due to its high polarity. This presents an opportunity for the application of advanced drug delivery technologies or prodrug strategies to overcome this hurdle.
Conclusion
1-Amino-3-hydroxycyclobutane-1-carboxylic acid is a molecule of significant interest, offering a unique combination of a constrained scaffold and high polarity. Its physicochemical profile, characterized by high hydrophilicity and a zwitterionic nature at physiological pH, dictates its behavior in biological systems. A thorough understanding of these properties, from its lipophilicity and pKa to its solubility, is essential for its effective application in the design and development of the next generation of therapeutics. This guide provides a foundational understanding of these properties, emphasizing the interplay between molecular structure and biological function, to aid researchers in unlocking the full potential of this versatile chemical entity.
References
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PubChem. (n.d.). 1-Amino-3-hydroxycyclobutane-1-carboxylic acid. National Center for Biotechnology Information. Retrieved January 2, 2026, from [Link]
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St. Lawrence University. (n.d.). 1-amino-3-hydroxycyclobutane-1-carboxylic acid, min 97%, 1 gram. Retrieved January 2, 2026, from [Link]
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Kabalka, G. W., & Yao, M.-L. (2004). Synthesis of 1-amino-3-[(dihydroxyboryl)methyl]- cyclobutanecarboxylic acid as a potential therapy agent. The Journal of Organic Chemistry, 69(24), 8280–8286. [Link]
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PubChem. (n.d.). 1-Aminocyclobutanecarboxylic acid. National Center for Biotechnology Information. Retrieved January 2, 2026, from [Link]
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PubChem. (n.d.). 1,1-Cyclobutanedicarboxylic acid, 3-hydroxy-. National Center for Biotechnology Information. Retrieved January 2, 2026, from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000008). Retrieved January 2, 2026, from [Link]
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PubChem. (n.d.). 1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid. National Center for Biotechnology Information. Retrieved January 2, 2026, from [Link]
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ScholarWorks. (2023). Studies toward the stereocontrolled synthesis of cyclobutane derivatives. Retrieved January 2, 2026, from [Link]
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PubChem. (n.d.). 3-Hydroxycyclobutane-1-carboxylic acid. National Center for Biotechnology Information. Retrieved January 2, 2026, from [Link]
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ResearchGate. (n.d.). (A) Measured pKa values (23 °C) for carboxylic acids 1, 33, 42 and.... Retrieved January 2, 2026, from [Link]
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Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved January 2, 2026, from [Link]
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ChemBK. (n.d.). 3-hydroxycyclobutane-1-carboxylic acid. Retrieved January 2, 2026, from [Link]
- Google Patents. (n.d.). WO2008138621A2 - Synthesis of aminocyclopentane carboxylic acids.
- Google Patents. (n.d.). CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid.
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Wiley-VCH. (n.d.). 1 Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Retrieved January 2, 2026, from [Link]
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ResearchGate. (n.d.). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Retrieved January 2, 2026, from [Link]
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Organic Chemistry Data. (2022, April 7). pKa Data Compiled by R. Williams. Retrieved January 2, 2026, from [Link]
-
PharmaCompass. (n.d.). 3-oxo-Cyclobutanecarboxylic acid; 3-oxocyclobutane-1-carboxylic Acid. Retrieved January 2, 2026, from [Link]
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An In-depth Technical Guide to the Mechanism of Action of 1-Amino-3-hydroxycyclobutane-1-carboxylic acid
Introduction
The N-methyl-D-aspartate (NMDA) receptor is a critical mediator of excitatory synaptic transmission in the central nervous system, playing a pivotal role in synaptic plasticity, learning, and memory.[1][2] Dysregulation of NMDA receptor activity is implicated in a range of neurological and psychiatric disorders, making it a key target for therapeutic intervention. The NMDA receptor is unique in its requirement for dual agonists: glutamate, which binds to the GluN2 subunit, and a co-agonist, typically glycine or D-serine, which binds to the GluN1 subunit.[1][2] The glycine binding site, in particular, offers a strategic target for modulating receptor activity. This guide provides an in-depth exploration of the proposed mechanism of action of 1-Amino-3-hydroxycyclobutane-1-carboxylic acid, a conformationally constrained amino acid analogue. While direct experimental data for this specific molecule is limited, its structural similarity to the well-characterized compound 1-aminocyclobutane-1-carboxylic acid (ACBC) allows for a scientifically grounded postulation of its pharmacological profile. This document will delve into the molecular interactions at the NMDA receptor, the anticipated downstream signaling consequences, and the detailed experimental protocols required to empirically validate these hypotheses.
The NMDA Receptor Glycine Co-Agonist Site: A Modulatory Hub
The NMDA receptor is a heterotetrameric ion channel typically composed of two GluN1 and two GluN2 subunits.[1][2] For the channel to open and allow the influx of Ca2+ and Na+, both the glutamate binding site on the GluN2 subunit and the co-agonist binding site on the GluN1 subunit must be occupied.[2] The glycine co-agonist site is therefore a powerful modulator of NMDA receptor function. Ligands that bind to this site can be classified as full agonists (e.g., glycine, D-serine), partial agonists, or antagonists. Partial agonists possess lower intrinsic efficacy than full agonists, meaning that even at saturating concentrations, they elicit a submaximal receptor response. This property is of significant therapeutic interest, as partial agonists can act as functional antagonists in the presence of high concentrations of the endogenous full agonist, while providing a baseline level of receptor activation in its absence.
Postulated Mechanism of Action: A Partial Agonist at the Glycine Site
Based on the extensive research on its parent compound, ACBC, 1-Amino-3-hydroxycyclobutane-1-carboxylic acid is proposed to act as a partial agonist at the glycine co-agonist site of the NMDA receptor.
Molecular Interaction with the GluN1 Subunit
ACBC, a cyclobutane analogue of glycine, is a known partial agonist with a distinct degree of efficacy.[3] Studies comparing ACBC with other partial agonists like D-cycloserine have demonstrated that ACBC has a lower efficacy.[4] This suggests that while it binds to the glycine site on the GluN1 subunit, the conformational change it induces in the receptor is less profound than that caused by a full agonist. The introduction of a hydroxyl group at the 3-position of the cyclobutane ring in 1-Amino-3-hydroxycyclobutane-1-carboxylic acid may further modulate its binding affinity and efficacy. The stereochemistry of this substitution (cis or trans) is also expected to be a critical determinant of its pharmacological activity, as has been shown for other 3-substituted 1-aminocyclobutane-1-carboxylic acid derivatives.[5]
The binding of 1-Amino-3-hydroxycyclobutane-1-carboxylic acid to the glycine site is anticipated to competitively inhibit the binding of endogenous co-agonists like glycine and D-serine. As a partial agonist, its effect on NMDA receptor activity will be context-dependent. In environments with low endogenous co-agonist concentrations, it would enhance NMDA receptor function. Conversely, in the presence of saturating levels of glycine or D-serine, it would act as a competitive antagonist, reducing the maximal receptor response.[4]
Caption: Proposed binding of the compound to the NMDA receptor.
Downstream Signaling Consequences
The primary consequence of NMDA receptor activation is the influx of calcium ions into the postsynaptic neuron. This calcium influx acts as a critical second messenger, initiating a cascade of intracellular signaling events that underpin synaptic plasticity. As a partial agonist, 1-Amino-3-hydroxycyclobutane-1-carboxylic acid would lead to a more limited calcium influx compared to a full agonist. This modulation of calcium entry would, in turn, temper the activation of downstream effectors such as:
-
Calmodulin (CaM) and Ca2+/calmodulin-dependent protein kinase II (CaMKII)
-
Protein Kinase C (PKC)
-
Nitric oxide synthase (nNOS)
By attenuating the peak calcium signal, the compound could prevent the excitotoxicity associated with excessive NMDA receptor activation while still permitting a degree of signaling necessary for normal synaptic function.
Caption: Downstream effects of attenuated calcium influx.
Experimental Validation Workflow
A rigorous, multi-faceted experimental approach is essential to definitively characterize the mechanism of action of 1-Amino-3-hydroxycyclobutane-1-carboxylic acid. The following protocols provide a self-validating system to test the hypothesis of partial agonism at the NMDA receptor glycine site.
Caption: A three-step workflow for mechanism of action validation.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of 1-Amino-3-hydroxycyclobutane-1-carboxylic acid for the strychnine-insensitive glycine binding site on the NMDA receptor.
Methodology: This will be a competitive binding assay using rat brain cortical membranes and a radiolabeled antagonist for the glycine site, such as [3H]MDL 105,519.[6]
Step-by-Step Protocol:
-
Membrane Preparation: Homogenize rat cortical tissue in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors). Centrifuge the homogenate to pellet the membranes and resuspend in fresh assay buffer.[7]
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand ([3H]MDL 105,519), and increasing concentrations of the unlabeled test compound (1-Amino-3-hydroxycyclobutane-1-carboxylic acid).
-
Incubation: Incubate the plates at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[7]
-
Separation of Bound and Free Ligand: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine (PEI). Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[7]
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the test compound concentration. Fit the data to a one-site competition model to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding). Calculate the Ki value using the Cheng-Prusoff equation.
| Parameter | Description |
| IC50 | Concentration of the compound that displaces 50% of the radioligand. |
| Ki | Inhibition constant; a measure of the binding affinity of the compound. |
Electrophysiology (Whole-Cell Patch-Clamp)
Objective: To functionally characterize the compound as a partial agonist by measuring its ability to elicit NMDA receptor-mediated currents and to antagonize currents evoked by a full agonist. This will determine its potency (EC50) and efficacy.
Methodology: Whole-cell voltage-clamp recordings from cultured neurons or HEK293 cells expressing specific NMDA receptor subtypes (e.g., GluN1/GluN2A).[8]
Step-by-Step Protocol:
-
Cell Preparation: Culture primary hippocampal neurons or HEK293 cells transfected with the desired NMDA receptor subunits.
-
Recording Setup: Establish a whole-cell patch-clamp configuration. Clamp the cell at a negative holding potential (e.g., -70 mV) in Mg2+-free extracellular solution to prevent voltage-dependent block of the NMDA receptor channel.
-
Agonist Application:
-
Dose-Response Curve: Apply increasing concentrations of 1-Amino-3-hydroxycyclobutane-1-carboxylic acid in the presence of a saturating concentration of glutamate. Record the elicited inward current at each concentration.
-
Antagonism Assay: Apply a fixed, sub-maximal concentration of a full agonist (e.g., glycine) plus glutamate, and then co-apply increasing concentrations of the test compound to measure the inhibition of the glycine-evoked current.[9]
-
-
Data Analysis:
-
Plot the normalized current response against the compound concentration and fit with the Hill equation to determine the EC50 (potency) and the maximum response (efficacy) relative to a full agonist.
-
For the antagonism assay, determine the IC50 for the inhibition of the full agonist response.
-
| Parameter | Description |
| EC50 | The concentration of the compound that produces 50% of its maximal effect. |
| Emax | The maximal effect produced by the compound, expressed as a percentage of the effect produced by a full agonist. |
Calcium Imaging
Objective: To visualize and quantify the functional consequences of NMDA receptor modulation by the compound in a population of cells by measuring changes in intracellular calcium concentration ([Ca2+]i).
Methodology: Use a fluorescent calcium indicator dye (e.g., Fura-2 or Fluo-4) in cultured neurons or transfected HEK293 cells.[10][11]
Step-by-Step Protocol:
-
Cell Loading: Incubate the cultured cells with a membrane-permeant form of a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).[10]
-
Imaging Setup: Place the coverslip with the loaded cells on the stage of an inverted fluorescence microscope equipped for ratiometric imaging (for Fura-2) or single-wavelength excitation (for Fluo-4).[10]
-
Stimulation: Perfuse the cells with an extracellular solution containing a fixed concentration of glutamate. Establish a baseline fluorescence reading.
-
Compound Application: Apply increasing concentrations of 1-Amino-3-hydroxycyclobutane-1-carboxylic acid and record the change in fluorescence, which corresponds to the change in [Ca2+]i.
-
Positive Control: Apply a saturating concentration of a full agonist (glycine) to determine the maximum possible calcium response.
-
Data Analysis: Quantify the change in fluorescence intensity or ratio over baseline (ΔF/F0). Plot the dose-response curve for the compound and compare its maximal effect to that of the full agonist to confirm its partial agonist profile in a cellular context.[12]
| Parameter | Description |
| ΔF/F0 | The change in fluorescence intensity relative to the baseline, indicating the magnitude of the calcium response. |
Conclusion
The proposed mechanism of action for 1-Amino-3-hydroxycyclobutane-1-carboxylic acid is that of a partial agonist at the glycine co-agonist site of the NMDA receptor. This hypothesis is strongly supported by the well-documented pharmacology of its structural parent, ACBC. As a partial agonist, this compound is expected to modulate, rather than simply inhibit or fully activate, NMDA receptor function, offering a nuanced approach to therapeutic intervention in disorders of glutamatergic neurotransmission. The outlined experimental workflow provides a comprehensive and robust strategy for the empirical validation of this mechanism, from determining its molecular affinity to characterizing its functional effects at the cellular level. Such detailed characterization is a prerequisite for the advancement of this and similar compounds in drug development pipelines.
References
- 1. Glycine-dependent activation of NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glutamate and glycine binding to the NMDA receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Differential Effects of D-Cycloserine and ACBC at NMDA Receptors in the Rat Entorhinal Cortex Are Related to Efficacy at the Co-Agonist Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, NMDA receptor antagonist activity, and anticonvulsant action of 1-aminocyclobutanecarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Radioligand binding assays for the glycine site on N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Electrophysiological characterisation of the antagonist properties of two novel NMDA receptor glycine site antagonists, L-695,902 and L-701,324 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Calcium Imaging to Study NMDA Receptor-mediated Cellular Responses | Springer Nature Experiments [experiments.springernature.com]
- 11. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Distinct calcium sources regulate temporal profiles of NMDAR and mGluR-mediated protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Biological Activity of Cyclobutane Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
Cyclobutane amino acids (CBAAs) represent a unique and valuable class of non-proteinogenic amino acids that have garnered significant attention in medicinal chemistry and drug discovery. Their inherent conformational rigidity, stemming from the strained four-membered ring, imparts distinct structural constraints that can profoundly influence the biological activity of peptides and small molecules. This in-depth technical guide provides a comprehensive overview of the biological activities of CBAAs, delving into their structural underpinnings, diverse pharmacological profiles, and the experimental methodologies used to evaluate their efficacy. We will explore their roles as peptidomimetics, enzyme inhibitors, and receptor modulators, supported by quantitative data and mechanistic insights. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the design and development of novel therapeutics.
Introduction: The Structural Uniqueness and Therapeutic Potential of Cyclobutane Amino Acids
The incorporation of unnatural amino acids into peptides and small molecules is a well-established strategy to overcome the limitations of their natural counterparts, such as poor metabolic stability and limited conformational diversity.[1] Among these, cyclobutane amino acids (CBAAs) have emerged as particularly interesting building blocks due to the unique conformational constraints imposed by the cyclobutane ring.[2] This four-membered carbocycle is characterized by significant ring strain, which results in a puckered conformation rather than a planar structure.[3] This inherent rigidity can be strategically exploited to lock a peptide backbone or a small molecule into a specific bioactive conformation, thereby enhancing its binding affinity and selectivity for a biological target.
The cyclobutane moiety can serve as a versatile scaffold to orient pharmacophoric groups in a precise three-dimensional arrangement, mimicking or improving upon the interactions of natural ligands with their receptors or enzymes.[3] Furthermore, the introduction of a cyclobutane ring can enhance the metabolic stability of a molecule by shielding susceptible peptide bonds from enzymatic degradation. These favorable properties have led to the exploration of CBAAs in a wide range of therapeutic areas, including oncology, neuroscience, and infectious diseases.[4][5]
Conformational Landscape of Cyclobutane Amino Acids: A Foundation for Rational Design
The biological activity of CBAAs is intrinsically linked to their conformational preferences. The cyclobutane ring is not planar but exists in a dynamic equilibrium between puckered conformations to alleviate torsional strain.[3] The substituents on the ring, including the amino and carboxyl groups, can adopt either axial or equatorial positions, which significantly influences the overall shape of the molecule and its ability to interact with biological macromolecules.
A thorough understanding of these conformational preferences is paramount for the rational design of CBAA-containing molecules with desired biological activities. Computational modeling and experimental techniques, such as X-ray crystallography and NMR spectroscopy, are invaluable tools for elucidating the three-dimensional structures of CBAAs and the peptides or small molecules into which they are incorporated. This knowledge allows medicinal chemists to fine-tune the stereochemistry and substitution pattern of the cyclobutane ring to optimize interactions with the target protein.
Figure 1: Relationship between the structural features of CBAAs and their impact on biological activity.
Diverse Biological Activities of Cyclobutane Amino Acids
The unique structural features of CBAAs have been leveraged to design molecules with a wide array of biological activities. These can be broadly categorized into their roles as enzyme inhibitors, receptor modulators, and antimicrobial agents.
Cyclobutane Amino Acids as Enzyme Inhibitors
The rigid cyclobutane scaffold is well-suited for the design of potent and selective enzyme inhibitors. By presenting key functional groups in a constrained orientation, CBAA-containing molecules can effectively mimic the transition state of an enzymatic reaction or bind tightly to the active site.
One notable example is the inhibition of metallo-γ-lactonases. An α-amido cyclobutanone derivative was designed as a transition-state mimetic and found to be a competitive inhibitor of dicobalt(II) AiiA with a Ki of 0.007 ± 0.002 mM.[6] This demonstrates the potential of the cyclobutanone moiety to target metalloenzymes involved in bacterial quorum sensing.
Furthermore, cyclobutane-containing alkaloids have been identified as potent mechanism-based inhibitors of cytochrome P450 enzymes, such as CYP2D6.[5] This highlights the potential of CBAAs in modulating drug metabolism and overcoming drug resistance.
Table 1: Examples of Enzyme Inhibition by Cyclobutane-Containing Molecules
| Enzyme Target | Inhibitor Type | Quantitative Data | Reference |
| Metallo-γ-lactonase AiiA | α-amido cyclobutanone | Ki = 0.007 ± 0.002 mM | [6] |
| Cytochrome P450 2D6 | Pipercyclobutanamides | Mechanism-based inhibitors | [5] |
| Monoacylglycerol lipase (MAGL) | DSC-79-BIS | Inhibits tumor cell viability | [7] |
Cyclobutane Amino Acids as Receptor Modulators
The conformational constraints of CBAAs are highly advantageous in the design of receptor ligands with enhanced affinity and selectivity. By restricting the conformational freedom of a molecule, the entropic penalty of binding to a receptor can be reduced, leading to a more favorable binding event.
A significant area of research has been the development of CBAA derivatives as modulators of excitatory amino acid receptors, particularly the N-methyl-D-aspartate (NMDA) receptor. A range of cis- and trans-3-substituted 1-aminocyclobutane-1-carboxylic acids have been synthesized and evaluated for their antagonist activity at NMDA receptor sites. One potent and selective glycine/NMDA antagonist, a 5-iodo-7-chloro derivative, exhibited an IC50 of 32 nM against [3H]glycine binding.[2]
CBAAs have also been incorporated into peptidomimetics to target G protein-coupled receptors (GPCRs). For instance, analogues of the C-terminal fragment of neuropeptide Y (NPY) containing cyclobutane β-amino acids have shown exclusive binding to the Y4 receptor subtype, demonstrating the role of conformational restriction in achieving receptor selectivity.[1]
Table 2: Examples of Receptor Modulation by Cyclobutane Amino Acid Derivatives
| Receptor Target | Ligand Type | Quantitative Data | Reference |
| NMDA Receptor (glycine site) | 5-iodo-7-chloro-1-aminocyclobutane-1-carboxylic acid derivative | IC50 = 32 nM | [2] |
| Neuropeptide Y4 Receptor | Cyclobutane β-amino acid-containing NPY analogue | Selective binding | [1] |
| Integrin β3 | Cyclobutane-based RGD-mimetic | Antagonist activity | [8] |
Antimicrobial Activity of Cyclobutane Amino Acid-Containing Peptides
The development of novel antimicrobial agents is a critical global health priority. The incorporation of CBAAs into antimicrobial peptides (AMPs) has emerged as a promising strategy to enhance their potency and stability. The rigid cyclobutane scaffold can enforce a specific amphipathic conformation, which is crucial for the interaction of AMPs with bacterial membranes.
Hybrid β,γ-peptidomimetics containing a chiral cyclobutane-containing trans-β-amino acid have been synthesized and evaluated for their antimicrobial activity. A dodecapeptide in this series showed substantial microbicidal activity against Leishmania parasites at a concentration of 50 µM.[1] This highlights the potential of CBAAs in the development of novel anti-parasitic agents.
The antimicrobial activity of these modified peptides is often attributed to their ability to disrupt the integrity of the microbial cell membrane. The constrained conformation of the peptide backbone can facilitate its insertion into the lipid bilayer, leading to pore formation and cell death.
Experimental Protocols for Assessing the Biological Activity of Cyclobutane Amino Acids
The evaluation of the biological activity of newly synthesized CBAA derivatives requires a suite of robust and reliable experimental protocols. The following sections provide detailed, step-by-step methodologies for key assays.
Enzyme Inhibition Assay
This protocol provides a general framework for determining the inhibitory potency (IC50) of a CBAA derivative against a target enzyme.[9]
Materials:
-
Purified enzyme of interest
-
Substrate for the enzyme
-
CBAA inhibitor compound
-
Assay buffer (e.g., phosphate buffer, pH 7.4)
-
Cofactors (if required by the enzyme)
-
Spectrophotometer or microplate reader
-
96-well plates or cuvettes
-
Pipettes and tips
Procedure:
-
Prepare Solutions: Prepare stock solutions of the enzyme, substrate, and inhibitor in the appropriate assay buffer.
-
Enzyme Dilution: Dilute the enzyme to a working concentration that yields a linear reaction rate over the desired time course.
-
Inhibitor Dilutions: Prepare a serial dilution of the CBAA inhibitor in the assay buffer. A typical concentration range would span several orders of magnitude around the expected IC50.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay buffer
-
Enzyme solution
-
Inhibitor solution (at varying concentrations) or vehicle control
-
-
Pre-incubation: Incubate the plate at the optimal temperature for the enzyme for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the substrate solution to each well to start the enzymatic reaction.
-
Monitor Reaction: Immediately begin monitoring the change in absorbance or fluorescence over time using a plate reader. The wavelength will depend on the specific substrate and product.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[10]
-
Figure 2: Workflow for a typical enzyme inhibition assay.
Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of a CBAA derivative for a specific receptor.[11][12]
Materials:
-
Cell membranes or purified receptors expressing the target receptor
-
Radiolabeled ligand (e.g., [3H]- or [125I]-labeled) with known affinity for the receptor
-
Unlabeled CBAA test compound
-
Assay buffer (e.g., Tris-HCl with appropriate ions)
-
Wash buffer (ice-cold)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
-
Filtration apparatus
Procedure:
-
Prepare Reagents: Prepare stock solutions of the radioligand and the unlabeled test compound in the assay buffer.
-
Prepare Membranes: Thaw and dilute the cell membranes to a concentration that provides a sufficient signal-to-noise ratio.
-
Assay Setup: In test tubes or a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Radioligand + Membranes + Assay Buffer
-
Non-specific Binding: Radioligand + Membranes + Excess Unlabeled Ligand (to saturate all specific binding sites)
-
Competitive Binding: Radioligand + Membranes + Serial Dilutions of the CBAA Test Compound
-
-
Incubation: Incubate the reactions at a specific temperature for a time sufficient to reach equilibrium (typically 60-120 minutes).
-
Filtration: Rapidly filter the contents of each tube through a glass fiber filter to separate the bound radioligand from the unbound.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding versus the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting competition curve.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Antimicrobial Activity Assay (Broth Microdilution)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a CBAA-containing peptide against a bacterial strain.[13][14]
Materials:
-
Bacterial strain of interest
-
Growth medium (e.g., Mueller-Hinton broth)
-
CBAA-containing peptide
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Prepare Inoculum: Grow the bacterial strain overnight in the appropriate broth. Dilute the culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).
-
Prepare Peptide Dilutions: Prepare a serial two-fold dilution of the CBAA peptide in the growth medium directly in the wells of a 96-well plate.
-
Inoculate Plate: Add the standardized bacterial inoculum to each well containing the peptide dilutions. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plate at the optimal growth temperature for the bacteria (e.g., 37°C) for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the peptide that completely inhibits the visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm.
Conclusion and Future Perspectives
Cyclobutane amino acids have proven to be a valuable addition to the medicinal chemist's toolbox. Their unique conformational properties offer a powerful means to constrain the structure of peptides and small molecules, leading to enhanced biological activity, selectivity, and metabolic stability. The examples highlighted in this guide, from potent enzyme inhibitors to selective receptor modulators and novel antimicrobial agents, underscore the broad therapeutic potential of this class of compounds.
Future research in this area will likely focus on the development of more efficient and stereoselective synthetic methods for accessing a wider diversity of CBAA derivatives. Continued advancements in computational chemistry and structural biology will further enable the rational design of CBAA-containing molecules with precisely tailored pharmacological profiles. As our understanding of the intricate interplay between molecular conformation and biological function deepens, cyclobutane amino acids are poised to play an increasingly important role in the discovery and development of next-generation therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities [openmedicinalchemistryjournal.com]
- 5. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Evaluation of Cyclobutane-Based β3 Integrin Antagonists: A Novel Approach to Targeting Integrins for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. superchemistryclasses.com [superchemistryclasses.com]
- 10. IC50 Calculator | AAT Bioquest [aatbio.com]
- 11. benchchem.com [benchchem.com]
- 12. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Improving the Activity of Antimicrobial Peptides Against Aquatic Pathogen Bacteria by Amino Acid Substitutions and Changing the Ratio of Hydrophobic Residues [frontiersin.org]
- 14. Effect of Amino Acid Substitutions on Biological Activity of Antimicrobial Peptide: Design, Recombinant Production, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
The Constrained Scaffold: A Technical Guide to 1-Amino-3-hydroxycyclobutane-1-carboxylic Acid Analogs and their Bioactivity
Abstract
The rigid, three-dimensional architecture of the cyclobutane ring has positioned it as a compelling scaffold in medicinal chemistry. Its inherent conformational constraint offers a unique tool to explore and define the topographies of biological targets. This technical guide delves into the structure, synthesis, and bioactivity of a specific class of these constrained molecules: structural analogs of 1-amino-3-hydroxycyclobutane-1-carboxylic acid. We will navigate the synthetic landscape, explore the nuanced structure-activity relationships (SAR) that govern their biological effects, with a particular focus on N-methyl-D-aspartate (NMDA) receptor antagonism, and provide detailed experimental frameworks for their synthesis and evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of these unique amino acid analogs.
Introduction: The Allure of the Cyclobutane Ring in Amino Acid Scaffolds
The incorporation of cyclic structures into bioactive molecules is a time-honored strategy in drug discovery. Unlike their flexible acyclic counterparts, cyclic scaffolds reduce the entropic penalty upon binding to a biological target, potentially leading to enhanced potency and selectivity. The cyclobutane ring, in particular, presents a fascinating case. Its puckered conformation is more rigid than larger cycloalkanes, offering a defined spatial arrangement of substituents.[1] This conformational rigidity can be exploited to design ligands that fit precisely into receptor binding pockets, improving both affinity and pharmacokinetic profiles.[1]
1-Amino-3-hydroxycyclobutane-1-carboxylic acid (AHCCA) serves as a foundational structure in this exploration. It is a non-proteinogenic amino acid characterized by a cyclobutane core, an amino group, and a carboxylic acid function at the same carbon, and a hydroxyl group at the 3-position.[2][3] These functional groups provide multiple points for interaction with biological targets and for synthetic modification. This guide will explore how systematic structural modifications of the AHCCA core lead to a diverse range of bioactivities, providing valuable insights for rational drug design.
The Synthetic Landscape: Crafting Constrained Analogs
The synthesis of substituted 1-aminocyclobutane-1-carboxylic acids presents unique challenges due to the strained nature of the four-membered ring. However, a number of synthetic strategies have been developed to access these valuable building blocks.
Core Cyclobutane Ring Formation
A common approach to constructing the cyclobutane skeleton involves [2+2] cycloaddition reactions. However, for the synthesis of 1-aminocyclobutane-1-carboxylic acid derivatives, multi-step sequences starting from commercially available precursors are often more practical. One established route begins with the formation of a 1,1-cyclobutanedicarboxylic acid, which can then be further functionalized.[4]
Introduction of the Amino Group
The introduction of the crucial amino group at the C1 position can be achieved through various methods. A classic approach is the Bücherer-Strecker synthesis, which has been adapted for the creation of radiolabeled analogs like [¹¹C]ACBC for tumor imaging.[5] Another common method involves a Hofmann or Curtius rearrangement from a carboxylic acid precursor.
Synthesis of Key Bioactive Analogs: A Representative Protocol
A significant finding in the exploration of AHCCA analogs is the potent and selective NMDA receptor antagonist activity exhibited by derivatives bearing an acidic moiety at the 3-position. Specifically, analogs with a 2'-carboxyethyl or 2'-phosphonoethyl substituent have shown remarkable activity.[6] The following is a representative, multi-step synthetic protocol for a 3-substituted 1-aminocyclobutane-1-carboxylic acid, based on established methodologies in cyclobutane chemistry.
Experimental Protocol: Synthesis of a 3-Substituted 1-Aminocyclobutane-1-Carboxylic Acid Derivative
-
Step 1: Synthesis of 3-Oxocyclobutanecarboxylic Acid. This key intermediate can be synthesized from 1,3-dichloroacetone and a malonate ester through a series of reactions including ketal formation, cyclization, and hydrolysis under strong acid conditions.[7]
-
Step 2: Introduction of the 3-Substituent. The ketone at the 3-position serves as a handle for introducing various substituents. For a 3-(2'-carboxyethyl) analog, a Wittig or Horner-Wadsworth-Emmons reaction with a suitable phosphonate ylide bearing a protected carboxyl group can be employed to form an alkene. Subsequent reduction of the double bond and deprotection would yield the desired carboxyethyl side chain. For a 3-(2'-phosphonoethyl) analog, a Michael addition of a phosphonate reagent to an α,β-unsaturated ester precursor at the 3-position can be utilized.
-
Step 3: Formation of the Aminonitrile (Strecker Synthesis). The 3-substituted cyclobutanone is then subjected to a Strecker reaction. This involves treatment with an amine source (e.g., ammonia or an ammonium salt) and a cyanide source (e.g., sodium cyanide) to form the corresponding α-aminonitrile.
-
Step 4: Hydrolysis to the Amino Acid. The final step involves the hydrolysis of the nitrile group to a carboxylic acid. This is typically achieved under acidic or basic conditions, followed by purification to yield the target 3-substituted 1-aminocyclobutane-1-carboxylic acid.
Bioactivity and Structure-Activity Relationships (SAR)
The true value of these constrained amino acids lies in their diverse biological activities, which are intricately linked to their specific structural features.
NMDA Receptor Antagonism: The Primary Target
The N-methyl-D-aspartate (NMDA) receptor, a ligand-gated ion channel, plays a critical role in synaptic plasticity and memory formation.[8] However, its overactivation can lead to excitotoxicity, a process implicated in various neurological disorders.[9] Consequently, NMDA receptor antagonists are of significant therapeutic interest.
A study of a series of cis- and trans-3-substituted 1-aminocyclobutane-1-carboxylic acids revealed potent and selective NMDA receptor antagonist activity.[6] The key SAR findings are summarized below:
| Substituent at 3-Position | Stereochemistry | NMDA Receptor Antagonist Activity | Reference |
| H | - | Weak | [10] |
| OH | cis/trans | Weak | [6] |
| 2'-Carboxyethyl | cis/trans | Potent | [6] |
| 2'-Phosphonoethyl | cis/trans | Potent | [6] |
Key SAR Insights:
-
Acidic Side Chain is Crucial: The presence of a terminal acidic group (carboxylate or phosphonate) on the 3-substituent is essential for potent NMDA receptor antagonism. This suggests a key interaction with a positively charged residue in the receptor binding site.[6]
-
Length of the Side Chain Matters: The two-carbon linker (ethyl) between the cyclobutane ring and the acidic group appears to be optimal for positioning the acidic moiety for effective receptor binding.[6]
-
Stereochemistry Influence: While both cis and trans isomers with the acidic side chains exhibit activity, there can be differences in their potency, highlighting the importance of the spatial orientation of the substituent relative to the amino and carboxyl groups at C1.[6]
Other Bioactivities
Beyond NMDA receptor antagonism, analogs of 1-aminocyclobutane-1-carboxylic acid have been explored in other biological contexts:
-
Peptidomimetics: The rigid cyclobutane scaffold has been incorporated into peptides to create conformationally constrained analogs. For instance, their inclusion in tuftsin analogs led to peptides with enhanced stability and, in some cases, increased immunostimulatory activity.[11][12]
-
Tumor Imaging: Radiolabeled analogs, such as syn- and anti-1-amino-3-[¹⁸F]fluoromethyl-cyclobutane-1-carboxylic acid (FMACBC), have been developed as potential PET imaging agents for detecting brain tumors.[3]
-
Boron Neutron Capture Therapy: A boronated derivative, 1-amino-3-[(dihydroxyboryl)methyl]cyclobutanecarboxylic acid, has been synthesized as a potential agent for boron neutron capture therapy, a targeted radiation cancer therapy.[1]
Methodologies for Biological Evaluation
To elucidate the bioactivity and SAR of these analogs, a suite of robust in vitro and in vivo assays is employed.
In Vitro Assays: Receptor Binding and Electrophysiology
NMDA Receptor Binding Assay
This assay quantifies the affinity of a test compound for the NMDA receptor. A common method is a competitive radioligand binding assay.
Experimental Protocol: NMDA Receptor Binding Assay
-
Membrane Preparation: Rat brain cortical membranes, a rich source of NMDA receptors, are prepared through homogenization and centrifugation.
-
Incubation: The membranes are incubated with a radiolabeled NMDA receptor antagonist, such as [³H]CGP 39653, and varying concentrations of the test compound.[3][8][13]
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. This value can be converted to the inhibition constant (Kᵢ), which reflects the binding affinity.
Electrophysiological Recordings
Electrophysiology provides a functional measure of a compound's effect on NMDA receptor activity. Recordings can be performed on isolated neurons or in brain slice preparations.
Experimental Protocol: Electrophysiological Recording in Neonatal Rat Motor Neurons
-
Preparation: An in vitro spinal cord preparation from neonatal rats is used.[12]
-
Recording: Intracellular or whole-cell patch-clamp recordings are made from motor neurons.
-
NMDA Application: NMDA is applied to the preparation to induce a depolarizing current or membrane potential oscillations.[12]
-
Antagonist Application: The test compound is applied, and its ability to block the NMDA-induced response is measured.
-
Analysis: The concentration-dependent inhibition of the NMDA response is used to determine the potency of the antagonist.
In Vivo Assays: Assessing Anticonvulsant Activity
Given the link between NMDA receptor antagonism and anticonvulsant effects, in vivo models of seizures are valuable for assessing the therapeutic potential of these analogs. The audiogenic seizure-susceptible DBA/2 mouse model is a well-established tool for this purpose.[2][11]
Experimental Protocol: Audiogenic Seizure Testing in DBA/2 Mice
-
Animal Model: DBA/2 mice, which are genetically susceptible to sound-induced seizures, are used.[2][11][14]
-
Drug Administration: The test compound is administered to the mice, typically via intraperitoneal injection.
-
Audiogenic Stimulus: The mice are exposed to a high-intensity sound stimulus (e.g., 110-120 dB).[6][11]
-
Seizure Scoring: The resulting seizure activity is observed and scored based on its severity, which can range from wild running to clonic and tonic convulsions.[6][11]
-
Data Analysis: The ability of the compound to prevent or reduce the severity of the seizures is quantified, and an ED₅₀ (the dose that protects 50% of the animals) can be calculated.[11]
Visualizing the Concepts
To better illustrate the relationships and workflows discussed, the following diagrams are provided.
Caption: Workflow for the Biological Evaluation of Novel Analogs.
Conclusion and Future Directions
The structural analogs of 1-amino-3-hydroxycyclobutane-1-carboxylic acid represent a promising class of compounds with tunable bioactivities. The rigid cyclobutane scaffold provides a powerful platform for probing the intricate topographies of biological targets. The clear structure-activity relationships established for NMDA receptor antagonism, where a strategically placed acidic side chain at the 3-position confers potent activity, underscore the value of this constrained scaffold in rational drug design.
Future research in this area could expand to explore a wider range of substituents at the 3-position and other positions on the cyclobutane ring to fine-tune selectivity for different NMDA receptor subtypes. Furthermore, the application of these constrained amino acids in peptidomimetics and as probes for other biological targets remains a fertile ground for discovery. The synthetic and analytical methodologies outlined in this guide provide a solid foundation for researchers to continue to unlock the therapeutic potential of these unique molecules.
References
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Gershonov, E., Granoth, R., Tzehoval, E., Gaoni, Y., & Fridkin, M. (n.d.). 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. Journal of Medicinal Chemistry. [Link]
-
Synthesis, NMDA receptor antagonist activity, and anticonvulsant action of 1-aminocyclobutanecarboxylic acid derivatives. (n.d.). PubMed. [Link]
-
Development of susceptibility to audiogenic seizures in DBA/2J and Rb mice. (1980). PubMed. [Link]
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Audiogenic epileptic DBA/2 mice strain as a model of genetic reflex seizures and SUDEP. (n.d.). AIMS Neuroscience. [Link]
-
Goodman, M. M., et al. (2007). Synthesis of syn- and anti-1-Amino-3-[18F]fluoromethyl-cyclobutane-1-carboxylic Acid (FMACBC), Potential PET Ligands for Tumor Detection. Journal of Medicinal Chemistry. [Link]
-
NMDA receptor-mediated oscillatory activity in the neonatal rat spinal cord is serotonin dependent. (1998). PubMed. [Link]
-
[3H]CGP 39653: a new N-methyl-D-aspartate antagonist radioligand with low nanomolar affinity in rat brain. (1991). PubMed. [Link]
-
1-Amino-3-hydroxycyclobutane-1-carboxylic acid. (n.d.). PubChem. [Link]
-
1,1-CYCLOBUTANEDICARBOXYLIC ACID. (n.d.). Organic Syntheses. [Link]
-
1-aminocyclobutane[11C]carboxylic acid, a potential tumor-seeking agent. (1982). PubMed. [Link]
-
Frings Audiogenic Seizure-Susceptible Mouse Model. (n.d.). PANAChE Database. [Link]
-
Juvenile Audiogenic Seizure Test. (2021). Bio-protocol. [Link]
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Glutamate dehydrogenase improves binding of [3H]CGP39653 to NMDA receptors in the autoradiographic assay. (n.d.). PubMed. [Link]
- CN101555205B - Preparing method of 3-oxo-1-cyclobutane-carboxylic acid. (n.d.).
-
Novel NMDA Receptor Antagonists. (2022). University of Virginia School of Medicine. [Link]
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- 3. [3H]CGP 39653 binding to the agonist site of the N-methyl-D-aspartate receptor is modulated by Mg2+ and polyamines independently of the arcaine-sensitive polyamine site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. orgsyn.org [orgsyn.org]
- 5. 1-aminocyclobutane[11C]carboxylic acid, a potential tumor-seeking agent - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. mdpi.com [mdpi.com]
- 8. Glutamate dehydrogenase improves binding of [3H]CGP39653 to NMDA receptors in the autoradiographic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
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Conformational Analysis of Cyclobutane Amino Acid Derivatives: A Synergistic Approach to Unlocking Novel Therapeutics
Abstract
Cyclobutane amino acid (CBAA) derivatives represent a fascinating and increasingly important class of constrained scaffolds in medicinal chemistry and drug development. Their unique three-dimensional structures, governed by the inherent puckered nature of the cyclobutane ring, offer a powerful tool to modulate peptide and small molecule conformations, thereby influencing biological activity, metabolic stability, and cell permeability. This in-depth technical guide provides a comprehensive overview of the conformational analysis of CBAA derivatives, designed for researchers, scientists, and drug development professionals. We will explore the fundamental principles of cyclobutane ring puckering and delve into the synergistic application of experimental and computational techniques to elucidate the conformational preferences of these valuable building blocks. This guide emphasizes the causality behind experimental choices and provides actionable protocols to empower researchers in their quest for novel therapeutics.
Introduction: The Significance of Conformational Constraint in Drug Design
The biological activity of a molecule is intrinsically linked to its three-dimensional shape. In the realm of peptide and peptidomimetic drug design, controlling the conformational landscape is paramount for achieving receptor selectivity, enhancing potency, and improving pharmacokinetic properties.[1][2] Unnatural amino acids with constrained geometries, such as cyclobutane amino acid derivatives, have emerged as powerful tools to achieve this control.[3] The incorporation of CBAAs into peptide backbones can induce specific secondary structures, such as turns and helices, which can be crucial for molecular recognition.[1][4]
The cyclobutane ring is not a planar square; it adopts a puckered or "butterfly" conformation to alleviate torsional strain between adjacent hydrogen atoms.[5][6] This puckering creates two distinct conformers that can interconvert, and the energetic barrier between them is influenced by the nature and position of substituents on the ring.[7][8] Understanding and predicting the preferred conformation of a CBAA derivative is therefore essential for rational drug design. This guide will provide a detailed exploration of the methods used to dissect these conformational subtleties.
The Fundamentals of Cyclobutane Ring Puckering
The conformational landscape of cyclobutane is primarily defined by its ring-puckering. In an unsubstituted cyclobutane, the ring rapidly interconverts between two equivalent puckered conformations. The degree of puckering is characterized by the puckering angle (θ), which is the angle between the two C-C-C planes of the folded ring. For unsubstituted cyclobutane, this angle is approximately 29.68°.[9] The transition state for this interconversion is a planar D4h structure, and the energy barrier is relatively low, on the order of 1.5 to 2.0 kcal/mol.[4]
The introduction of substituents, particularly the amino and carboxyl groups of an amino acid, breaks the symmetry of the ring and leads to non-equivalent puckered conformations, often designated as axial and equatorial, analogous to cyclohexane systems.[4] The relative stability of these conformers is dictated by a delicate balance of steric and electronic interactions. The substituent at the C2 position in the cyclobutane ring, when fixed in an equatorial position, has been shown to modulate the conformational preference of the ring-puckering.[4][10]
Caption: Interconversion between puckered conformations of a substituted cyclobutane ring via a planar transition state.
A Synergistic Toolbox for Conformational Analysis
A comprehensive understanding of the conformational behavior of cyclobutane amino acid derivatives requires a multi-faceted approach that combines experimental and computational methods. Each technique provides unique insights, and their synergistic application allows for a more complete and validated picture of the molecule's three-dimensional structure and dynamics.[4][10]
Caption: A synergistic workflow for the conformational analysis of cyclobutane amino acid derivatives.
Experimental Techniques: Capturing Molecular Reality
X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state, offering precise bond lengths, bond angles, and torsional angles.[11][12][13] For cyclobutane derivatives, this technique is invaluable for directly visualizing the puckered nature of the ring and the relative orientation of substituents.
Causality in Experimental Choice: The choice of crystallization conditions is critical. The goal is to obtain a single, well-ordered crystal that diffracts X-rays effectively. The solvent system, temperature, and precipitation method can all influence crystal packing and, in some cases, the observed conformation. It is important to consider that the solid-state conformation may not be the only or even the most populated conformation in solution. However, it provides a crucial, experimentally determined starting point for computational studies.
Self-Validating Protocol: X-ray Crystal Structure Determination
-
Crystal Growth:
-
Dissolve the purified cyclobutane amino acid derivative in a suitable solvent or solvent mixture (e.g., methanol, ethanol, ethyl acetate, hexane) to near saturation.
-
Employ slow evaporation, vapor diffusion, or cooling techniques to promote the growth of single crystals.
-
Carefully select a crystal of appropriate size and quality under a microscope.
-
-
Data Collection:
-
Mount the crystal on a goniometer.
-
Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα or Cu Kα radiation.
-
Process the raw data to obtain a set of reflection intensities.
-
-
Structure Solution and Refinement:
-
Solve the phase problem using direct methods or Patterson methods.
-
Build an initial model of the molecule.
-
Refine the model against the experimental data, adjusting atomic positions, and thermal parameters to minimize the difference between observed and calculated structure factors.
-
The final refined structure provides the precise three-dimensional arrangement of atoms in the crystal lattice.
-
NMR spectroscopy is the most powerful technique for studying the conformation and dynamics of molecules in solution, which is more biologically relevant than the solid state.[8][14][15] For cyclobutane systems, ¹H NMR is particularly informative.
Key NMR Parameters for Conformational Analysis:
-
Chemical Shifts (δ): The chemical shifts of the ring protons are sensitive to their local electronic environment, which is influenced by the ring's conformation and the orientation of substituents.[16][17]
-
Coupling Constants (J): Vicinal (³JHH) and long-range (⁴JHH) proton-proton coupling constants are highly dependent on the dihedral angles between the coupled protons.[8] These can be used to distinguish between axial and equatorial substituents and to estimate the puckering angle. For instance, in some monosubstituted cyclobutanes, a large ⁴J(eq-eq) of approximately 5 Hz is observed, while ⁴J(ax-ax) is close to 0 Hz.[8]
-
Nuclear Overhauser Effect (NOE): NOE experiments (e.g., NOESY, ROESY) provide information about through-space proximities between protons. The intensity of an NOE correlation is inversely proportional to the sixth power of the distance between the protons, making it a sensitive probe of internuclear distances and, by extension, conformation.
Self-Validating Protocol: 1D and 2D NMR Analysis
-
Sample Preparation:
-
Dissolve the cyclobutane amino acid derivative in a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) to a concentration of 5-10 mg/mL.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS).
-
-
Data Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum to observe chemical shifts and coupling patterns.
-
Perform 2D NMR experiments such as COSY (to identify coupled protons), HSQC (to correlate protons with their attached carbons), HMBC (to identify long-range proton-carbon correlations), and NOESY/ROESY (to probe spatial proximities).
-
-
Data Analysis:
-
Assign all proton and carbon resonances.
-
Extract chemical shifts and coupling constants from the ¹H NMR spectrum.
-
Analyze the cross-peaks in the 2D spectra to build a picture of the molecule's connectivity and spatial arrangement.
-
Use the measured coupling constants and NOE intensities to determine the preferred conformation in solution.
-
| NMR Parameter | Information Gained | Application to Cyclobutane Conformation |
| Chemical Shift (δ) | Electronic environment of nuclei | Differentiates between axial and equatorial protons. |
| Coupling Constant (³JHH) | Dihedral angle between vicinal protons | Helps determine the relative orientation of substituents. |
| Coupling Constant (⁴JHH) | Through-bond coupling over four bonds | Can be diagnostic for specific puckered conformations.[8] |
| NOE | Through-space proximity of protons | Provides distance constraints for determining 3D structure. |
Computational Methods: In Silico Exploration and Prediction
Computational chemistry provides a powerful means to explore the conformational energy landscape of cyclobutane amino acid derivatives, calculate the relative energies of different conformers, and predict NMR parameters that can be compared with experimental data.[7][9]
DFT calculations are widely used to determine the equilibrium geometries and relative energies of different conformers.[4] By performing a potential energy surface scan along the ring-puckering coordinate, one can map out the energy profile for interconversion between conformers and determine the height of the inversion barrier.[7]
Causality in Method Choice: The choice of functional and basis set is crucial for obtaining accurate results. For cyclobutane systems, functionals that include dispersion corrections are often necessary to accurately model the weak intramolecular interactions that can influence conformational preferences. A sufficiently large basis set is also required to provide the flexibility needed to describe the electronic structure accurately.
MD simulations provide insights into the dynamic behavior of molecules over time.[1] By simulating the motion of a cyclobutane amino acid derivative in a solvent box, one can observe the transitions between different conformations and determine their relative populations. This is particularly useful for understanding how the solvent environment influences the conformational equilibrium.
Self-Validating Protocol: Computational Conformational Search and Analysis
-
Initial Structure Generation:
-
Build the 3D structure of the cyclobutane amino acid derivative.
-
Generate a series of starting conformations, including different puckered states and rotamers of the amino acid side chain.
-
-
Geometry Optimization and Energy Calculation:
-
Perform geometry optimizations for each starting conformation using a suitable level of theory (e.g., B3LYP/6-31G(d)).
-
Calculate the single-point energies of the optimized structures using a higher level of theory to obtain more accurate relative energies.
-
-
NMR Parameter Prediction:
-
Calculate NMR chemical shifts and coupling constants for the low-energy conformers.
-
Compare the calculated parameters with the experimental data to validate the computational model and identify the most likely conformation in solution.
-
-
Molecular Dynamics Simulation (Optional):
-
Place the lowest energy conformer in a solvent box (e.g., water).
-
Run an MD simulation for a sufficient length of time (e.g., 100 ns) to observe conformational transitions.
-
Analyze the trajectory to determine the populations of different conformers and the dynamics of their interconversion.
-
Case Study: Conformational Preferences of 2-Substituted Cyclobutane-α-amino Acid Derivatives
A synergistic study on 2-substituted cyclobutane-α-amino acid derivatives elegantly demonstrates the power of combining experimental and computational techniques.[4][10] X-ray diffraction revealed the solid-state conformations, while NMR spectroscopy provided insights into the solution-state behavior. DFT calculations were used to model the conformational preferences in the gas phase and in solution, showing good agreement with the experimental data. The study concluded that the substituent at the C2 position, when fixed in an equatorial position, plays a key role in modulating the ring-puckering preference.[4][10]
Applications in Drug Discovery and Peptidomimetics
The ability to control the conformation of bioactive molecules has profound implications for drug discovery. Cyclobutane amino acid derivatives have been successfully incorporated into a variety of therapeutic agents and research probes.
-
Peptidomimetics: By introducing conformational constraints, CBAAs can mimic the secondary structures of peptides, leading to peptidomimetics with enhanced stability and receptor affinity.[1][18]
-
Anticancer Agents: Cyclobutane-based scaffolds have been explored for the development of integrin antagonists, which are promising targets for cancer therapy.[19]
-
Antimicrobial Agents: Some cyclobutane-containing natural products and their synthetic analogs have shown significant antimicrobial and antibacterial activities.[20][21]
Conclusion and Future Perspectives
The conformational analysis of cyclobutane amino acid derivatives is a vibrant and evolving field. The synergistic application of X-ray crystallography, NMR spectroscopy, and computational methods provides a robust framework for elucidating the three-dimensional structures and dynamic behavior of these important molecules. As our understanding of the interplay between conformation and biological activity grows, so too will our ability to design and synthesize novel CBAA-based therapeutics with improved efficacy and selectivity. The continued development of both experimental and computational techniques will undoubtedly open up new avenues for the rational design of the next generation of drugs.
References
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Hedberg, L., & Hedberg, K. (2005). Ab initio study of cyclobutane: molecular structure, ring-puckering potential, and origin of the inversion barrier. The Journal of Physical Chemistry A, 109(4), 635-42. [Link]
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Vela, A., et al. (2006). Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study. The Journal of Organic Chemistry, 71(5), 1869-78. [Link]
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Vela, A., et al. (2006). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry, 71(5), 1869-1878. [Link]
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Abraham, R. J., & Monasterios, C. J. (2004). A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. Magnetic Resonance in Chemistry, 42(8), 711-720. [Link]
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Roberts, J. D. (1962). Nuclear Magnetic Resonance Spectroscopy. Conformational Properties of Cyclobutanes. Variation of Geminal Fluorine—Fluorine Chemical-Shift Differences with Temperature. Journal of the American Chemical Society, 84(15), 2857-2861. [Link]
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Synthesis of β‐amino acid cyclobutane derivatives via the iron‐catalyzed [2 + 2] cycloaddition of enimides with alkylidene malonates. (n.d.). ResearchGate. [Link]
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Barranco, S., et al. (2023). β‐N‐Heterocyclic Cyclobutane Carboximides: Synthesis Via a Tandem Base‐Catalyzed Amidation/aza‐Michael Addition Protocol and Facile Transformations. European Journal of Organic Chemistry. [Link]
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García-Arriagada, F., et al. (2021). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. International Journal of Molecular Sciences, 22(10), 5092. [Link]
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X‐Ray crystal structure of 1,2‐disubstituted cyclobutane cis‐7 a. (n.d.). ResearchGate. [Link]
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Ab Initio Study of Cyclobutane: Molecular Structure, Ring-Puckering Potential, and Origin of the Inversion Barrier. (n.d.). ResearchGate. [Link]
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Gershonov, E., et al. (1996). 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. Journal of Medicinal Chemistry, 39(24), 4837-4843. [Link]
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Simandiras, E. D., et al. (2000). Structure, vibrational spectrum, and ring puckering barrier of cyclobutane. The Journal of Chemical Physics, 112(14), 6371-6382. [Link]
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Peric, M., & Zivkovic, T. (n.d.). H NMR Chemical Shifts of Cyclopropane and Cyclobutane: a Theoretical Study. aws.amazon.com. [Link]
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Strieth-Kalthoff, F., et al. (2022). Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. ACS Organic & Inorganic Au, 2(4), 336-343. [Link]
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Hughes, P., & Clardy, J. (1989). Total synthesis of cyclobutane amino acids from Atelia herbert smithii. The Journal of Organic Chemistry, 54(14), 3260-3264. [Link]
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Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). docbrown.info. [Link]
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Revision of the stereochemical assignment of a cyclobutane derivative from chalcone photodimerization via X-ray diffraction analysis. (n.d.). ResearchGate. [Link]
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Strieth-Kalthoff, F., et al. (2022). Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. ACS Organic & Inorganic Au, 2(4), 336-343. [Link]
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X‐ray crystal structure of cyclobutane 3 (CCDC 2183363). (n.d.). ResearchGate. [Link]
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NMR Spectroscopy of Cyclobutanes. (n.d.). ResearchGate. [Link]
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Al-Majid, A. M., & Barakat, A. (2008). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. The Open Medicinal Chemistry Journal, 2, 26-34. [Link]
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Conformations of Cycloalkanes. (2024). Chemistry LibreTexts. [Link]
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Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. (n.d.). ResearchGate. [Link]
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Gaber, A., et al. (2022). Synthesis and Biological Evaluation of Cyclobutane-Based β3 Integrin Antagonists: A Novel Approach to Targeting Integrins for Cancer Therapy. Molecules, 27(19), 6268. [Link]
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Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). (n.d.). Dalal Institute. [Link]
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The Strategic Incorporation of 1-Amino-3-hydroxycyclobutane-1-carboxylic Acid in Modern Drug Discovery: A Technical Guide
Foreword: Beyond Flatland—Embracing Three-Dimensionality in Drug Design
In the landscape of medicinal chemistry, the pursuit of molecular scaffolds that offer precise three-dimensional control is paramount. The transition from flexible, linear molecules to conformationally constrained structures represents a critical leap in designing drugs with enhanced potency, selectivity, and metabolic stability. Among the arsenal of tools available to the modern medicinal chemist, non-canonical amino acids with rigid architectures have emerged as powerful instruments for sculpting the bioactivity of peptides and small molecules.
This technical guide focuses on one such molecule of rising importance: 1-Amino-3-hydroxycyclobutane-1-carboxylic acid (AHCCA) . Possessing a strained four-membered ring, this amino acid analog serves as a potent conformational director. Its true utility, however, lies in the stereochemical relationship between the C1-amino acid moiety and the C3-hydroxyl group. The cis and trans diastereomers of AHCCA impart distinct and predictable structural biases upon the molecules they are integrated into, offering a sophisticated method for fine-tuning molecular architecture to optimize biological function.
This document provides researchers, scientists, and drug development professionals with an in-depth exploration of AHCCA's role in medicinal chemistry. We will dissect its synthesis, explore the profound conformational consequences of its incorporation, detail its application in a clinically significant diagnostic agent, and provide actionable experimental protocols.
The Structural Foundation: Why a Hydroxylated Cyclobutane Ring?
The efficacy of AHCCA as a medicinal chemistry tool stems from a combination of two key structural features: the inherent rigidity of the cyclobutane ring and the directing influence of the C3-hydroxyl group.
-
Cyclobutane as a Conformational Clamp: The four-membered ring of AHCCA is significantly more constrained than larger cycloalkanes or acyclic linkers. When incorporated into a peptide backbone, it severely restricts the allowable Ramachandran space, effectively locking the local conformation. This pre-organization of the ligand can dramatically reduce the entropic penalty upon binding to a biological target, often leading to a significant increase in binding affinity.[1]
-
Cis vs. Trans Isomerism: A Conformational Switch: The spatial orientation of the C3-hydroxyl group relative to the C1-amino and carboxyl groups is the critical determinant of the resulting molecular shape. High-resolution NMR studies on peptides containing substituted cyclobutane amino acids have revealed a clear dichotomy in their conformational preferences[2][3]:
-
trans-AHCCA: This isomer acts as a potent inducer of folded structures, such as β-turns and helices. The substituents project in a way that encourages the peptide backbone to turn back on itself.
-
cis-AHCCA: In contrast, the cis isomer promotes a more linear, extended, or strand-like conformation.
-
This predictable "conformational switch" allows chemists to rationally design peptidomimetics with specific secondary structures to match the binding requirements of a target protein.
Stereoselective Synthesis: Accessing the Conformational Building Blocks
The distinct biological roles of the cis and trans isomers necessitate a robust and stereoselective synthetic strategy. A common and effective approach begins with the commercially available 3-oxocyclobutanecarboxylic acid and proceeds through a key stereoselective reduction step. The synthesis of the trans isomer, a precursor to the clinically important PET agent Fluciclovine ([¹⁸F]FACBC), serves as an illustrative example.[4]
Synthetic Workflow Overview
The overall strategy involves protecting the ultimate amino and carboxyl groups, performing a stereoselective reduction of the ketone, and then deprotecting to yield the target amino acid.
References
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The Constrained World: A Technical Guide to the Discovery and Application of Cyclobutane-Containing Amino Acids
Foreword: The Quest for Conformational Control
In the landscape of peptide and protein engineering, the pursuit of conformational control is paramount. Unconstrained peptides often exist as a dynamic ensemble of structures in solution, a characteristic that can lead to diminished receptor affinity, reduced selectivity, and increased susceptibility to proteolytic degradation. The introduction of unnatural amino acids with constrained geometries has emerged as a powerful strategy to surmount these challenges. Among these, cyclobutane-containing amino acids (CBAAs) represent a fascinating and increasingly vital class of building blocks. Their rigid, puckered four-membered ring structure imparts predictable and significant constraints on the peptide backbone, guiding the molecule into a desired bioactive conformation. This technical guide provides an in-depth exploration of the history, synthesis, conformational properties, and therapeutic applications of these unique molecular scaffolds, offering researchers and drug developers a comprehensive resource to leverage their potential.
From Strained Ring to Strategic Scaffold: A Historical Perspective
The story of cyclobutane amino acids begins not with the amino acids themselves, but with the synthesis of their parent carbocycle. In 1907, Richard Willstätter and James Bruce accomplished the first synthesis of cyclobutane, a feat that highlighted the inherent ring strain of four-membered systems. For decades, this strain was viewed primarily as a source of instability, limiting its application in complex molecular design.
The paradigm began to shift with the advent of modern synthetic methodologies, particularly in the field of photochemistry. The landmark synthesis of cubane by Philip Eaton in 1964, which masterfully employed an intramolecular [2+2] photochemical cycloaddition, showcased the power of this reaction to construct complex, strained architectures. This and other pioneering work in the 1960s laid the essential groundwork for accessing the cyclobutane core with greater control and efficiency.
While naturally occurring cyclobutane-containing molecules exist, the deliberate synthesis of cyclobutane amino acids for use as peptide building blocks is a more recent development. Early methods often involved multi-step, low-yield procedures. However, the true potential of CBAAs in medicinal chemistry began to be realized with the development of more robust and stereocontrolled synthetic strategies, which are explored in the next section. Today, the cyclobutane ring is no longer seen as just a strained curiosity but as a sophisticated tool for molecular design.[1]
The Synthetic Evolution: From Classical Methods to Modern Catalysis
The ability to incorporate CBAAs into peptides is entirely dependent on the accessibility of the monomeric building blocks. The synthetic routes to these compounds have evolved significantly, moving from classical, often harsh methods to elegant and highly selective catalytic processes.
The Workhorse: [2+2] Photocycloaddition
Historically, the most prevalent method for constructing the cyclobutane core has been the [2+2] cycloaddition of two olefin-containing precursors.[2] This reaction, typically induced by UV light, involves the direct coupling of the C=C double bonds.
While powerful, early photochemical methods often suffered from a lack of regioselectivity and stereoselectivity, yielding complex mixtures of products. The development of sensitizers, such as acetone or benzophenone, helped to control the reaction by promoting the formation of a triplet state intermediate, leading to more predictable outcomes. The intramolecular variant, as famously used in the cubane synthesis, proved particularly effective for creating bicyclic systems that could be further elaborated.
A New Era: Visible-Light Photocatalysis
A significant leap forward has been the application of visible-light photocatalysis. This modern approach offers milder reaction conditions, enhanced selectivity, and greater functional group tolerance compared to high-energy UV irradiation. A prime example is the photocatalyzed [2+2] cycloaddition between dehydroamino acids and styrene derivatives, which provides direct access to functionalized α-CBAAs.
These reactions typically employ an iridium or ruthenium-based photosensitizer that, upon excitation with visible light (e.g., blue LEDs), initiates an energy transfer cascade. This process activates the styrene partner to a triplet state, which then undergoes a stepwise cycloaddition with the dehydroamino acid. The result is a highly efficient and selective formation of the cyclobutane ring under remarkably gentle conditions.
Experimental Protocol: Visible-Light Mediated [2+2] Cycloaddition for α-CBAA Synthesis
The following protocol is a representative example for the synthesis of a protected cyclobutane α-amino acid derivative, adapted from the work of Mancheño and coworkers.
-
Materials:
-
Methyl 2-acetamidoacrylate (1.0 equiv)
-
4-Methylstyrene (1.5 equiv)
-
[Ir(dFCF₃ppy)₂(dtbpy)]PF₆ photocatalyst (2 mol %)
-
Acetonitrile (CH₃CN), degassed (to achieve 0.2 M concentration of the limiting reagent)
-
Schlenk tube or similar reaction vessel suitable for inert atmosphere
-
Blue LED light source (e.g., 415 nm)
-
Stir plate
-
-
Procedure:
-
To a Schlenk tube, add methyl 2-acetamidoacrylate, the photocatalyst, and a magnetic stir bar.
-
Seal the tube, and evacuate and backfill with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Using a syringe, add the degassed acetonitrile, followed by the 4-methylstyrene.
-
Place the reaction vessel approximately 5-10 cm from the blue LED light source and begin vigorous stirring. Ensure the reaction is maintained at a constant temperature (e.g., 20 °C) using a water bath or fan.
-
Irradiate the reaction for 24-72 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to yield the desired cyclobutane α-amino acid product. Diastereoselectivities can be determined by ¹H NMR analysis of the crude reaction mixture.
-
-
Self-Validation: The reaction's integrity is validated by running control experiments. No product should be formed in the absence of either the photocatalyst or light, confirming that the transformation is a true photocatalytic process.
The Power of Constraint: Conformational Properties of CBAA-Containing Peptides
The primary rationale for incorporating CBAAs into peptides is to restrict their conformational freedom. The rigid, puckered nature of the cyclobutane ring significantly limits the allowable backbone dihedral angles (Φ and Ψ), forcing the peptide into a more defined secondary structure.
High-resolution NMR studies have been instrumental in elucidating these structural effects. The stereochemistry of the cyclobutane ring is a critical determinant of the resulting peptide conformation:
-
Trans-Cyclobutane Amino Acids: Peptides incorporating trans-β-CBAAs often adopt well-defined, folded helical structures. The substitution pattern on the ring pre-organizes the backbone in a way that promotes the formation of intramolecular hydrogen bonds, stabilizing turn or helical motifs.[1]
-
Cis-Cyclobutane Amino Acids: In contrast, peptides containing cis-β-CBAAs tend to favor more extended, strand-like conformations. In this arrangement, the substituents on the ring orient the peptide backbone to prevent tight turns, instead promoting linear structures that can participate in intermolecular sheet formation.[3]
This predictable control over peptide folding is a powerful tool for rational drug design, allowing scientists to "lock" a peptide into the specific conformation required for binding to its biological target.
Table 1: Influence of Cyclobutane Stereochemistry on Peptide Backbone Dihedral Angles
| Amino Acid Type | Typical Secondary Structure | Representative Φ Angle (degrees) | Representative Ψ Angle (degrees) |
| Standard (e.g., Alanine) | Flexible (α-helix/β-sheet/coil) | -60 (α-helix) / -140 (β-sheet) | -45 (α-helix) / +130 (β-sheet) |
| trans-2-Aminocyclobutane-1-carboxylic acid | Folded / Helical | Varies, promotes turns | Varies, promotes turns |
| cis-2-Aminocyclobutane-1-carboxylic acid | Extended / Strand-like | Varies, promotes extended | Varies, promotes extended |
Note: Specific Φ/Ψ angles for CBAAs are highly context-dependent within the peptide sequence. The table illustrates the general structural propensity.[4][5][6][7]
Applications in Drug Discovery: Case Studies
The unique properties of cyclobutane amino acids and related cyclobutane-containing moieties have been successfully leveraged in the development of several approved drugs and clinical candidates. The cyclobutane ring is employed to enhance potency, improve selectivity, and optimize pharmacokinetic profiles.[8]
Case Study: Boceprevir (Victrelis™) - A Tale of P1 Pocket Filling
Boceprevir is an inhibitor of the hepatitis C virus (HCV) NS3/4A serine protease, an enzyme critical for viral replication. During its development, extensive structure-activity relationship (SAR) studies were conducted to optimize the inhibitor's interaction with the enzyme's active site.
A key breakthrough was the identification of a cyclobutylalanine moiety as the optimal group for the P1 position of the inhibitor.[3] The P1 position interacts with a shallow, relatively hydrophobic S1 binding pocket on the protease. The puckered, three-dimensional nature of the cyclobutane ring proved to be a perfect fit for this pocket, providing superior hydrophobic interactions compared to linear or smaller cyclic analogues. This enhanced binding affinity translated directly to a significant increase in the drug's potency. Furthermore, the cyclobutane group is metabolically robust, resisting degradation by metabolic enzymes and contributing to the drug's favorable pharmacokinetic profile.
Case Study: Apalutamide (Erleada®) - Achieving Stability and Selectivity
Apalutamide is a potent non-steroidal antiandrogen used in the treatment of prostate cancer. It functions by binding to the androgen receptor (AR), preventing its activation by hormones like testosterone. The synthesis of apalutamide involves the construction of a key intermediate containing a 1-amino-1-cyanocyclobutane unit.
The rationale for incorporating the cyclobutane moiety in this context is multifaceted. It serves as a rigid and metabolically stable scaffold. This rigidity helps to correctly orient the pharmacophoric groups for optimal interaction with the AR ligand-binding domain. By replacing more flexible or metabolically labile linkers, the cyclobutane ring contributes to the drug's high potency, selectivity, and improved metabolic stability, leading to a longer half-life in the body.
Conclusion and Future Outlook
From their origins as a subject of academic curiosity due to their inherent ring strain, cyclobutane-containing amino acids have evolved into a cornerstone of modern medicinal chemistry and peptide science. The development of sophisticated synthetic methods, particularly visible-light photocatalysis, has made these valuable building blocks more accessible than ever. Their ability to impose predictable and powerful conformational constraints on the peptide backbone provides an elegant solution to the long-standing challenge of controlling peptide structure.
As demonstrated by successful drugs like Boceprevir and Apalutamide, the strategic incorporation of cyclobutane motifs can profoundly enhance the potency, selectivity, and pharmacokinetic properties of therapeutic agents. Looking ahead, the continued exploration of novel CBAA derivatives, combined with advanced computational modeling and structural biology, will undoubtedly unlock new opportunities in the design of next-generation peptide therapeutics, foldamers, and catalysts. The constrained world of cyclobutane amino acids is poised to deliver molecules of unprecedented function and precision.
Visualizations
Figure 1: An overview of the historical evolution of synthetic methodologies for constructing the cyclobutane ring, from early classical approaches to modern photocatalysis.
Figure 2: A streamlined workflow for the modern synthesis of cyclobutane amino acids using visible-light photocatalysis.
Figure 3: A conceptual diagram illustrating how a rigid cyclobutane amino acid (CBAA) restricts backbone dihedral angles to enforce a defined secondary structure.
References
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Gessier, F., et al. (2021). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem. Available at: [Link]
-
Bach, T. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews. Available at: [Link]
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Gershonov, E., et al. (1996). 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs. Journal of Medicinal Chemistry. Available at: [Link]
-
Washburn, D. G., et al. (1979). 1-aminocyclobutane[11C]carboxylic acid, a potential tumor-seeking agent. Journal of Nuclear Medicine. Available at: [Link]
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Gellman, S. H., et al. (2015). Conformational preferences in the β-peptide oligomers of cis-2-amino-1-fluorocyclobutane-1-carboxylic acid. Organic & Biomolecular Chemistry. Available at: [Link]
-
Royal Society of Chemistry. (2015). Conformational preferences in the β-peptide oligomers of cis-2-amino-1-fluorocyclobutane-1-carboxylic acid - Supplementary Information. Royal Society of Chemistry. Available at: [Link]
-
Oró, J., et al. (1960). Amino acid analogues provide multiple plausible pathways to prebiotic peptides. Communications Chemistry. Available at: [Link]
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Lee, S., et al. (2000). The synthesis of cyclic amino acids. Tetrahedron Letters. Available at: [Link]
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Park, H. S., et al. (2024). Conformational Analysis and Organocatalytic Activity of Helical Stapled Peptides Containing α-Carbocyclic α,α-Disubstituted α-Amino Acids. International Journal of Molecular Sciences. Available at: [Link]
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Weber, A. L., & Miller, S. L. (2022). On the Evolutionary History of the Twenty Encoded Amino Acids. Chemistry – A European Journal. Available at: [Link]
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MacArthur, M. W., & Thornton, J. M. (1996). Conformational analysis of protein structures derived from NMR data. Proteins: Structure, Function, and Bioinformatics. Available at: [Link]
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Serrano, L. (1995). Comparison between the phi distribution of the amino acids in the protein database and NMR data indicates that amino acids have various phi propensities in the random coil conformation. Journal of Molecular Biology. Available at: [Link]
-
Fisher, M. F., & Mylne, J. S. (2020). Rediscovering the first known plant cyclic peptide. ASBMB Today. Available at: [Link]
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White, C. J., & Yudin, A. K. (2011). The Synthesis of Cyclic Peptides. Nature Chemistry. Available at: [Link]
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Brown, D., & Ulmschneider, J. P. (2021). An Unbound Proline-Rich Signaling Peptide Frequently Samples Cis Conformations in Gaussian Accelerated Molecular Dynamics Simulations. Frontiers in Molecular Biosciences. Available at: [Link]
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Galaxy.ai. (2021). Understanding PHI and PSI Angles: A Guide to Ramachandran Plots and Newman Projections. Galaxy.ai Blog. Available at: [Link]
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Hanson, R. M., & Prilusky, J. (2018). Tutorial:Ramachandran principle and phi psi angles. Proteopedia. Available at: [Link]
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spectroscopic data (NMR, IR, MS) for 1-Amino-3-hydroxycyclobutane-1-carboxylic acid
An In-depth Technical Guide to the Spectroscopic Characterization of 1-Amino-3-hydroxycyclobutane-1-carboxylic acid
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the spectroscopic characterization of 1-Amino-3-hydroxycyclobutane-1-carboxylic acid, a conformationally constrained non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development.[1][2] Given the limited availability of published experimental spectra for this specific molecule, this document serves as a predictive guide, outlining the expected spectroscopic signatures from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We delve into the causality behind experimental design, offering field-proven insights into sample preparation, data acquisition, and spectral interpretation. The protocols described herein are designed to be self-validating, ensuring researchers can confidently identify and characterize this unique cyclobutane derivative.
Introduction: The Structural Significance of 1-Amino-3-hydroxycyclobutane-1-carboxylic acid
Cyclobutane amino acids (CBAAs) are a compelling class of molecules used to introduce conformational constraints into peptides and peptidomimetics.[1][2] Their rigid four-membered ring structure limits the rotational freedom of the peptide backbone, which can lead to enhanced biological activity, receptor selectivity, and metabolic stability. 1-Amino-3-hydroxycyclobutane-1-carboxylic acid incorporates three key functional groups—an amine, a carboxylic acid, and a hydroxyl group—making it a versatile building block for creating novel therapeutics.
The molecule exists as cis and trans diastereomers due to the 1,3-substitution pattern on the cyclobutane ring. This ring is not planar but adopts a puckered "butterfly" conformation to alleviate ring strain.[3] Differentiating between these stereoisomers is critical, as stereochemistry often dictates biological function. High-resolution spectroscopic techniques, particularly NMR, are indispensable for this purpose.
This guide will systematically predict and explain the key spectroscopic features of this molecule, providing researchers with a robust analytical blueprint.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool for Structural Elucidation
NMR spectroscopy is unparalleled in its ability to provide detailed information about the molecular structure, connectivity, and stereochemistry of 1-Amino-3-hydroxycyclobutane-1-carboxylic acid. The choice of solvent is a critical first step. Due to the zwitterionic nature of amino acids, deuterated water (D₂O) or dimethyl sulfoxide (DMSO-d₆) are the solvents of choice. D₂O is advantageous for simplifying the spectrum by exchanging labile protons (from -OH, -NH₂, and -COOH), while DMSO-d₆ allows for their observation.
Predicted ¹H NMR Spectrum
The proton NMR spectrum will provide crucial information on the chemical environment of the cyclobutane ring protons and, most importantly, their spatial relationships through spin-spin coupling.
Expertise & Experience: The chemical shifts of the cyclobutane protons are influenced by the electronegativity of the adjacent substituents. The protons on carbons C2 and C4 are diastereotopic, meaning they are chemically non-equivalent and will exhibit different chemical shifts. The key to assigning stereochemistry lies in the coupling constants, which are dependent on the dihedral angles between protons.
Predicted ¹H NMR Data (in D₂O, 500 MHz)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale |
|---|---|---|---|
| H3 (methine) | ~4.0 - 4.5 | Multiplet | Attached to the carbon bearing the electronegative hydroxyl group, leading to a significant downfield shift. |
| H2, H4 (methylene) | ~2.0 - 2.8 | Multiplets | Protons on the cyclobutane ring, shifted downfield from unsubstituted cyclobutane (~1.96 ppm) due to the influence of the C1 and C3 substituents.[3][4][5] Diastereotopic nature leads to complex splitting. |
Note: Labile protons (-OH, -NH₂, -COOH) will typically not be observed in D₂O due to solvent exchange.
Protocol for ¹H NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of 1-Amino-3-hydroxycyclobutane-1-carboxylic acid in ~0.6 mL of D₂O or DMSO-d₆. Add a small amount of a reference standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for D₂O.
-
Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz) for optimal resolution. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Acquisition: Acquire a standard one-dimensional ¹H spectrum. Key parameters include a spectral width of ~16 ppm, an acquisition time of 2-3 seconds, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
Data Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase and baseline correction. Integrate the signals to determine proton ratios.
Workflow for ¹H NMR Analysis
Caption: Workflow for ¹H NMR spectroscopic analysis.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum is simpler than the proton spectrum and is used to confirm the number of unique carbon environments and their electronic nature.
Expertise & Experience: The chemical shifts of the cyclobutane carbons are highly dependent on the attached functional groups. The quaternary carbon (C1) will be significantly deshielded by the attached amino and carboxyl groups. The carboxyl carbon itself will appear far downfield, in a characteristic region.[6]
Predicted ¹³C NMR Data (in D₂O, 125 MHz)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
|---|---|---|
| C=O (Carboxyl) | ~175 - 185 | Characteristic chemical shift for a carboxylic acid carbon. |
| C3 (methine) | ~65 - 75 | Carbon bearing the hydroxyl group; deshielded. |
| C1 (quaternary) | ~55 - 65 | Quaternary carbon attached to both nitrogen and the carboxyl group. |
| C2, C4 (methylene) | ~30 - 40 | Methylene carbons of the cyclobutane ring. Shifted downfield from unsubstituted cyclobutane (~22.4 ppm).[3][7] |
Protocol for ¹³C NMR Data Acquisition
-
Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) is beneficial.
-
Instrument Setup: Lock and shim as for ¹H NMR.
-
Acquisition: Acquire a proton-decoupled ¹³C spectrum. Key parameters include a wider spectral width (~220 ppm), acquisition time of 1-2 seconds, and a significantly higher number of scans (hundreds to thousands) due to the low natural abundance of ¹³C.[3]
-
Data Processing: Standard Fourier transform, phasing, and baseline correction.
Workflow for ¹³C NMR Data Acquisition
Caption: Workflow for ¹³C NMR data acquisition.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and effective technique for confirming the presence of the key functional groups within the molecule.
Expertise & Experience: The spectrum of an amino acid is characterized by several broad and intense absorptions. The carboxylic acid O-H stretch is often very broad and overlaps with C-H stretches. The N-H bending and C=O stretching vibrations are also highly diagnostic. The zwitterionic nature of the solid-state sample will influence the positions of the amine and carboxylate absorptions.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
|---|---|---|---|
| 3300 - 2500 | Broad, Strong | O-H stretch | Carboxylic acid, Alcohol |
| ~3000 | Broad, Medium | N-H stretch | Ammonium (from zwitterion) |
| 2980 - 2850 | Medium | C-H stretch | Cyclobutane ring |
| 1725 - 1700 | Strong | C=O stretch | Carboxylic acid (protonated) |
| ~1600 | Strong | N-H bend | Primary amine/Ammonium |
| ~1550 | Strong | C=O stretch | Carboxylate (from zwitterion) |
| 1300 - 1200 | Medium | C-O stretch | Carboxylic acid, Alcohol |
Protocol for IR Data Acquisition (ATR Method)
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Record a background spectrum.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce the final spectrum.
-
Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to yield the final absorbance or transmittance spectrum.
Workflow for IR Spectroscopy
Sources
- 1. researchgate.net [researchgate.net]
- 2. Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclobutane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
Methodological & Application
Application Notes & Protocols: Strategic Incorporation of 1-Amino-3-hydroxycyclobutane-1-carboxylic acid in Advanced Peptide Synthesis
Abstract
The incorporation of non-natural, conformationally constrained amino acids into peptides is a cornerstone of modern peptidomimetic design and drug discovery.[1][2] These building blocks offer a powerful strategy to enforce specific secondary structures, enhance proteolytic stability, and modulate pharmacological activity.[1][3] Among these, 1-Amino-3-hydroxycyclobutane-1-carboxylic acid stands out due to its unique stereochemical and functional properties. The rigid, puckered cyclobutane scaffold introduces a significant conformational constraint, while the hydroxyl group offers a valuable site for further functionalization or to engage in specific hydrogen-bonding interactions.[4][5] This guide provides a comprehensive overview and detailed protocols for the effective use of this trifunctional amino acid in solid-phase peptide synthesis (SPPS), targeting researchers, medicinal chemists, and drug development professionals.
The Strategic Advantage of the Cyclobutane Scaffold
The cyclobutane ring is a "strained carbocycle" that offers distinct advantages in medicinal chemistry.[4] Unlike flexible aliphatic chains or larger cycloalkanes, the cyclobutane moiety adopts a rigid, puckered conformation. When incorporated into a peptide backbone as a Cα,α-disubstituted amino acid, it severely restricts the available Ramachandran space, effectively acting as a potent helix or β-turn inducer.[6] This conformational locking can pre-organize the peptide into a bioactive conformation, enhancing its binding affinity to biological targets and improving its metabolic stability.[3][5]
The hydroxyl group at the 3-position adds another layer of utility. It can serve as:
-
A key pharmacophoric element, forming critical hydrogen bonds with a receptor.
-
A handle for post-synthesis modification, such as glycosylation or PEGylation.
-
A means to improve the overall solubility and pharmacokinetic profile of the peptide.
Orthogonal Protecting Group Strategy
The successful incorporation of a trifunctional amino acid like 1-Amino-3-hydroxycyclobutane-1-carboxylic acid hinges on a robust and orthogonal protecting group strategy.[7] For compatibility with the widely used Fmoc/tBu solid-phase peptide synthesis (SPPS), the functional groups must be masked with protectors that can be removed under distinct conditions.[8][9]
-
α-Amino Group: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is the standard choice. It is stable to acidic conditions but is readily cleaved by a mild base, typically piperidine, allowing for iterative elongation of the peptide chain.[10]
-
Carboxylic Acid Group: This group is involved in the peptide bond formation and does not require protection once the amino acid is activated for coupling.
-
Side-Chain Hydroxyl Group: The tert-butyl (tBu) group is the ideal protecting group for the hydroxyl function in an Fmoc/tBu strategy. It is stable to the basic conditions used for Fmoc removal but is quantitatively cleaved during the final acidolytic step (e.g., with trifluoroacetic acid, TFA) used to release the peptide from the resin.[7][11]
This orthogonal scheme ensures that the side-chain hydroxyl group remains protected throughout the synthesis and is only revealed during the final cleavage step.
| Functional Group | Recommended Protecting Group | Deprotection Condition | Rationale for Selection |
| α-Amino | Fmoc (9-fluorenylmethyloxycarbonyl) | 20% Piperidine in DMF | Base-labile; orthogonal to acid-labile side-chain groups. |
| Side-Chain Hydroxyl | tBu (tert-butyl) | >90% Trifluoroacetic Acid (TFA) | Acid-labile; stable to piperidine used for Fmoc removal.[11] |
| C-Terminal Carboxyl | Resin Linker (e.g., Wang, Rink Amide) | >90% Trifluoroacetic Acid (TFA) | Anchors peptide to solid support; cleaved simultaneously with side-chain groups. |
Table 1: Recommended Orthogonal Protecting Group Strategy for Fmoc-SPPS.
Activation and Coupling: Overcoming Steric Hindrance
1-Amino-3-hydroxycyclobutane-1-carboxylic acid is a Cα,α-disubstituted amino acid, which presents significant steric hindrance at the carboxylic acid center.[12] This steric bulk can dramatically slow down the rate of peptide bond formation, leading to incomplete couplings and the accumulation of deletion sequences. Standard coupling reagents like DCC or DIC are often insufficient to achieve high coupling efficiencies.[13]
Therefore, the use of potent in-situ activating reagents is mandatory.[14] These reagents rapidly convert the carboxylic acid into a highly reactive ester, facilitating nucleophilic attack by the free N-terminal amine of the growing peptide chain.
Recommended Coupling Reagents:
| Reagent | Full Name | Class | Key Advantages |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Aminium | Extremely fast kinetics, low racemization, highly effective for hindered couplings.[13][15] |
| HCTU | O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Aminium | More reactive than HBTU, cost-effective alternative to HATU.[14] |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Phosphonium | Strong coupling reagent, avoids guanidinylation side reactions sometimes seen with uronium salts.[14][15] |
Table 2: High-Efficiency Coupling Reagents for Sterically Hindered Amino Acids.
For most applications, HATU is the reagent of choice due to its superior performance in difficult coupling scenarios.[13][15]
Protocol: Automated Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the incorporation of Fmoc-1-amino-3-(O-tBu)-hydroxycyclobutane-1-carboxylic acid into a peptide sequence using a standard automated peptide synthesizer employing the Fmoc/tBu strategy.
Materials:
-
Fmoc-Rink Amide MBHA resin (or other suitable resin)
-
Fmoc-protected amino acids (standard and the title compound)
-
Deprotection Solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)
-
Coupling Reagents: HATU, N,N-Diisopropylethylamine (DIPEA)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing Solvents: DMF, Isopropanol (IPA)
-
Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O
Workflow:
Step-by-Step Procedure:
-
Resin Preparation: Start with a pre-loaded Fmoc-amino acid resin or load the first amino acid onto a suitable resin (e.g., Rink Amide for a C-terminal amide). Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with the Deprotection Solution for 3 minutes. Drain.
-
Repeat the treatment for 10 minutes. Drain.
-
-
Washing: Wash the resin thoroughly with DMF (5 times) to remove all traces of piperidine.
-
Coupling of 1-Amino-3-hydroxycyclobutane-1-carboxylic acid:
-
Prepare the coupling solution: In a separate vial, dissolve Fmoc-1-amino-3-(O-tBu)-hydroxycyclobutane-1-carboxylic acid (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF.
-
Scientist's Note: The use of a slight excess of the amino acid and activating agent ensures the reaction goes to completion. The higher equivalence of base is critical for activating HATU and neutralizing the protonated amine.
-
Add the activated amino acid solution to the reaction vessel containing the resin.
-
Allow the coupling reaction to proceed for 1-2 hours.
-
Trustworthiness Check: Perform a Kaiser test or Chloranil test on a small sample of resin beads. A negative result (yellow beads for Kaiser) indicates a complete coupling. If the test is positive, a second coupling (recoupling) step is required.
-
-
Washing: Wash the resin thoroughly with DMF (3 times) followed by DCM (3 times) and DMF (3 times) to remove excess reagents and byproducts.
-
Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (Step 2) to yield the full-length peptide with a free N-terminus.
Final Cleavage and Purification
-
Resin Preparation: After the final wash, dry the resin under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage:
-
Add the cold Cleavage Cocktail to the resin (approx. 10 mL per gram of resin).
-
Safety Note: This step must be performed in a certified fume hood as TFA is highly corrosive.
-
Gently agitate the slurry at room temperature for 2-3 hours. The cocktail simultaneously cleaves the peptide from the resin and removes all acid-labile side-chain protecting groups, including the tBu on the hydroxyl.
-
-
Peptide Precipitation:
-
Filter the resin and collect the TFA solution containing the peptide.
-
Precipitate the crude peptide by adding the TFA solution dropwise into a large volume of ice-cold diethyl ether.
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.
-
-
Purification and Characterization:
-
Dry the crude peptide pellet.
-
Dissolve the peptide in a suitable aqueous buffer (e.g., Water/Acetonitrile with 0.1% TFA).
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final product by electrospray ionization mass spectrometry (ESI-MS) and analytical HPLC.[16]
-
Conclusion
1-Amino-3-hydroxycyclobutane-1-carboxylic acid is a powerful building block for creating conformationally defined peptides with enhanced therapeutic potential. While its sterically hindered nature demands the use of potent coupling reagents like HATU, its incorporation is fully compatible with standard automated Fmoc-SPPS protocols. By following the detailed guidelines on orthogonal protection, activation, and synthesis provided in this note, researchers can confidently leverage the unique structural and functional properties of this amino acid to advance their programs in peptide-based drug discovery and chemical biology.
References
-
Gerard, B., Lequin, O., & Chassaing, G. (2002). Characterization and sequence confirmation of unnatural amino acid containing peptide libraries using electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 16(10), 982-7. [Link]
-
DilunBio. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Available at: [Link]
-
Lee, Y. S., & Lee, Y. (2008). Recent development of peptide coupling reagents in organic synthesis. Current Organic Synthesis, 5(1), 58-69. [Link]
-
Royo, M., et al. (2020). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. Molecules, 25(20), 4758. [Link]
-
Li, W., et al. (2021). Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research, 54(19), 3637–3651. [Link]
-
Royo, M., et al. (2020). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. Molecules, 25(20), 4758. [Link]
-
Cativiela, C., et al. (2006). Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study. The Journal of Organic Chemistry, 71(5), 1869-78. [Link]
-
Zhang, H., et al. (2021). Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. Communications Biology, 4(1), 101. [Link]
-
Parveen, F., et al. (2023). How Unnatural Amino Acids in Antimicrobial Peptides Change Interactions with Lipid Model Membranes. The Journal of Physical Chemistry B, 127(42), 9070–9082. [Link]
-
van der Pijl, F., et al. (2021). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 16(11), 1730-1748. [Link]
-
Al-Majmaie, S., et al. (2018). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Current Organic Chemistry, 22(1), 4-17. [Link]
-
van der Pijl, F., et al. (2021). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 16(11), 1730-1748. [Link]
-
Rzepecka, P., & Bednarek, E. (2021). Peptide foldamer-based self-assembled nanostructures containing cyclic beta-amino acids. RSC Advances, 11(36), 22183-22201. [Link]
-
Mortenson, D. E. (2019). Computational Modelling of Peptides Containing Non-Standard Amino Acids. BYU ScholarsArchive. [Link]
-
Toniolo, C., et al. (1995). Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides. International Journal of Peptide and Protein Research, 45(5), 429-39. [Link]
-
Sanderson, J. M., & Hodgson, D. R. W. (2004). The synthesis of peptides and proteins containing non-natural amino acids. Chemical Society Reviews, 33(7), 422-432. [Link]
-
Mortenson, D. E. (2019). Computational Modelling of Peptides Containing Non-Standard Amino Acids. ResearchGate. [Link]
-
ChemistryViews. (2023). New Derivatives of Cyclobutane β-Amino Acids. Available at: [Link]
-
El-Faham, A., & Albericio, F. (2011). Amino Acid-Protecting Groups. Chemical Reviews, 111(11), 6557–6602. [Link]
-
El-Faham, A., & Albericio, F. (2011). Amino Acid-Protecting Groups. SciSpace. Available at: [Link]
-
Noei, J. (2019). Synthesis of Novel Peptides Using Unusual Amino Acids. Polycyclic Aromatic Compounds. [Link]
-
College of Pharmacy, Sri Ramakrishna Institute of Paramedical Sciences. (2015). Protection for carboxylic group & Protection for the Amino group. Slideshare. [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Available at: [Link]
-
Coin, I., et al. (2013). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry, 9, 2355–2368. [Link]
-
Rivera, S. (2023). Studies toward the stereocontrolled synthesis of cyclobutane derivatives. ScholarWorks@GVSU. [Link]
-
Nie, S., et al. (2017). Synthesis of trifunctional cyclo-β-tripeptide templates. Beilstein Journal of Organic Chemistry, 13, 1028–1035. [Link]
-
Sood, A., et al. (1997). Synthesis of 1-amino-3-[(dihydroxyboryl)methyl]- cyclobutanecarboxylic acid as a potential therapy agent. Tetrahedron Letters, 38(30), 5239-5242. [Link]
-
López, Ó., et al. (2010). Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides. The Journal of Organic Chemistry, 75(15), 5072–5081. [Link]
-
Anaspec. (n.d.). Overview of Custom Peptide Synthesis. Available at: [Link]
-
LibreTexts Chemistry. (2024). 26.7: Peptide Synthesis. Available at: [Link]
- Brabet, I., et al. (2008). Synthesis of aminocyclopentane carboxylic acids.
-
Organic Syntheses. (n.d.). ASYMMETRIC SYNTHESIS OF trans-2-AMINOCYCLOHEXANECARBOXYLIC ACID DERIVATIVES FROM PYRROLOBENZODIAZEPINE-5,11-DIONES. Available at: [Link]
Sources
- 1. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 2. The synthesis of peptides and proteins containing non-natural amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 6. Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Protective Groups [organic-chemistry.org]
- 9. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 12. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 13. Overview of Custom Peptide Synthesis [peptide2.com]
- 14. 肽偶联剂选择指南 [sigmaaldrich.com]
- 15. file.globalso.com [file.globalso.com]
- 16. Characterization and sequence confirmation of unnatural amino acid containing peptide libraries using electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Streamlined Boc Protection of 1-Amino-3-hydroxycyclobutane-1-carboxylic Acid for Advanced Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Protecting 1-Amino-3-hydroxycyclobutane-1-carboxylic Acid
1-Amino-3-hydroxycyclobutane-1-carboxylic acid is a non-proteinogenic amino acid that has garnered significant interest in medicinal chemistry and drug development. Its rigid cyclobutane scaffold introduces valuable conformational constraints in peptides and small molecule therapeutics, potentially enhancing binding affinity, metabolic stability, and pharmacokinetic profiles.[1][2] To effectively incorporate this unique building block into complex molecular architectures, selective protection of its amino group is a critical first step.[2][3] The tert-butyloxycarbonyl (Boc) protecting group is an ideal choice due to its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions.[][5] This application note provides a detailed, reliable protocol for the Boc protection of 1-Amino-3-hydroxycyclobutane-1-carboxylic acid, along with insights into the reaction mechanism and best practices for a successful synthesis.
Chemical Principles and Mechanism
The N-tert-butyloxycarbonylation of an amino acid is a nucleophilic acyl substitution reaction.[6] The amino group of 1-Amino-3-hydroxycyclobutane-1-carboxylic acid acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate (Boc)₂O.[6][7] The reaction is typically carried out in the presence of a base to deprotonate the amino group, enhancing its nucleophilicity, and to neutralize the acidic byproduct formed during the reaction.[8] The resulting tetrahedral intermediate then collapses, eliminating a tert-butyl carbonate leaving group, which subsequently decomposes to the benign byproducts carbon dioxide and tert-butanol.[7][8]
Experimental Protocol
This protocol has been optimized for high yield and purity of the desired N-Boc protected product.
Materials and Reagents:
-
1-Amino-3-hydroxycyclobutane-1-carboxylic acid (CAS: 1246809-40-4)[9]
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium bicarbonate (NaHCO₃)
-
1,4-Dioxane
-
Deionized Water
-
Ethyl acetate (EtOAc)
-
1N Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Dissolution: In a round-bottom flask, dissolve 1-Amino-3-hydroxycyclobutane-1-carboxylic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and deionized water.
-
Basification: Add sodium bicarbonate (3.0 eq) to the solution and stir until fully dissolved. The solution should be basic.
-
Addition of (Boc)₂O: To the stirring solution, add di-tert-butyl dicarbonate (1.2 eq) portion-wise at room temperature.
-
Reaction: Allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up - Removal of Impurities: After completion, wash the reaction mixture with ethyl acetate to remove any unreacted (Boc)₂O and other organic impurities. Discard the organic layer.
-
Acidification: Carefully acidify the aqueous layer to a pH of 2-3 using 1N HCl. This step protonates the carboxylic acid, making the product extractable into an organic solvent.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification (if necessary): The crude product is often of high purity. If further purification is required, recrystallization from a suitable solvent system such as ethyl acetate/hexanes can be performed.[10]
Data Presentation
| Parameter | Recommended Condition | Expected Outcome |
| Solvent System | 1:1 1,4-Dioxane:Water | Ensures solubility of both the amino acid and reagents. |
| Base | Sodium Bicarbonate (NaHCO₃) | Mild base, effective for the reaction with minimal side products. |
| (Boc)₂O Equivalents | 1.2 eq | Sufficient excess to drive the reaction to completion. |
| Reaction Time | 12-16 hours | Typically allows for full conversion of the starting material. |
| Work-up pH | 2-3 | Critical for protonation and successful extraction of the product. |
| Yield | >80% | Typical yields for this reaction are generally high. |
| Purity | >95% | The product is often pure enough for subsequent steps without further purification. |
Experimental Workflow Diagram
Caption: Workflow for the Boc protection of 1-Amino-3-hydroxycyclobutane-1-carboxylic acid.
Best Practices and Troubleshooting
-
Solubility: 1-Amino-3-hydroxycyclobutane-1-carboxylic acid is a zwitterionic compound and may have limited solubility in purely organic solvents.[11] The use of a dioxane/water mixture is crucial for dissolving the starting material.
-
pH Control: Careful control of the pH during the work-up is critical. Incomplete acidification will lead to poor recovery of the product during extraction.
-
Oiling Out: In some cases, the Boc-protected amino acid may separate as an oil instead of a solid.[12] If this occurs, scratching the flask, adding seed crystals, or changing the recrystallization solvent can induce crystallization.[13]
-
Characterization: The successful formation of the Boc-protected product can be confirmed by ¹H NMR spectroscopy. A characteristic singlet peak for the nine equivalent protons of the tert-butyl group will appear around 1.4-1.5 ppm.[14]
Conclusion
This application note provides a robust and reproducible protocol for the Boc protection of 1-Amino-3-hydroxycyclobutane-1-carboxylic acid. By following these detailed steps and adhering to the best practices outlined, researchers can confidently synthesize this valuable building block in high yield and purity, enabling its use in a wide range of synthetic applications, from peptide synthesis to the development of novel therapeutics.
References
-
Study.com. (n.d.). Show the mechanism for formation of a Boc derivative by reaction of an amino acid with di-tert-butyl dicarbonate. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 26.7: Peptide Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis of 1-amino-3-[(dihydroxyboryl)methyl]- cyclobutanecarboxylic acid as a potential therapy agent. Retrieved from [Link]
- Google Patents. (n.d.). CN112661672A - Crystallization method of Boc-amino acid.
-
Solubility of Things. (n.d.). 1-Aminocyclopentanecarboxylic acid. Retrieved from [Link]
-
Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection. Retrieved from [Link]
-
Scholars Research Library. (2011). Der Pharma Chemica, 2011, 3 (3):174-188. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivatives. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Peptide Synthesis with Boc Protected Amino Acids: A Focus on N-Boc-1-aminocyclobutanecarboxylic Acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Fig. 3 1 H NMR spectrum in CDCl 3 of PCL with pendent amino-protecting.... Retrieved from [Link]
- Google Patents. (n.d.). WO2008138621A2 - Synthesis of aminocyclopentane carboxylic acids.
-
PubChem. (n.d.). 1-Amino-3-hydroxycyclobutane-1-carboxylic acid. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. echemi.com [echemi.com]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. homework.study.com [homework.study.com]
- 8. nbinno.com [nbinno.com]
- 9. calpaclab.com [calpaclab.com]
- 10. peptide.com [peptide.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
- 13. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 14. benchchem.com [benchchem.com]
Application Notes & Protocols: 1-Amino-3-hydroxycyclobutane-1-carboxylic acid as a Precursor for PET Tracers
Introduction: The Emergence of Amino Acid Analogs in PET Imaging
Positron Emission Tomography (PET) has revolutionized diagnostic medicine by providing functional insights into physiological, biochemical, and metabolic processes in vivo. While 2-deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]FDG) has been a cornerstone of PET imaging in oncology for decades, its utility can be limited by high background uptake in certain tissues, such as the brain, and in inflammatory processes. This has driven the development of novel PET tracers that target alternative metabolic pathways upregulated in cancer cells.
One of the most successful strategies has been the development of radiolabeled amino acid analogs. Cancer cells often exhibit an increased rate of protein synthesis and cellular proliferation, leading to an upregulation of amino acid transporters on the cell surface. This provides a biological basis for targeting tumors with synthetic amino acids that are transported into the cell but are not metabolized, allowing for their accumulation and subsequent imaging.
1-Amino-3-hydroxycyclobutane-1-carboxylic acid serves as a crucial precursor for the synthesis of one such innovative PET tracer: anti-1-amino-3-[¹⁸F]fluorocyclobutane-1-carboxylic acid, commonly known as [¹⁸F]fluciclovine.[1] Marketed under the brand name Axumin®, [¹⁸F]fluciclovine is a synthetic amino acid analog that has demonstrated significant clinical utility, particularly in the imaging of recurrent prostate cancer.[1][2] Its distinct biodistribution, characterized by low renal clearance and minimal uptake in the brain, offers advantages over other imaging agents in specific clinical scenarios.[1]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 1-amino-3-hydroxycyclobutane-1-carboxylic acid derivatives for the synthesis of [¹⁸F]fluciclovine, detailing the underlying science, a robust radiosynthesis protocol, and its clinical applications.
Mechanism of Action: Exploiting the Amino Acid Hunger of Cancer Cells
The efficacy of [¹⁸F]fluciclovine as a PET tracer is rooted in its ability to mimic natural amino acids and exploit the upregulated amino acid transport systems in cancer cells.[3] Specifically, the uptake of [¹⁸F]fluciclovine is primarily mediated by two key amino acid transporters: the sodium-dependent Alanine, Serine, Cysteine Transporter 2 (ASCT2) and the sodium-independent L-type Amino Acid Transporter 1 (LAT1).[3][4] These transporters are overexpressed in a variety of cancers, including prostate cancer, to meet the increased demand for nutrients required for rapid cell growth and proliferation.[3]
Once transported into the cancer cell, [¹⁸F]fluciclovine is not incorporated into proteins or significantly metabolized.[3] This intracellular trapping allows for a high-contrast image to be generated by the PET scanner, as the tracer accumulates in tumor tissue to a greater extent than in surrounding healthy tissue.[3] The fluorine-18 radionuclide decays by positron emission, and the subsequent annihilation of positrons with electrons produces two 511 keV gamma photons that are detected by the PET scanner to create a three-dimensional image of the tracer's distribution.[3]
Figure 1: Mechanism of [¹⁸F]fluciclovine Uptake in Cancer Cells
Automated Radiosynthesis of [¹⁸F]fluciclovine: A Step-by-Step Protocol
The synthesis of [¹⁸F]fluciclovine is typically performed using an automated synthesis module to ensure reproducibility, radiation safety, and compliance with Good Manufacturing Practice (GMP) standards.[5][6][7] The following protocol outlines a common method for the automated synthesis of [¹⁸F]fluciclovine based on nucleophilic substitution.
Precursor and Reagents
The key precursor for the radiosynthesis is a derivative of 1-amino-3-hydroxycyclobutane-1-carboxylic acid where the amino and carboxyl groups are protected and the hydroxyl group is converted to a good leaving group, such as a triflate. A commonly used precursor is syn-1-(N-(tert-butoxycarbonyl)amino)-3-[[(trifluoromethyl)sulfonyl]oxy]-cyclobutane-1-carboxylic acid ethyl ester.[5]
Required Materials:
-
Precursor: syn-1-(N-(tert-butoxycarbonyl)amino)-3-[[(trifluoromethyl)sulfonyl]oxy]-cyclobutane-1-carboxylic acid ethyl ester
-
[¹⁸F]Fluoride: Produced from the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron and trapped on an anion exchange cartridge (e.g., QMA).
-
Eluent: A solution of Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate (K₂CO₃) in acetonitrile/water.[5][6]
-
Solvent: Anhydrous acetonitrile (MeCN).
-
Hydrolysis Reagents: Sodium hydroxide (NaOH) and hydrochloric acid (HCl).[5][8]
-
Purification Cartridges: C18 and HLB Sep-Pak cartridges.[5][8]
-
Final Formulation Buffer: Citrate buffer.[8]
Radiosynthesis Workflow
The synthesis can be broken down into three main stages: [¹⁸F]fluorination, deprotection, and purification.[5]
Figure 2: Automated Radiosynthesis Workflow of [¹⁸F]fluciclovine
Detailed Protocol
-
[¹⁸F]Fluoride Trapping and Elution:
-
Aqueous [¹⁸F]fluoride from the cyclotron is passed through a quaternary methyl ammonium (QMA) anion exchange cartridge to trap the [¹⁸F]⁻.[5]
-
The trapped [¹⁸F]fluoride is then eluted into the reaction vessel using a solution of Kryptofix 2.2.2 and potassium carbonate in acetonitrile and water. The Kryptofix chelates the potassium ion, making the fluoride ion more nucleophilic.[5][6]
-
-
Azeotropic Drying:
-
The water is removed from the reaction vessel by azeotropic distillation with acetonitrile under a stream of nitrogen. This is a critical step as the presence of water can reduce the efficiency of the fluorination reaction.[5]
-
-
Nucleophilic [¹⁸F]Fluorination:
-
Intermediate Purification:
-
After the reaction, the mixture is diluted with water and passed through a C18 Sep-Pak cartridge. The protected [¹⁸F]-labeled intermediate is retained on the cartridge, while unreacted [¹⁸F]fluoride and other polar impurities are washed away.[8]
-
-
Deprotection:
-
Base Hydrolysis: The ethyl ester protecting group is removed by passing a solution of sodium hydroxide over the C18 cartridge at room temperature.[8]
-
Acid Hydrolysis: The resulting intermediate is eluted from the C18 cartridge and then treated with hydrochloric acid at an elevated temperature (e.g., 60°C) to remove the N-Boc protecting group, yielding the final [¹⁸F]fluciclovine product.[8]
-
-
Final Purification and Formulation:
-
The crude [¹⁸F]fluciclovine solution is passed through a hydrophilic-lipophilic balance (HLB) Sep-Pak cartridge for final purification.[8]
-
The purified product is then eluted into a sterile vial containing a citrate buffer for final formulation. The solution is passed through a sterile filter (0.22 µm) into the final product vial.[8]
-
Quality Control
As with all radiopharmaceuticals for human use, stringent quality control (QC) testing is mandatory.
| Parameter | Specification | Method |
| Radiochemical Purity | > 95% | Radio-TLC or HPLC |
| Radionuclidic Purity | ≥ 99.5% [¹⁸F] | Gamma Spectroscopy |
| pH | 4.5 - 7.5 | pH meter or pH strips |
| Residual Solvents | Conforms to USP/Ph. Eur. limits | Gas Chromatography (GC) |
| Bacterial Endotoxins | < 175 EU/V | Limulus Amebocyte Lysate (LAL) test |
| Sterility | Sterile | USP/Ph. Eur. sterility testing |
Clinical Applications of [¹⁸F]fluciclovine
The primary and FDA-approved indication for [¹⁸F]fluciclovine PET imaging is for the detection of suspected prostate cancer recurrence in men with elevated blood prostate-specific antigen (PSA) levels following prior treatment.[2][9]
Advantages in Prostate Cancer Imaging:
-
High Sensitivity in Low PSA Recurrence: [¹⁸F]fluciclovine has shown the ability to detect sites of recurrence even at low PSA levels, where conventional imaging modalities often fail.[10]
-
Favorable Biodistribution: It has very low urinary excretion, which is a significant advantage for visualizing lesions in the prostate bed and pelvis, as it avoids the bladder "halo" artifact often seen with other tracers.[1]
-
Detection of Nodal and Distant Metastases: It is effective in identifying both local recurrence and distant metastatic disease in lymph nodes and bone.[10]
Beyond prostate cancer, research has explored the utility of [¹⁸F]fluciclovine in other malignancies, including brain tumors[11] and lung cancer[12], leveraging the common characteristic of upregulated amino acid transport in these cancers.
Conclusion
1-Amino-3-hydroxycyclobutane-1-carboxylic acid is a pivotal precursor in the synthesis of the clinically significant PET tracer, [¹⁸F]fluciclovine. The ability of this synthetic amino acid analog to target the increased metabolic activity of cancer cells has established it as a valuable tool in nuclear medicine, particularly for the management of recurrent prostate cancer. The well-established, automated radiosynthesis provides a reliable and GMP-compliant method for its production, ensuring its availability for clinical use and further research. As our understanding of tumor metabolism continues to grow, the application of amino acid-based PET tracers like [¹⁸F]fluciclovine is poised to expand, offering new opportunities for non-invasive cancer diagnosis and characterization.
References
-
Fluciclovine (18F) - Wikipedia. [Link]
-
What is the mechanism of Fluciclovine 18F? - Patsnap Synapse. (2024-07-17). [Link]
-
Production of Fluciclovine F18 (FACBC) on a Siemens< PETNET GN Platform. (2017-05-01). [Link]
-
Axumin® (fluciclovine F 18) injection | Mechanism of Action for Axumin. [Link]
- US10023525B2 - Preparation of 18F-fluciclovine - Google P
-
U.S. FDA APPROVES BLUE EARTH DIAGNOSTICS' AXUMINTM (FLUCICLOVINE F 18) INJECTION AFTER PRIORITY REVIEW FOR PET IMAGING OF RECU. (2016-06-03). [Link]
-
Axumin® (fluciclovine F 18) injection | For Healthcare Professionals. [Link]
-
Best Practices for 18F-Fluciclovine PET/CT Imaging of Recurrent Prostate Cancer: A Guide for Technologists | Journal of Nuclear Medicine Technology. (2019-12-01). [Link]
-
18F-Fluciclovine [Axumin®] PET/CT Scan | SNMMI Mars Shot. [Link]
-
Clinical guidelines support the use of 18 F-fluciclovine as an imaging option for prostate cancer recurrence or progression - Axumin. [Link]
-
AXUMIN (fluciclovine F 18) injection, for intravenous use - accessdata.fda.gov. [Link]
-
Synthesis and evaluation of [18F]1-amino-3-fluorocyclobutane-1-carboxylic acid to image brain tumors - PubMed. [Link]
-
Best Practices for 18F-Fluciclovine PET/CT Imaging of Recurrent Prostate Cancer: A Guide for Technologists - Journal of Nuclear Medicine Technology. (2019-06-10). [Link]
-
Understanding and Improving 18F-Fluciclovine PET/CT Reports: A Guide for Physicians Treating Patients with Biochemical Recurrence of Prostate Cancer - PubMed Central. (2020-04-26). [Link]
-
Fluciclovine – Knowledge and References - Taylor & Francis. [Link]
-
18F-Fluciclovine | Request PDF - ResearchGate. [Link]
-
Best Practices for 18F-Fluciclovine PET/CT Imaging of Recurrent Prostate Cancer: A Guide for Technologists | Journal of Nuclear Medicine Technology. [Link]
-
GMP compliant simplified fast and high yielding automated synthesis of [18F]fallypride without the need of HPLC purification - PMC - NIH. (2025-05-04). [Link]
-
GMP-Compliant Radiosynthesis of [18F]GP1, a Novel PET Tracer for the Detection of Thrombi - Semantic Scholar. (2021-07-28). [Link]
-
Pilot study of the utility of the synthetic PET amino-acid radiotracer anti-1-amino-3-[(18)F]fluorocyclobutane-1-carboxylic acid for the noninvasive imaging of pulmonary lesions - PubMed. [Link]
Sources
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- 2. blueearthdiagnostics.com [blueearthdiagnostics.com]
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- 4. Understanding and Improving 18F-Fluciclovine PET/CT Reports: A Guide for Physicians Treating Patients with Biochemical Recurrence of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US10023525B2 - Preparation of 18F-fluciclovine - Google Patents [patents.google.com]
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- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Production of Fluciclovine F18 (FACBC) on a Siemens< PETNET GN Platform | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. 18F-Fluciclovine [Axumin®] PET/CT Scan | SNMMI Mars Shot [snmmi.org]
- 11. Synthesis and evaluation of [18F]1-amino-3-fluorocyclobutane-1-carboxylic acid to image brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pilot study of the utility of the synthetic PET amino-acid radiotracer anti-1-amino-3-[(18)F]fluorocyclobutane-1-carboxylic acid for the noninvasive imaging of pulmonary lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Stereoselective Synthesis of cis- and trans-1-Amino-3-hydroxycyclobutane-1-carboxylic Acid
Introduction
Non-natural amino acids are critical components in modern drug discovery, offering unique conformational constraints and metabolic stability to peptide-based therapeutics and small molecule inhibitors. Among these, cyclobutane-containing amino acids have garnered significant attention due to their rigid scaffold, which can mimic or improve upon the properties of natural amino acids and serve as bioisosteres for various cyclic and aromatic moieties.[1][2] This application note provides detailed experimental procedures for the stereoselective synthesis of the cis- and trans-isomers of 1-Amino-3-hydroxycyclobutane-1-carboxylic acid, two valuable building blocks for the development of novel therapeutics.
The synthetic strategy outlined herein commences with the commercially available 3-oxocyclobutanecarboxylic acid and proceeds through a stereocontrolled reduction of the ketone, followed by the introduction of the amino group at the C1 position. The separation of the diastereomeric products is a critical aspect of this methodology, and protocols for chromatographic purification are provided.
Synthetic Strategy Overview
The synthesis of both cis- and trans-1-Amino-3-hydroxycyclobutane-1-carboxylic acid originates from 3-oxocyclobutanecarboxylic acid. The general synthetic approach is depicted in the workflow diagram below. The key steps involve:
-
Protection of the Carboxylic Acid: The carboxylic acid of the starting material is first protected as an ester to prevent unwanted side reactions in subsequent steps.
-
Stereoselective Reduction of the Ketone: The ketone is reduced to a hydroxyl group. The choice of reducing agent and reaction conditions dictates the stereochemical outcome, yielding predominantly either the cis- or trans-3-hydroxycyclobutanecarboxylic acid ester.
-
Purification of Hydroxy Ester Isomers: The resulting mixture of cis- and trans-3-hydroxycyclobutanecarboxylic acid esters is separated using column chromatography.
-
Amination of the C1 Position: The amino group is introduced at the C1 position. This can be achieved through various methods, with the Schmidt rearrangement being a robust option for converting a carboxylic acid to a primary amine.[3]
-
Deprotection: The protecting groups are removed to yield the final cis- and trans-1-Amino-3-hydroxycyclobutane-1-carboxylic acid isomers.
Caption: General workflow for the synthesis of cis- and trans-1-Amino-3-hydroxycyclobutane-1-carboxylic acid.
Part 1: Synthesis of cis-1-Amino-3-hydroxycyclobutane-1-carboxylic Acid
Protocol 1.1: Esterification of 3-Oxocyclobutanecarboxylic Acid
Objective: To protect the carboxylic acid of 3-oxocyclobutanecarboxylic acid as a methyl ester.
Materials:
-
3-Oxocyclobutanecarboxylic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous sodium sulfate
-
Dichloromethane
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
To a solution of 3-oxocyclobutanecarboxylic acid (1.0 eq) in anhydrous methanol, add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by TLC.
-
Cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford methyl 3-oxocyclobutane-1-carboxylate as a crude product, which can be used in the next step without further purification.
Protocol 1.2: cis-Selective Reduction of Methyl 3-Oxocyclobutane-1-carboxylate
Objective: To stereoselectively reduce the ketone to a hydroxyl group, favoring the cis-isomer. The cis-selective reduction of similar cyclobutanone systems has been reported to be achievable with sodium borohydride.[4]
Materials:
-
Methyl 3-oxocyclobutane-1-carboxylate
-
Methanol
-
Sodium borohydride (NaBH₄)
-
Ammonium chloride (saturated aqueous solution)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
-
TLC plates and developing chamber
Procedure:
-
Dissolve methyl 3-oxocyclobutane-1-carboxylate (1.0 eq) in methanol and cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.1 eq) portion-wise over 15 minutes, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to separate the cis- and trans-isomers. The cis-isomer is typically the major product under these conditions.
Protocol 1.3: Hydrolysis of cis-Methyl 3-hydroxycyclobutane-1-carboxylate
Objective: To deprotect the methyl ester to yield the free carboxylic acid.
Materials:
-
cis-Methyl 3-hydroxycyclobutane-1-carboxylate
-
Tetrahydrofuran (THF)
-
Lithium hydroxide (LiOH) solution (1 M)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the purified cis-methyl 3-hydroxycyclobutane-1-carboxylate (1.0 eq) in a mixture of THF and water.
-
Add an aqueous solution of lithium hydroxide (1.5 eq) and stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Acidify the reaction mixture to pH ~3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain cis-3-hydroxycyclobutane-1-carboxylic acid.
Protocol 1.4: Amination of cis-3-Hydroxycyclobutane-1-carboxylic Acid via Schmidt Rearrangement
Objective: To introduce the amino group at the C1 position.
Materials:
-
cis-3-Hydroxycyclobutane-1-carboxylic acid
-
Chloroform
-
Concentrated sulfuric acid
-
Sodium azide (NaN₃)
-
Sodium hydroxide solution
-
Steam distillation apparatus (optional)
-
Ion-exchange chromatography resin
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer and a reflux condenser, dissolve cis-3-hydroxycyclobutane-1-carboxylic acid (1.0 eq) in chloroform and add concentrated sulfuric acid.
-
Heat the mixture to 45-50 °C.
-
Add sodium azide (1.5 eq) portion-wise over 1.5 hours. Caution: Sodium azide is highly toxic and explosive. Handle with extreme care in a well-ventilated fume hood.
-
After the addition is complete, continue heating at 50 °C for another 1.5 hours.
-
Cool the reaction mixture in an ice bath and slowly add crushed ice.
-
Basify the mixture with a cold sodium hydroxide solution to pH ~12-13.
-
The product can be isolated by steam distillation or by extraction with a suitable solvent.[3]
-
For purification, the aqueous solution containing the amino acid can be passed through an ion-exchange chromatography column. Elute with a dilute ammonium hydroxide solution and collect the fractions containing the product.
-
Lyophilize the product-containing fractions to obtain pure cis-1-Amino-3-hydroxycyclobutane-1-carboxylic acid.
Part 2: Synthesis of trans-1-Amino-3-hydroxycyclobutane-1-carboxylic Acid
The synthesis of the trans-isomer follows a similar pathway to the cis-isomer, with the key difference being the stereoselective reduction step.
Protocol 2.1: trans-Selective Reduction of Methyl 3-Oxocyclobutane-1-carboxylate
Objective: To stereoselectively reduce the ketone to a hydroxyl group, favoring the trans-isomer. Bulky reducing agents often favor the formation of the trans-isomer.
Materials:
-
Methyl 3-oxocyclobutane-1-carboxylate
-
Tetrahydrofuran (THF), anhydrous
-
Lithium tri-tert-butoxyaluminum hydride (L-Selectride® can also be considered for different selectivity)
-
Rochelle's salt (potassium sodium tartrate) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve methyl 3-oxocyclobutane-1-carboxylate (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere.
-
Slowly add a solution of lithium tri-tert-butoxyaluminum hydride (1.2 eq) in THF.
-
Stir the reaction at -78 °C for 2-3 hours, monitoring by TLC.
-
Quench the reaction by the addition of a saturated aqueous solution of Rochelle's salt and allow it to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to separate the trans-isomer from any residual cis-isomer.
Protocols 2.2 - 2.3: Hydrolysis and Amination
The subsequent hydrolysis of trans-methyl 3-hydroxycyclobutane-1-carboxylate and the amination of trans-3-hydroxycyclobutane-1-carboxylic acid are performed following the same procedures as for the cis-isomers (Protocols 1.3 and 1.4).
Data Summary
The successful synthesis of the target compounds should be confirmed by standard analytical techniques. Expected spectroscopic data are summarized below. Note that exact values may vary depending on the solvent and instrument used.
| Compound | Isomer | 1H NMR (D₂O, δ ppm) | 13C NMR (D₂O, δ ppm) | IR (KBr, cm⁻¹) | MS (ESI+) [M+H]⁺ |
| 1-Amino-3-hydroxycyclobutane-1-carboxylic acid | cis | Signals for CH-OH, CH-COOH, and CH₂ groups. | Signals for C-N, C-OH, CH₂, and C=O. | ~3400 (O-H), ~3000-2500 (N-H, O-H acid), ~1600 (COO⁻) | 132.06 |
| 1-Amino-3-hydroxycyclobutane-1-carboxylic acid | trans | Signals for CH-OH, CH-COOH, and CH₂ groups with different coupling constants than the cis-isomer. | Signals for C-N, C-OH, CH₂, and C=O with slightly different chemical shifts than the cis-isomer. | ~3400 (O-H), ~3000-2500 (N-H, O-H acid), ~1600 (COO⁻) | 132.06 |
Note: The differentiation between cis and trans isomers is primarily achieved through the analysis of coupling constants in the 1H NMR spectra and potentially through NOESY experiments.
Troubleshooting and Expert Insights
-
Stereoselectivity of Reduction: The diastereomeric ratio of the reduction step is highly dependent on the choice of reducing agent, solvent, and temperature. For the cis-reduction, if significant amounts of the trans-isomer are formed, lowering the reaction temperature may improve selectivity. For the trans-reduction, other bulky reducing agents can be screened if the desired selectivity is not achieved.
-
Separation of Isomers: The separation of the cis- and trans-hydroxy esters by column chromatography can be challenging due to their similar polarities. Careful selection of the eluent system and a long column may be necessary. Alternatively, fractional crystallization of the corresponding carboxylic acids or their salts can be explored.[5]
-
Schmidt Rearrangement: This reaction should be performed with caution due to the use of sodium azide and concentrated acid. The reaction is also exothermic, and the addition of sodium azide should be slow to maintain control. The workup should be performed carefully to neutralize the strong acid.
-
Purification of Final Products: Ion-exchange chromatography is a highly effective method for purifying the final amino acid products and removing any inorganic salts.
Conclusion
The protocols detailed in this application note provide a robust framework for the synthesis of both cis- and trans-1-Amino-3-hydroxycyclobutane-1-carboxylic acid. These stereochemically defined building blocks are valuable tools for researchers in medicinal chemistry and drug development, enabling the exploration of novel chemical space and the design of next-generation therapeutics.
References
-
Frongia, A., et al. (2023). β‐N‐Heterocyclic Cyclobutane Carboximides: Synthesis Via a Tandem Base‐Catalyzed Amidation/aza‐Michael Addition Protocol and Facile Transformations. European Journal of Organic Chemistry. Available at: [Link]
-
Baran, P. (n.d.). Cyclobutanes in Organic Synthesis. Baran Lab. Available at: [Link]
-
Ghare, P. M., et al. (2021). Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan (ROR)-γt Inverse Agonist. Organic Process Research & Development. Available at: [Link]
- U.S. Patent No. 3,880,925. (1975). Separation and purification of cis and trans isomers. Google Patents.
- Roberts, J. D., & Sauer, C. W. (1949). Small-Ring Compounds. VI. The Synthesis of 1,3-Dicarboxycyclobutane. Journal of the American Chemical Society.
-
Organic Syntheses. (n.d.). Cyclobutylamine. Available at: [Link]
- Ghose, A. K., Viswanadhan, V. N., & Wendoloski, J. J. (1999). A knowledge-based approach in designing combinatorial or medicinal chemistry libraries for drug discovery. 1. A qualitative and quantitative characterization of known drug databases.
- Gante, J. (1994). Peptidomimetics—tailed amino acids and peptide-modified backbones.
Sources
Application Notes and Protocols for the Incorporation of 1-Amino-3-hydroxycyclobutane-1-carboxylic Acid into Peptidomimetics
Introduction: The Strategic Value of Conformational Constraint in Peptidomimetics
Peptidomimetics, molecules that mimic the structure and function of natural peptides, are at the forefront of modern drug discovery. However, native peptides often suffer from poor metabolic stability and low bioavailability, limiting their therapeutic potential. A powerful strategy to overcome these limitations is the incorporation of non-natural, conformationally constrained amino acids. These unique building blocks introduce rigidity into the peptide backbone, leading to a more defined three-dimensional structure. This pre-organization can enhance binding affinity to biological targets, improve resistance to enzymatic degradation, and increase cell permeability.[1][2]
Among the diverse array of constrained amino acids, 1-Amino-3-hydroxycyclobutane-1-carboxylic acid (AHCCA) offers a compelling combination of features. The cyclobutane ring severely restricts the torsional angles of the peptide backbone, effectively inducing stable secondary structures such as β-turns and helices.[2][3] The hydroxyl group provides a valuable site for further chemical modification, allowing for the attachment of reporter molecules, solubility enhancers, or pharmacophoric elements. This guide provides a comprehensive overview of the principles and detailed protocols for the successful incorporation of AHCCA into peptide sequences using solid-phase peptide synthesis (SPPS).
Physicochemical Properties of the AHCCA Building Block
A thorough understanding of the properties of the AHCCA monomer is crucial for its effective use in peptide synthesis. The key challenge in incorporating AHCCA lies in its steric hindrance, which can impede coupling reactions. Furthermore, the presence of a secondary hydroxyl group necessitates an orthogonal protection strategy to prevent unwanted side reactions during peptide chain elongation.
| Property | Value/Description | Significance in Peptide Synthesis |
| Molecular Weight | 131.13 g/mol (unprotected) | Accurate mass for reagent calculations. |
| Stereochemistry | Racemic or enantiomerically pure forms. | The stereochemistry of the incorporated AHCCA will significantly influence the final peptidomimetic's conformation and biological activity. |
| Steric Hindrance | High, due to the α,α-disubstituted nature. | Requires potent coupling reagents and potentially longer reaction times to ensure complete acylation. |
| Hydroxyl Group | Secondary alcohol. | Requires a protecting group orthogonal to the N-terminal Fmoc group to prevent side reactions. |
Protecting Group Strategy: Ensuring Orthogonality
The success of incorporating AHCCA via Fmoc-based SPPS hinges on a robust and orthogonal protecting group strategy. The α-amino group is protected with the base-labile Fmoc group, while the side-chain hydroxyl group requires an acid-labile protecting group.
Recommended Protecting Groups:
-
α-Amino Group: 9-Fluorenylmethoxycarbonyl (Fmoc). This protecting group is stable to the acidic conditions used for final cleavage but is readily removed by a mild base, typically a solution of piperidine in DMF.[4][5]
-
Hydroxyl Group: tert-Butyl (tBu). The tert-butyl ether is a well-established protecting group for hydroxyl-containing amino acids like serine and threonine in Fmoc-SPPS. It is stable to the basic conditions used for Fmoc deprotection and is efficiently removed during the final cleavage from the resin with strong acids like trifluoroacetic acid (TFA).[6]
The resulting fully protected building block for SPPS is Fmoc-1-amino-3-(tert-butoxy)cyclobutane-1-carboxylic acid .
Experimental Protocols: Solid-Phase Synthesis of AHCCA-Containing Peptidomimetics
The following protocols are designed for manual or automated solid-phase peptide synthesis on a 0.1 mmol scale using a standard Fmoc/tBu strategy.
Materials and Reagents:
-
Fmoc-Rink Amide MBHA resin (or other suitable resin depending on the desired C-terminus)
-
Fmoc-protected amino acids (including Fmoc-1-amino-3-(tert-butoxy)cyclobutane-1-carboxylic acid)
-
Coupling reagent: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)[7]
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Fmoc deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM), Methanol (MeOH)
-
Washing solution: DMF
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
-
Diethylether (cold)
Protocol 1: Standard Fmoc-Amino Acid Coupling
This protocol is for the coupling of standard, non-sterically hindered Fmoc-amino acids.
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin and agitate for 3 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for 10 minutes.
-
Wash the resin thoroughly with DMF (5 x 1 min).
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve the Fmoc-amino acid (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate for 30-60 minutes at room temperature.
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5 x 1 min).
-
Monitoring (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
Protocol 2: Coupling of Sterically Hindered Fmoc-AHCCA(tBu)-OH
Due to the steric bulk of AHCCA, a more robust coupling protocol is required to ensure high coupling efficiency.
-
Fmoc Deprotection: Follow the same procedure as in Protocol 1.
-
AHCCA Activation and Coupling:
-
In a separate vessel, dissolve Fmoc-1-amino-3-(tert-butoxy)cyclobutane-1-carboxylic acid (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF.[7]
-
Allow the activation mixture to pre-activate for 5 minutes at room temperature.
-
Add the activated AHCCA solution to the resin.
-
Agitate for 2-4 hours at room temperature. A double coupling (repeating the coupling step with a fresh solution of activated amino acid) may be necessary for difficult sequences.
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5 x 1 min).
-
Monitoring: A Kaiser test is essential to confirm complete coupling. If the test is positive (blue beads), a second coupling is strongly recommended.
Workflow Diagrams
Cleavage and Deprotection
-
Resin Preparation: After the final coupling and deprotection steps, wash the resin with DCM (3 x 1 min) and dry it under a stream of nitrogen.
-
Cleavage: Add the cleavage cocktail (TFA/TIS/water) to the resin and agitate for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Isolation: Centrifuge the suspension to pellet the peptide. Decant the ether and repeat the ether wash twice.
-
Drying: Dry the crude peptide pellet under vacuum.
Purification and Characterization
The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA. The purity of the final product should be assessed by analytical RP-HPLC and its identity confirmed by mass spectrometry and, for structural elucidation, by NMR spectroscopy.
Expected Mass Spectrometry Data
Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for confirming the molecular weight of the synthesized peptidomimetic. The fragmentation pattern in tandem MS (MS/MS) can provide sequence information. For peptides containing cyclic residues, fragmentation can be complex, but typically yields b- and y-type ions characteristic of the peptide backbone cleavage.[8][9]
| Ion Type | Description |
| [M+H]+ | The protonated molecular ion of the full-length peptide. |
| b-ions | N-terminal fragments resulting from cleavage of the amide bond. |
| y-ions | C-terminal fragments resulting from cleavage of the amide bond. |
| Internal Fragments | Fragments arising from two cleavages within the peptide backbone. |
Expected NMR Spectroscopy Data
¹H and ¹³C NMR spectroscopy are invaluable for confirming the structure and assessing the conformational preferences of the AHCCA-containing peptidomimetic. The incorporation of the rigid cyclobutane ring often leads to well-dispersed amide proton signals in the ¹H NMR spectrum, indicative of a folded conformation.[10][11]
Table of Representative ¹H NMR Chemical Shifts for a Cyclobutane Residue in a Peptide:
| Proton | Typical Chemical Shift Range (ppm) |
| α-NH | 7.5 - 8.5 |
| β-CH (axial) | 2.0 - 2.5 |
| β-CH (equatorial) | 2.5 - 3.0 |
| γ-CH (hydroxyl-bearing) | 4.0 - 4.5 |
Note: Exact chemical shifts are highly dependent on the solvent and the surrounding amino acid sequence.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Incomplete coupling of AHCCA (positive Kaiser test) | Steric hindrance of the AHCCA residue. | - Perform a double coupling. - Increase the coupling time to 4-6 hours. - Consider using a more potent coupling reagent like COMU. |
| Deletion of AHCCA in the final product (mass spectrometry) | Inefficient coupling. | Optimize the coupling protocol as described above. |
| Side products with unexpected mass | - Incomplete deprotection of the tBu group. - Side reactions during cleavage. | - Ensure a sufficient cleavage time (at least 2 hours). - Use fresh cleavage cocktail with scavengers (TIS). |
Conclusion
The incorporation of 1-Amino-3-hydroxycyclobutane-1-carboxylic acid into peptidomimetics offers a robust strategy for introducing conformational constraints and a functional handle for further modifications. While the steric hindrance of AHCCA presents a synthetic challenge, the use of potent coupling reagents like HATU and optimized reaction conditions can ensure its successful incorporation into peptide chains via Fmoc-based solid-phase peptide synthesis. The detailed protocols and guidelines presented in this application note provide a comprehensive framework for researchers to leverage the unique properties of AHCCA in the design and synthesis of novel, structurally defined peptidomimetics for a wide range of therapeutic and research applications.
References
-
Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. MDPI. [Link]
-
Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. AAPPTec. [Link]
-
Solid-phase synthesis and characterization of N-methyl-rich peptides. Ovid. [Link]
-
Mastering Peptide Synthesis: The Role of N-Methyl Amino Acids. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
-
Mass spectrometric analysis of head-to-tail connected cyclic peptides*. Frontiers Publishing Partnerships. [Link]
-
Characteristic Fragmentation Behavior of Linear and Cyclic O-Linked Glycopeptides and Their Peptide Skeletons in MALDI-TOF/TOF MS. MDPI. [Link]
-
Folding peptides studied by NMR. SeRMN-UAB. [Link]
-
Mass spectrometric analysis of head-to-tail connected cyclic peptides. ResearchGate. [Link]
-
Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. NIH. [Link]
-
Structural Characterization of Cyclic Peptides using a Quadrupole Time-of-Flight Mass Spectrometer ASMS 2019 MP 583. Shimadzu. [Link]
-
A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach. PubMed Central. [Link]
-
Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides. PubMed. [Link]
-
hybrid_peptides. SeRMN – NMR Service at UAB. [Link]
-
Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [Link]
-
Methods and protocols of modern solid phase peptide synthesis. Universitat de Barcelona. [Link]
-
Fmoc / t-Bu Solid Phase Synthesis. Sunresin. [Link]
-
4 - Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. MDPI. [Link]
-
Direct synthesis of Fmoc-protected amino acids using organozinc chemistry: application to polymethoxylated phenylalanines and 4-oxoamino acids. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]
-
Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach. RSC Publishing. [Link]
-
Synthesis of Fmoc-Triazine Amino Acids and Its Application in the Synthesis of Short Antibacterial Peptidomimetics. MDPI. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 5. peptide.com [peptide.com]
- 6. Fmoc / t-Bu Solid Phase Synthesis - Sunresin [seplite.com]
- 7. peptide.com [peptide.com]
- 8. frontierspartnerships.org [frontierspartnerships.org]
- 9. Characteristic Fragmentation Behavior of Linear and Cyclic O-Linked Glycopeptides and Their Peptide Skeletons in MALDI-TOF/TOF MS | MDPI [mdpi.com]
- 10. Folding peptides studied by NMR | SeRMN – NMR Service at UAB [sermn.uab.cat]
- 11. hybrid_peptides | SeRMN – NMR Service at UAB [sermn.uab.cat]
Application Notes and Protocols for 1-Amino-3-hydroxycyclobutane-1-carboxylic Acid: A Constrained Amino Acid Analog in Peptide and Drug Design
Introduction: The Strategic Advantage of Conformational Constraint in Peptide Science
In the landscape of modern drug discovery and peptide engineering, the quest for molecules with enhanced potency, selectivity, and metabolic stability is paramount. Unnatural amino acids that introduce conformational constraints into peptide backbones have emerged as powerful tools to achieve these goals.[1][2] By reducing the inherent flexibility of a peptide chain, these analogs can lock the molecule into a bioactive conformation, minimizing the entropic penalty upon binding to its target and often leading to a significant increase in affinity and biological activity.[3]
This guide focuses on 1-Amino-3-hydroxycyclobutane-1-carboxylic acid (Ahc) , a unique constrained α-amino acid analog. Its rigid cyclobutane scaffold pre-organizes the peptide backbone, while the hydroxyl group at the C3 position offers a valuable site for further chemical modification or can participate in crucial hydrogen-bonding interactions within the peptide or with its biological target.[4] The stereochemistry at the C1 and C3 positions (cis or trans) provides an additional layer of control, allowing for the fine-tuning of the conformational properties of the resulting peptidomimetics.[5]
These application notes provide a comprehensive overview of the synthesis of Ahc, its incorporation into peptide sequences using solid-phase peptide synthesis (SPPS), and protocols for the conformational analysis of Ahc-containing peptides. The methodologies described herein are intended to empower researchers, scientists, and drug development professionals to harness the potential of this versatile building block in their respective fields.
Physicochemical Properties of 1-Amino-3-hydroxycyclobutane-1-carboxylic Acid
A foundational understanding of the physicochemical properties of Ahc is essential for its effective application. The following table summarizes key computed properties.
| Property | Value | Source |
| Molecular Formula | C₅H₉NO₃ | PubChem |
| Molecular Weight | 131.13 g/mol | PubChem |
| XLogP3 | -3.7 | PubChem |
| Hydrogen Bond Donor Count | 3 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
| Exact Mass | 131.058243149 Da | PubChem |
| Monoisotopic Mass | 131.058243149 Da | PubChem |
| Topological Polar Surface Area | 83.6 Ų | PubChem |
| Heavy Atom Count | 9 | PubChem |
Synthesis of 1-Amino-3-hydroxycyclobutane-1-carboxylic Acid Isomers
The stereoselective synthesis of cis- and trans-Ahc is a critical first step. A common and effective strategy involves the reduction of a key intermediate, 3-oxocyclobutanecarboxylic acid, followed by the introduction of the amino group. The following protocol outlines a general and adaptable synthetic route.
Protocol 1: Synthesis of cis- and trans-1-Amino-3-hydroxycyclobutane-1-carboxylic Acid
This protocol is a multi-step process that begins with the synthesis of 3-oxocyclobutanecarboxylic acid, which can be prepared from readily available starting materials such as acetone, bromine, and malononitrile.[6]
Step 1: Synthesis of 3-Oxocyclobutanecarboxylic Acid
-
This intermediate can be synthesized via a multi-step reaction sequence starting from the condensation of 1,3-dibromoacetone with malononitrile, followed by cyclization and subsequent hydrolysis.[6]
Step 2: Stereoselective Reduction of 3-Oxocyclobutanecarboxylic Acid
-
Rationale: The choice of reducing agent is crucial for controlling the stereochemical outcome (cis or trans hydroxy group).
-
For cis-3-hydroxycyclobutanecarboxylic acid: Reduction with sodium borohydride (NaBH₄) in a protic solvent like methanol or ethanol at low temperatures (0 °C to room temperature) typically favors the formation of the cis isomer due to the axial attack of the hydride on the more stable chair-like conformation of the cyclobutanone ring.
-
For trans-3-hydroxycyclobutanecarboxylic acid: The use of a bulkier reducing agent, such as lithium tri-tert-butoxyaluminum hydride (L-Selectride®), can favor the formation of the trans isomer through equatorial attack.
Step 3: Introduction of the Amino Group via Curtius Rearrangement
-
Rationale: The Curtius rearrangement is a reliable method for converting a carboxylic acid into a primary amine with the loss of one carbon atom.
-
Procedure:
-
Activate the carboxylic acid of the protected hydroxycyclobutane carboxylic acid (e.g., as a methyl or ethyl ester) by converting it to an acyl azide. This is typically achieved by reacting the corresponding acyl chloride with sodium azide, or by treating the carboxylic acid with diphenylphosphoryl azide (DPPA) in the presence of a base like triethylamine.
-
Induce the rearrangement of the acyl azide to an isocyanate by gentle heating in an inert solvent (e.g., toluene or dioxane).
-
Trap the isocyanate with a suitable protecting group precursor, such as tert-butanol, to form the Boc-protected amine directly.
-
Alternatively, the isocyanate can be hydrolyzed with aqueous acid to yield the primary amine, which can then be protected.
-
Step 4: Deprotection
-
Procedure: The final step involves the removal of all protecting groups (e.g., ester and Boc groups) under appropriate conditions (e.g., acidolysis with trifluoroacetic acid (TFA) for Boc and ester groups) to yield the desired cis- or trans-1-Amino-3-hydroxycyclobutane-1-carboxylic acid.
Diagram of the Synthetic Pathway
Caption: General synthetic route to cis- and trans-Ahc.
Incorporation of Ahc into Peptides via Solid-Phase Peptide Synthesis (SPPS)
The incorporation of Ahc into a growing peptide chain requires the use of an appropriately protected derivative. The most common strategies in SPPS are Fmoc/tBu and Boc/Bzl. For the Fmoc/tBu strategy, Fmoc-Ahc(tBu)-OH is the required building block, where the α-amino group is protected with the base-labile Fmoc group and the side-chain hydroxyl group is protected with the acid-labile tert-butyl (tBu) ether.
Protocol 2: Preparation of Fmoc-Ahc(tBu)-OH
Step 1: Protection of the Hydroxyl Group
-
Rationale: The hydroxyl group of Ahc must be protected to prevent side reactions during peptide coupling. The tert-butyl ether is a suitable protecting group as it is stable to the basic conditions used for Fmoc removal but is readily cleaved by TFA during the final deprotection step.
-
Procedure:
-
Treat the synthesized cis- or trans-Ahc with isobutylene in the presence of a strong acid catalyst (e.g., sulfuric acid or methanesulfonic acid) in an inert solvent like dichloromethane (DCM) or dioxane.
-
The reaction selectively forms the tert-butyl ether at the hydroxyl position.
-
Step 2: Fmoc Protection of the Amino Group
-
Rationale: The α-amino group is protected with the Fmoc group to allow for its selective removal during each cycle of SPPS.
-
Procedure:
-
React the Ahc(tBu) derivative with 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu) or 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate or triethylamine in a solvent mixture like dioxane/water or acetone/water.
-
The reaction yields the desired Fmoc-Ahc(tBu)-OH, which can be purified by crystallization or chromatography.[7]
-
Protocol 3: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) of an Ahc-Containing Peptide
This protocol outlines the manual synthesis of a generic peptide containing an Ahc residue. The process can be adapted for automated synthesizers.
Materials and Reagents:
-
Fmoc-Rink Amide resin (for C-terminal amide peptides) or Wang resin (for C-terminal carboxylic acid peptides)
-
Fmoc-protected amino acids (including Fmoc-Ahc(tBu)-OH)
-
Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Fmoc deprotection solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)
-
Solvents: DMF, DCM, Methanol
-
Cleavage cocktail: Reagent K (TFA/phenol/water/thioanisole/1,2-ethanedithiol; 82.5:5:5:5:2.5) or a simpler mixture of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5) for peptides without sensitive residues.[8]
SPPS Workflow:
Caption: Standard Fmoc-SPPS cycle for peptide synthesis.
Step-by-Step Procedure:
-
Resin Swelling: Swell the resin in DMF or DCM for 30-60 minutes in a reaction vessel.
-
First Amino Acid Loading (if starting with a new resin): Follow standard protocols for loading the first Fmoc-amino acid onto the resin.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Drain and repeat for another 10-15 minutes to ensure complete removal of the Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (3-5 times) to remove piperidine and byproducts.
-
Amino Acid Coupling (Incorporation of Fmoc-Ahc(tBu)-OH):
-
In a separate vial, pre-activate a solution of Fmoc-Ahc(tBu)-OH (3-5 equivalents relative to the resin loading), HATU or HBTU (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-4 hours at room temperature with gentle agitation. The optimal coupling time for the sterically hindered Ahc residue may be longer than for standard amino acids and should be monitored (e.g., using a Kaiser test).
-
-
Washing: Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.
-
Repeat: Repeat steps 3-6 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection:
-
After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the peptide-resin with DCM and dry it under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved and deprotected peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Collect the precipitate by centrifugation and wash with cold ether.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the final product by mass spectrometry and analytical HPLC.
-
Conformational Analysis of Ahc-Containing Peptides
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the three-dimensional structure of peptides in solution.[9][10] The incorporation of Ahc is expected to induce specific secondary structures, such as β-turns or helical motifs, which can be characterized by a combination of 1D and 2D NMR experiments.[11]
Protocol 4: Conformational Analysis by NMR Spectroscopy
Sample Preparation:
-
Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or a mixture like H₂O/D₂O 9:1 for observing amide protons).
-
The concentration should be in the range of 1-5 mM.
NMR Experiments:
-
1D ¹H NMR: Provides a general overview of the peptide's folding. Well-dispersed amide proton signals (typically between 7.0 and 9.0 ppm) are indicative of a stable, folded conformation.
-
2D TOCSY (Total Correlation Spectroscopy): Used to identify the spin systems of individual amino acid residues.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments provide information about through-space proximities between protons that are less than 5 Å apart. The pattern of NOE cross-peaks is crucial for determining the secondary structure.[5][12]
-
Sequential NOEs (dαN(i, i+1), dNN(i, i+1)): Indicate the connectivity between adjacent residues.
-
Medium-range NOEs (dαN(i, i+2), dαN(i, i+3), etc.): Are characteristic of specific secondary structures like turns and helices.
-
-
Temperature Coefficient Studies: The temperature dependence of the amide proton chemical shifts (dδ/dT) can identify protons involved in intramolecular hydrogen bonds. Protons with small temperature coefficients (less than -4.5 ppb/K) are likely shielded from the solvent and involved in hydrogen bonding, a hallmark of stable secondary structures.
-
³J-Coupling Constants: The coupling constant between the amide proton and the α-proton (³JHNα) can provide information about the backbone dihedral angle φ.
Data Analysis and Structure Calculation:
-
The collected NMR data (NOE-derived distance restraints, dihedral angle restraints from coupling constants, and hydrogen bond restraints) are used as input for structure calculation programs such as CYANA, XPLOR-NIH, or AMBER.
-
The output is an ensemble of low-energy structures that represent the conformational space sampled by the peptide in solution.
Expected Conformational Effects of Ahc:
-
trans-Ahc: The trans-configuration of the substituents on the cyclobutane ring is expected to promote a more extended or β-strand-like conformation in the local peptide backbone.[5]
-
cis-Ahc: The cis-configuration is more likely to induce turns, such as β-turns or γ-turns, bringing distant parts of the peptide chain closer together.[5]
-
The 3-Hydroxy Group: This functional group can act as a hydrogen bond donor or acceptor, further stabilizing specific folded conformations. Its orientation (cis or trans) will dictate its potential interactions.
Applications and Future Perspectives
The incorporation of 1-Amino-3-hydroxycyclobutane-1-carboxylic acid into peptides opens up a wide range of possibilities in medicinal chemistry and materials science.
-
Drug Discovery: Ahc can be used to develop peptidomimetics with improved pharmacological profiles, such as enhanced receptor binding affinity, increased resistance to proteolytic degradation, and better oral bioavailability.[13][14] The hydroxyl group can also serve as a handle for attaching polyethylene glycol (PEG) chains or other moieties to improve pharmacokinetic properties.
-
Probing Protein-Protein Interactions: Peptides containing Ahc can be used as tools to study the conformational requirements of protein-protein interactions. By systematically replacing native amino acids with cis- or trans-Ahc, researchers can map the bioactive conformation of a peptide ligand.
-
Biomaterials: The defined secondary structures induced by Ahc can be exploited in the design of self-assembling peptides for applications in tissue engineering and nanotechnology.
The ability to fine-tune peptide conformation through the stereoselective incorporation of functionalized constrained amino acids like Ahc provides a powerful strategy for the rational design of novel and improved peptide-based therapeutics and materials.
References
-
Vincenzi, M., et al. (2021). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current Medicinal Chemistry, 28(14), 2729-2782. Available from: [Link]
-
Vincenzi, M., et al. (2020). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. ResearchGate. Available from: [Link]
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Ramachandran, G. N., et al. (1973). An Approach to Conformational Analysis of Peptides and Proteins in Solution Based on a Combination of Nuclear Magnetic Resonance Spectroscopy and Conformational Energy Calculations. Proceedings of the National Academy of Sciences, 70(3), 854-858. Available from: [Link]
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Peck, S., et al. (2022). NMR Spectroscopy for Studying Peptide Conformations and Cell Permeability. Springer Link. Available from: [Link]
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Fairlie, D. P. (2025). NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability. American Chemical Society. Available from: [Link]
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Kent, S. B. H. (2014). Solid-Phase Synthesis of Tetrahydropyridazinedione-Constrained Peptides. Organic Letters, 16(21), 5744-5747. Available from: [Link]
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Celis, S., et al. (2011). Designing hybrid foldamers: The effect on the peptide conformational bias of beta- versus alpha- and gamma-linear residues in alternation with (1R,2S)-2-aminocyclobutane-1-carboxylic acid. UAB. Available from: [Link]
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Kent, S. B. H. (2014). Solid-Phase Synthesis of Tetrahydropyridazinedione-Constrained Peptides. ACS Publications. Available from: [Link]
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Kumar, A. (2020). NMR in structural determination of proteins and peptides. NMIMS Pharmacy. Available from: [Link]
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Kumar, A. (2020). Structure Determination of Peptides by simple 2D NMR Spectroscopy. YouTube. Available from: [Link]
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Unknown. (n.d.). peptide nmr. Unknown Source. Available from: [Link]
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Hruby, V. J., & Bonner, G. G. (n.d.). Derivation of Peptide and Protein Structure using NMR Spectroscopy. ResearchGate. Available from: [Link]
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Unknown. (2024). What is solid-phase synthesis of peptides?. Reddit. Available from: [Link]
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Hudson, D. (2014). Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. Hindawi. Available from: [Link]
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Coin, I., & Beyermann, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. ResearchGate. Available from: [Link]
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Udenigwe, C. C. (2018). Role of peptide hydrophobicity in the mechanism of action of food-derived bioactive peptides. J Food Bioact. Available from: [Link]
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Cuevas-Yañez, E., et al. (2017). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. MDPI. Available from: [Link]
- Unknown. (2013). Synthesis method of 3-oxocyclobutanecarboxylic acid. Google Patents.
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Wang, Y., et al. (2023). Recent Advances in the Hydroxylation of Amino Acids and Its Derivatives. MDPI. Available from: [Link]
- Unknown. (1997). Methods for the synthesis of fmoc protected amines. Google Patents.
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Szatmári, I., et al. (2023). Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. MDPI. Available from: [Link]
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Mohammadi, R., et al. (2016). Bioactive food derived peptides: a review on correlation between structure of bioactive peptides and their functional properties. PMC. Available from: [Link]
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Unknown. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. NIH. Available from: [Link]
- Unknown. (2021). Synthesis method of trans-3-aminobutanol. Google Patents.
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Agyei, D., & Danquah, M. K. (2011). Bioactive Peptides. PMC. Available from: [Link]
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Jackson, R. F. W. (1998). Direct synthesis of Fmoc-protected amino acids using organozinc chemistry: application to polymethoxylated phenylalanines and 4-oxoamino acids. Journal of the Chemical Society, Perkin Transactions 1. Available from: [Link]
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Mohammadi, R., et al. (2016). a review on correlation between structure of bioactive peptides and their functional properties. ResearchGate. Available from: [Link]
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development of novel therapeutics using 1-Amino-3-hydroxycyclobutane-1-carboxylic acid derivatives
Application Notes & Protocols
Topic: Development of Novel Therapeutics Using 1-Amino-3-hydroxycyclobutane-1-carboxylic Acid Derivatives
Audience: Researchers, scientists, and drug development professionals.
Abstract
Cyclobutane-containing amino acids (CBAAs) represent a class of conformationally restricted molecules that provide a unique scaffold for therapeutic development.[1] Their rigid four-membered ring structure offers a powerful tool for designing selective ligands by locking dihedral angles and presenting substituents in well-defined spatial orientations. This guide focuses on 1-Amino-3-hydroxycyclobutane-1-carboxylic acid (AHCCA) and its derivatives, a subclass of CBAAs with significant potential in medicinal chemistry.[2] We will explore the strategic synthesis of AHCCA derivative libraries, their primary application as modulators of the N-methyl-D-aspartate (NMDA) receptor for neurological disorders, and emerging therapeutic avenues.[3] This document provides detailed protocols for synthesis, in vitro screening, and functional validation, designed to equip researchers with the practical knowledge to leverage the unique properties of the AHCCA scaffold in modern drug discovery.
The AHCCA Scaffold: Rationale, Synthesis, and Derivatization
Rationale for the Cyclobutane Moiety in Drug Design
The incorporation of a cyclobutane ring into a molecule is a strategic choice to impart conformational rigidity.[1] Unlike flexible aliphatic chains, the cyclobutane scaffold reduces the number of accessible conformations, which can lead to a significant increase in binding affinity and selectivity for a specific biological target. This pre-organization of the molecule minimizes the entropic penalty upon binding. The AHCCA scaffold, with its amino acid functionality and a hydroxyl group for further modification, serves as a versatile starting point for creating novel chemical entities.[4]
Synthetic Strategies for AHCCA Derivatives
The synthesis of substituted cyclobutanes can be approached in several ways. The most common methods include the functionalization of a pre-formed cyclobutane ring or the use of [2+2] cycloaddition reactions to construct the ring system.[1][5] For generating a library of potential therapeutics, a common and efficient strategy involves the synthesis of a core AHCCA intermediate, followed by parallel derivatization of its functional groups (amino, hydroxyl, and carboxyl groups).
A generalized workflow for creating a library of AHCCA amides is presented below. This approach allows for the rapid generation of diverse structures to probe the chemical space around a biological target.
Caption: Generalized workflow for the synthesis of an AHCCA derivative library.
Protocol: Parallel Amide Coupling for Library Synthesis
This protocol describes a standard method for derivatizing the carboxylic acid moiety of Boc-protected AHCCA using a parallel synthesis approach to generate a small library of amide derivatives.
Objective: To synthesize a diverse set of AHCCA amides for structure-activity relationship (SAR) studies.
Materials:
-
Boc-1-amino-3-hydroxycyclobutane-1-carboxylic acid (Boc-AHCCA)
-
A diverse set of primary and secondary amines (e.g., benzylamine, morpholine, aniline derivatives)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or another coupling agent like HATU
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
96-well reaction block or individual reaction vials
-
Magnetic stirrer and stir bars
-
HPLC system for purification and analysis
Procedure:
-
Reaction Setup (in each well/vial):
-
To a solution of Boc-AHCCA (1.0 eq.) in anhydrous DCM, add the desired amine (1.1 eq.).
-
In a separate vial, dissolve DCC (1.2 eq.) and a catalytic amount of DMAP (0.1 eq.) in anhydrous DCM.
-
-
Coupling Reaction:
-
Slowly add the DCC/DMAP solution to the Boc-AHCCA/amine mixture at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. The formation of a white precipitate (dicyclohexylurea, DCU) is expected.
-
-
Workup:
-
Filter off the DCU precipitate and wash with cold DCM.
-
Combine the filtrates and wash sequentially with 1N HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Boc Deprotection:
-
Dissolve the crude coupled product in a 1:1 mixture of DCM and TFA.
-
Stir at room temperature for 1-2 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
-
Purification:
-
Dissolve the final crude product in a minimal amount of DMSO or water/acetonitrile.
-
Purify each library member using preparative reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final products as TFA salts.
-
Self-Validation:
-
Controls: Run a reaction with no amine to ensure no side reactions are occurring. Run a reaction with a well-characterized amine to validate the coupling conditions.
-
Analysis: Confirm the identity and purity (>95%) of final compounds by LC-MS and ¹H NMR. The mass spectrum should correspond to the expected molecular weight of the final amide derivative.
Primary Application: Targeting the NMDA Receptor
Mechanistic Overview: The NMDA Receptor in Neuropathology
The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory. However, its overactivation leads to excitotoxicity, a process implicated in various neurological conditions such as epilepsy, stroke, and neurodegenerative diseases.[6] The NMDA receptor is a complex assembly of subunits, typically two GluN1 and two GluN2 subunits, forming a central ion channel. It possesses multiple regulatory sites, including a glutamate binding site, a co-agonist glycine binding site, and a channel-blocking site.
AHCCA derivatives have shown promise as potent and selective antagonists at the NMDA receptor.[3] Their constrained cyclobutane structure allows for precise positioning of pharmacophoric elements to interact with the receptor's binding pockets, particularly mimicking the binding of the co-agonist glycine.
Caption: Mechanism of NMDA receptor modulation by AHCCA derivatives.
Protocol: NMDA Receptor Radioligand Binding Assay
This protocol measures the ability of test compounds (AHCCA derivatives) to displace a radiolabeled ligand from the glycine binding site of the NMDA receptor in rat brain membrane preparations.
Objective: To determine the binding affinity (Ki) of AHCCA derivatives for the NMDA receptor glycine site.
Materials:
-
[³H]Glycine or other suitable glycine-site radioligand (e.g., [³H]MDL 105,519)
-
Crude synaptic membranes from rat forebrain
-
Assay Buffer: 50 mM Tris-acetate, pH 7.4
-
Non-labeled Glycine (for non-specific binding determination)
-
Test compounds (AHCCA derivatives) at various concentrations
-
Scintillation vials and scintillation cocktail
-
Glass fiber filters (e.g., Whatman GF/B)
-
Filtration manifold and vacuum pump
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat forebrains in ice-cold sucrose buffer. Centrifuge and wash the pellet multiple times to enrich for synaptic membranes. Resuspend the final pellet in assay buffer and store at -80 °C. Determine protein concentration using a BCA or Bradford assay.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL Assay Buffer, 50 µL [³H]Glycine, 100 µL membrane suspension.
-
Non-specific Binding (NSB): 50 µL high concentration non-labeled Glycine (e.g., 1 mM), 50 µL [³H]Glycine, 100 µL membrane suspension.
-
Test Compound: 50 µL test compound (at 10-12 different concentrations), 50 µL [³H]Glycine, 100 µL membrane suspension.
-
-
Incubation: Incubate the plate at 4 °C for 30 minutes.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using the filtration manifold. Wash each filter 3 times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to sit for several hours. Count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - NSB.
-
Calculate % Inhibition for each test compound concentration: 100 * (1 - (DPM_compound - DPM_NSB) / (DPM_Total - DPM_NSB))
-
Plot % Inhibition vs. log[Compound Concentration] and fit to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Example Data Presentation:
| Compound | IC₅₀ (nM) | Ki (nM) |
| Glycine | 120 | 55 |
| AHCCA-001 | 85 | 39 |
| AHCCA-002 | 1500 | 682 |
| AHCCA-003 | 25 | 11 |
Protocol: In Vitro Electrophysiology Assay (Whole-Cell Patch-Clamp)
This protocol assesses the functional antagonism of NMDA receptors by measuring the inhibition of NMDA-evoked currents in cultured neurons.
Objective: To confirm that binding affinity translates to functional receptor antagonism.
Materials:
-
Primary cortical or hippocampal neurons in culture (14-21 days in vitro)
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 10 HEPES, 10 Glucose, 0.001 Tetrodotoxin (TTX), pH 7.4.
-
Internal solution (in mM): 140 CsCl, 10 HEPES, 10 BAPTA, 4 Mg-ATP, 0.3 Na-GTP, pH 7.2.
-
NMDA and Glycine stock solutions.
-
Test compounds (AHCCA derivatives).
-
Patch-clamp amplifier, micromanipulator, and data acquisition system.
Procedure:
-
Cell Preparation: Place a coverslip with cultured neurons into the recording chamber on the microscope stage and perfuse with external solution.
-
Patching: Using a glass micropipette filled with internal solution, form a high-resistance (>1 GΩ) seal with a neuron membrane (a "gigaseal").
-
Whole-Cell Configuration: Apply gentle suction to rupture the membrane patch, achieving the whole-cell configuration. Clamp the cell's membrane potential at -70 mV.
-
Eliciting NMDA Currents: Apply a solution containing NMDA (e.g., 100 µM) and Glycine (e.g., 10 µM) for 2-3 seconds to evoke an inward current. Repeat this application every 60 seconds until a stable baseline response is achieved.
-
Compound Application: Co-apply the test AHCCA derivative with the NMDA/Glycine solution. Start with a low concentration and increase in a stepwise manner.
-
Data Acquisition: Record the peak inward current for each application.
-
Data Analysis:
-
Normalize the current in the presence of the test compound to the baseline current.
-
Calculate the % inhibition for each concentration.
-
Plot % inhibition vs. compound concentration to generate a dose-response curve and determine the IC₅₀ for functional antagonism.
-
Emerging Therapeutic Applications
While NMDA receptor antagonism is a primary focus, the unique stereochemistry of AHCCA derivatives makes them suitable for other therapeutic strategies.
-
Peptidomimetics: The rigid cyclobutane structure can be used to mimic β-turns in peptides, leading to peptidomimetics with improved stability against enzymatic degradation and enhanced oral bioavailability.[2][5]
-
Boron Neutron Capture Therapy (BNCT): Novel boronated AHCCA derivatives have been synthesized for potential use in BNCT, a targeted radiation cancer therapy.[7] The amino acid structure can facilitate uptake into tumor cells, delivering the boron payload precisely where it is needed.
Data Interpretation and Troubleshooting
Structure-Activity Relationship (SAR) Analysis
Systematic derivatization of the AHCCA core is crucial for building an SAR model. By correlating changes in chemical structure with changes in biological activity (e.g., Ki or functional IC₅₀), researchers can design more potent and selective compounds.
Hypothetical SAR Table for AHCCA Amide Derivatives:
| Compound | R-Group on Amide | Ki (nM) | Key Insight |
| AHCCA-003 | Phenyl | 11 | Aromatic ring is favorable. |
| AHCCA-004 | 4-Fluoro-phenyl | 5 | Electron-withdrawing group enhances potency. |
| AHCCA-005 | 4-Methoxy-phenyl | 45 | Electron-donating group reduces potency. |
| AHCCA-006 | Cyclohexyl | 250 | Bulky aliphatic groups are poorly tolerated. |
| AHCCA-007 | Benzyl | 98 | Increased flexibility (CH₂ linker) is detrimental. |
Common Pitfalls and Troubleshooting
-
Poor Solubility: Highly aromatic or greasy derivatives may have poor aqueous solubility.
-
Solution: Synthesize compounds as salts (HCl or TFA). For in vitro assays, use DMSO for stock solutions, ensuring the final concentration is low (<0.1%) to avoid artifacts.
-
-
Low Cell Penetrance: For assays using whole cells, compounds may not cross the cell membrane.
-
Solution: Design prodrugs by esterifying the carboxylic acid, which can be cleaved by intracellular esterases to release the active compound.
-
-
Discrepancy between Binding and Functional Data: A compound may bind with high affinity but show weak functional antagonism.
-
Possible Cause: The compound may be an agonist or partial agonist instead of an antagonist.
-
Solution: Run functional assays that can distinguish between agonist and antagonist activity.
-
Conclusion
1-Amino-3-hydroxycyclobutane-1-carboxylic acid and its derivatives are a promising class of compounds for the development of novel therapeutics. Their conformationally constrained nature provides a robust platform for designing highly selective ligands.[1] The detailed protocols and strategic workflows presented here offer a comprehensive guide for researchers aiming to explore this chemical space, particularly for modulating NMDA receptor function in neurological disorders.[3] Future work may focus on optimizing pharmacokinetic properties and exploring additional therapeutic targets for this versatile scaffold.
References
-
Gaoni, Y., et al. (1994). Synthesis, NMDA receptor antagonist activity, and anticonvulsant action of 1-aminocyclobutanecarboxylic acid derivatives. Journal of Medicinal Chemistry, 37(25), 4288-4296. [Link]
-
Mata, J. A., & Pinter, B. (2022). Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. ACS Catalysis, 12(16), 10046-10053. [Link]
-
PubChem. (n.d.). 1-Amino-3-hydroxycyclobutane-1-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Kabalka, G. W., et al. (2003). Synthesis of 1-amino-3-[(dihydroxyboryl)methyl]- cyclobutanecarboxylic acid as a potential therapy agent. Journal of Medicinal Chemistry, 46(15), 3144-3149. [Link]
- Doyle, K. M., et al. (2008). Synthesis of aminocyclopentane carboxylic acids.
-
Traynelis, S. F., et al. (2010). Pharmacology of NMDA Receptors. In Glutamate Receptors. Boca Raton (FL): CRC Press/Taylor & Francis. [Link]
-
ChemistryViews. (2023, March 21). New Derivatives of Cyclobutane β-Amino Acids. ChemistryViews. [Link]
-
Ortuño, R. M., et al. (2005). Cyclobutane biomolecules: Synthetic approaches to amino acids, peptides and nucleosides. Current Organic Chemistry, 9(2), 135-163. [Link]
-
Al-Harrasi, A., et al. (2018). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Mini-Reviews in Medicinal Chemistry, 18(1), 2-14. [Link]
-
King, F. D., et al. (1994). The NMDA receptor antagonist MK-801 differentially modulates mu and kappa opioid actions in spinal cord in vitro. Journal of Pharmacology and Experimental Therapeutics, 268(2), 799-806. [Link]
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- 7. Synthesis of 1-amino-3-[(dihydroxyboryl)methyl]- cyclobutanecarboxylic acid as a potential therapy agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Amino-3-hydroxycyclobutane-1-carboxylic acid
Welcome to the technical support center for the synthesis of 1-Amino-3-hydroxycyclobutane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthetic process. Here, we address common challenges, provide troubleshooting solutions, and answer frequently asked questions to support your experimental success.
Introduction: The Synthetic Challenge
1-Amino-3-hydroxycyclobutane-1-carboxylic acid is a valuable building block in medicinal chemistry, often incorporated into novel therapeutics. However, its synthesis is fraught with challenges, primarily due to the strained four-membered ring and the presence of multiple functional groups. Key difficulties include controlling stereochemistry, preventing side reactions, and achieving efficient purification. This guide provides practical, field-proven insights to overcome these hurdles.
Part 1: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 1-Amino-3-hydroxycyclobutane-1-carboxylic acid.
Issue 1: Low Yield of the Desired Cyclobutane Ring
-
Symptom: The primary cyclization reaction results in a low yield of the desired cyclobutane product, with significant formation of side products.
-
Probable Cause: The high ring strain of the cyclobutane system makes its formation challenging. Competing reactions, such as polymerization or the formation of more stable five- or six-membered rings, can predominate. The history of cyclobutane synthesis is marked by instances of mistaken product identity, underscoring the difficulty in forming this ring system.[1]
-
Solution:
-
Reagent and Solvent Selection: Employ high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. The choice of base and solvent is critical. For instance, in syntheses involving malonic esters, sodium ethoxide in ethanol is a common choice, but the reaction must be carefully controlled to prevent side reactions.[2]
-
Temperature Control: Maintain strict temperature control throughout the reaction. Exothermic reactions can lead to the formation of undesired byproducts.
-
Alternative Cyclization Strategies: Consider alternative synthetic routes such as [2+2] cycloadditions, which are often more efficient for forming four-membered rings.[3]
-
Issue 2: Poor Stereocontrol and Formation of Diastereomeric Mixtures
-
Symptom: The final product is a mixture of cis and trans isomers, which are difficult to separate.
-
Probable Cause: The introduction of the amino and hydroxyl groups can occur with low stereoselectivity, leading to a mixture of diastereomers. The relative stereochemistry of these groups is crucial for the biological activity of the final compound.
-
Solution:
-
Stereoselective Reagents: Utilize stereoselective reducing agents for the introduction of the hydroxyl group. For example, the reduction of a β-enaminoketone precursor can yield different diastereomeric ratios depending on the reducing agent and reaction conditions.[4]
-
Chiral Auxiliaries: Employ chiral auxiliaries to direct the stereochemical outcome of the reaction. This approach has been successfully used in the synthesis of other chiral cyclobutane derivatives.[5][6]
-
Mitsunobu Reaction for Inversion: For the synthesis of the trans isomer from a cis precursor, a Mitsunobu reaction can be employed to invert the stereochemistry of the hydroxyl group. This method has been described in patents for the synthesis of related trans-3-aminocyclobutanol derivatives.[7]
-
Issue 3: Difficulty in Product Purification
-
Symptom: The crude product is difficult to purify, with impurities co-eluting with the desired compound during chromatography.
-
Probable Cause: The high polarity of the amino acid product makes it challenging to handle with standard chromatographic techniques. The presence of multiple polar functional groups can lead to strong interactions with the stationary phase.
-
Solution:
-
Crystallization: Attempt to purify the final product by crystallization. This can be a highly effective method for obtaining high-purity amino acids. The choice of solvent system is critical and may require screening of various polar and non-polar solvents.
-
Ion-Exchange Chromatography: Utilize ion-exchange chromatography, which separates molecules based on their net charge. This technique is well-suited for the purification of amino acids.
-
Derivatization: Consider derivatizing the amino and/or carboxylic acid groups to reduce the polarity of the molecule, facilitating purification by standard silica gel chromatography. The protecting groups can then be removed in a subsequent step.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 1-Amino-3-hydroxycyclobutane-1-carboxylic acid?
A1: Several synthetic strategies have been explored. A common approach involves the construction of a cyclobutane ring with appropriate functional group handles, followed by the introduction of the amino and hydroxyl groups. One route may start from a cyclobutanone derivative, which is then converted to the corresponding amino acid. Another strategy involves the [2+2] cycloaddition of a ketene with an appropriate alkene. The choice of route often depends on the desired stereochemistry and the available starting materials.
Q2: How can I confirm the stereochemistry of my final product?
A2: The stereochemistry of the final product can be determined using a combination of spectroscopic techniques:
-
NMR Spectroscopy: 1H NMR spectroscopy can be used to determine the relative stereochemistry of the substituents on the cyclobutane ring. The coupling constants between the protons on the ring can provide information about their dihedral angles. NOESY experiments can also be used to establish through-space proximity of protons, further confirming the stereochemistry.[4]
-
X-ray Crystallography: If a crystalline sample can be obtained, single-crystal X-ray diffraction provides unambiguous determination of the absolute and relative stereochemistry.
Q3: What are the key considerations for scaling up the synthesis of this compound?
A3: When scaling up the synthesis, several factors need to be carefully considered:
-
Reaction Kinetics and Thermodynamics: Reactions that are well-behaved on a small scale may become problematic at a larger scale due to changes in heat transfer and mixing.
-
Reagent Purity: The purity of starting materials and reagents becomes even more critical at a larger scale to avoid the formation of impurities that can be difficult to remove.
-
Work-up and Purification: The work-up and purification procedures need to be scalable. For example, large-scale chromatography can be expensive and time-consuming, so developing a robust crystallization protocol is highly desirable.
Part 3: Experimental Protocol and Data
Illustrative Synthetic Pathway
The following diagram outlines a general synthetic approach to 1-Amino-3-hydroxycyclobutane-1-carboxylic acid, starting from a protected cyclobutanone.
Caption: A generalized synthetic workflow for 1-Amino-3-hydroxycyclobutane-1-carboxylic acid.
Troubleshooting Data Summary
The following table summarizes common issues and recommended actions.
| Issue | Potential Cause | Recommended Action |
| Low Cyclization Yield | Ring strain, competing reactions | High dilution, temperature control, alternative cyclization |
| Diastereomeric Mixture | Poor stereocontrol in reduction/amination | Use of stereoselective reagents, chiral auxiliaries |
| Difficult Purification | High polarity of the product | Crystallization, ion-exchange chromatography, derivatization |
Logical Relationship Diagram
The following diagram illustrates the logical relationship between the key challenges in the synthesis.
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- 3. New Derivatives of Cyclobutane β-Amino Acids - ChemistryViews [chemistryviews.org]
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- 5. A Study of an 8-Aminoquinoline-Directed C(sp2)–H Arylation Reaction on the Route to Chiral Cyclobutane Keto Acids from Myrtenal - PMC [pmc.ncbi.nlm.nih.gov]
- 6. diva-portal.org [diva-portal.org]
- 7. CN112608243A - Synthesis method of trans-3-aminobutanol - Google Patents [patents.google.com]
Technical Support Center: Optimization of Reaction Conditions for 1-Amino-3-hydroxycyclobutane-1-carboxylic Acid Synthesis
Welcome to the technical support center for the synthesis of 1-Amino-3-hydroxycyclobutane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common issues encountered during this synthesis. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your experimental work.
I. Overview of Synthetic Strategy
The synthesis of 1-Amino-3-hydroxycyclobutane-1-carboxylic acid typically proceeds through a multi-step sequence, starting from a commercially available or readily synthesized cyclobutane precursor. A common and logical pathway involves the following key transformations:
-
Starting Material: 3-Oxocyclobutanecarboxylic acid is a strategic starting material.
-
Reduction: The ketone functionality is reduced to a hydroxyl group to yield 3-hydroxycyclobutanecarboxylic acid.
-
Introduction of the Amino Group: The α-amino acid moiety is commonly introduced via the Bucherer-Bergs reaction or the Strecker synthesis on the corresponding ketone, 3-hydroxycyclobutanone. This is followed by hydrolysis of the intermediate hydantoin or aminonitrile.
This guide will focus on optimizing the key steps and addressing potential pitfalls in this synthetic sequence.
II. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific issues you may encounter.
A. Synthesis of the Precursor: 3-Hydroxycyclobutanone
Question 1: I am having trouble with the synthesis of 3-oxocyclobutanecarboxylic acid. What are the common pitfalls?
The synthesis of 3-oxocyclobutanecarboxylic acid can be challenging. A frequent issue is low yield due to side reactions or incomplete conversion. A robust method involves a three-step reaction starting from acetone, bromine, and malononitrile[1].
-
Expert Insight: Careful control of reaction temperature and stoichiometry is critical. In the first step, the bromination of acetone, over-bromination can occur. In the cyclization step with malononitrile, precise control of base and temperature is necessary to favor the desired cyclization over polymerization or other side reactions. The final hydrolysis of the dicyano intermediate requires strong acidic conditions and prolonged heating, where incomplete hydrolysis can be an issue[1].
Question 2: What is the most effective method for reducing 3-oxocyclobutanecarboxylic acid to 3-hydroxycyclobutanecarboxylic acid?
Sodium borohydride (NaBH₄) is a commonly used and effective reducing agent for this transformation. It is selective for ketones and aldehydes and will not reduce the carboxylic acid.
-
Causality: The choice of a mild reducing agent like NaBH₄ is crucial to prevent over-reduction of the carboxylic acid to an alcohol. The reaction is typically performed in a protic solvent like methanol or ethanol at low temperatures (e.g., 0 °C to room temperature) to ensure selectivity and control the reaction rate.
Workflow for Reduction of 3-Oxocyclobutanecarboxylic Acid:
Caption: Workflow for the reduction of 3-oxocyclobutanecarboxylic acid.
B. Introduction of the Amino Group: Bucherer-Bergs vs. Strecker Synthesis
Question 3: Which is the preferred method for introducing the amino acid functionality: Bucherer-Bergs or Strecker synthesis?
Both the Bucherer-Bergs and Strecker syntheses are viable options, starting from 3-hydroxycyclobutanone. The choice often depends on available reagents, desired scale, and downstream processing considerations.
-
Bucherer-Bergs Reaction: This is a one-pot synthesis that directly yields a hydantoin intermediate from the ketone, ammonium carbonate, and a cyanide source (e.g., KCN or NaCN)[2][3][4]. The subsequent hydrolysis of the stable hydantoin ring to the amino acid can require harsh conditions[5].
-
Strecker Synthesis: This method involves the formation of an α-aminonitrile from the ketone, ammonia, and a cyanide source, followed by hydrolysis to the amino acid[6][7][8]. The hydrolysis of the aminonitrile is generally more facile than that of the hydantoin.
Workflow Comparison:
Caption: Comparison of Bucherer-Bergs and Strecker synthetic pathways.
Question 4: I am observing low yields in the Bucherer-Bergs reaction with 3-hydroxycyclobutanone. What could be the cause?
Low yields in the Bucherer-Bergs reaction with a hydroxy-substituted ketone can be attributed to several factors:
-
Side Reactions of the Hydroxyl Group: The hydroxyl group can potentially interfere with the reaction, although in many cases it is tolerated. Under basic conditions, it could participate in side reactions. If significant issues arise, protection of the hydroxyl group as a silyl ether or another suitable protecting group might be necessary[2][9].
-
Steric Hindrance: Cyclobutanones can be sterically hindered, which may slow down the initial formation of the cyanohydrin and subsequent reactions.
-
Reaction Conditions:
-
pH: The pH of the reaction mixture is critical. It should be maintained in the range of 8-9 to ensure the presence of both free ammonia and cyanide ions[3].
-
Temperature: Elevated temperatures (typically 60-100 °C) are required to drive the reaction to completion[3].
-
Reagent Stoichiometry: An excess of ammonium carbonate and cyanide is often used to push the equilibrium towards the product[3].
-
Troubleshooting Table for Bucherer-Bergs Reaction:
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction | Increase reaction time and/or temperature. Ensure adequate mixing. |
| Unfavorable pH | Monitor and adjust pH to 8-9. | |
| Side reactions of -OH group | Consider protecting the hydroxyl group (e.g., as a TBDMS ether). | |
| Steric hindrance | Use a less hindered starting material if possible, or explore alternative synthetic routes. | |
| Formation of Byproducts | Polymerization | Ensure slow addition of reagents and maintain proper temperature control. |
| Decomposition of cyanide | Avoid excessively high temperatures or prolonged reaction times at high pH. |
Question 5: What are the key considerations for the hydrolysis of the hydantoin intermediate?
The hydrolysis of the 5-(3-hydroxycyclobutyl)hydantoin intermediate is often the most challenging step. The hydantoin ring is quite stable and requires vigorous conditions for cleavage.
-
Reagents: Strong bases (e.g., NaOH, Ba(OH)₂) or strong acids (e.g., HCl, H₂SO₄) at high concentrations are typically required. Basic hydrolysis is often preferred to avoid potential side reactions associated with strong acids.
-
Temperature and Pressure: The hydrolysis is usually carried out at elevated temperatures (often >150 °C) in a sealed vessel to reach the necessary reaction rate[10].
-
Reaction Time: Prolonged reaction times (24-48 hours) are common. The reaction should be monitored by a suitable analytical technique (e.g., HPLC, NMR) to determine completion.
-
Work-up: After hydrolysis, the amino acid is typically isolated by adjusting the pH of the reaction mixture to its isoelectric point, causing it to precipitate.
Question 6: How can I purify the final product and separate the cis and trans isomers?
Purification of 1-Amino-3-hydroxycyclobutane-1-carboxylic acid often involves recrystallization. The separation of the cis and trans diastereomers can be challenging and may require chromatographic techniques.
-
Recrystallization: A mixture of polar and non-polar solvents (e.g., water/ethanol, water/acetone) is commonly used for recrystallization.
-
Chromatography: If recrystallization is insufficient to separate the isomers, column chromatography on silica gel or a specialized chiral stationary phase may be necessary. Derivatization of the amino acid to a more easily separable compound, followed by deprotection, is another strategy[11].
III. Experimental Protocols
A. Protocol: Bucherer-Bergs Synthesis of 5-(3-hydroxycyclobutyl)hydantoin
Materials:
-
3-Hydroxycyclobutanone
-
Potassium cyanide (KCN)
-
Ammonium carbonate ((NH₄)₂CO₃)
-
Ethanol
-
Water
Procedure:
-
In a pressure vessel, dissolve 3-hydroxycyclobutanone (1.0 eq) in a 1:1 mixture of ethanol and water.
-
Add ammonium carbonate (2.5 eq) and potassium cyanide (1.2 eq) to the solution. Caution: KCN is highly toxic. Handle with appropriate safety precautions in a well-ventilated fume hood.
-
Seal the vessel and heat the mixture to 80-100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and carefully acidify with concentrated HCl to pH 1-2 to precipitate the hydantoin product.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
B. Protocol: Hydrolysis of 5-(3-hydroxycyclobutyl)hydantoin
Materials:
-
5-(3-hydroxycyclobutyl)hydantoin
-
Sodium hydroxide (NaOH)
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
In a high-pressure reactor, combine 5-(3-hydroxycyclobutyl)hydantoin (1.0 eq) and a 3 M aqueous solution of sodium hydroxide (10-15 eq).
-
Seal the reactor and heat to 150-180 °C for 24-48 hours.
-
Cool the reactor to room temperature and carefully neutralize the reaction mixture with concentrated HCl to the isoelectric point of the amino acid (typically pH 5-7).
-
The product will precipitate out of the solution. Cool the mixture in an ice bath to maximize precipitation.
-
Filter the solid, wash with cold water and then with ethanol, and dry under vacuum to obtain 1-Amino-3-hydroxycyclobutane-1-carboxylic acid.
IV. References
-
Alfa Chemistry. Bucherer-Bergs Reaction. Alfa Chemistry. Accessed January 2, 2026.
-
D'hooghe, M., & De Kimpe, N. (2006). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 11(12), 1035-1052.
-
CymitQuimica. CAS 1246809-40-4: 1-AMino-3-hydroxycyclobutanecarboxylic a…. CymitQuimica. Accessed January 2, 2026.
-
Alfa Chemistry. Experimental Tips for Bucherer-Bergs Reaction. Alfa Chemistry. Accessed January 2, 2026.
-
Master Organic Chemistry. Strecker Synthesis. Master Organic Chemistry. Accessed January 2, 2026.
-
Wikipedia. Bucherer–Bergs reaction. Wikipedia. Accessed January 2, 2026.
-
Organic Chemistry Portal. Strecker Synthesis. Organic Chemistry Portal. Accessed January 2, 2026.
-
Master Organic Chemistry. The Strecker Synthesis of Amino Acids. Master Organic Chemistry. Published November 12, 2018.
-
YouTube. MCAT Organic Chemistry: Strecker & Gabriel Synthesis Simplified. YouTube. Published June 5, 2024.
-
Wikipedia. Strecker amino acid synthesis. Wikipedia. Accessed January 2, 2026.
-
Kabalka, G. W., & Yao, M. L. (2004). Synthesis of 1-amino-3-[(dihydroxyboryl)methyl]cyclobutanecarboxylic acid as a potential therapy agent. The Journal of organic chemistry, 69(24), 8280–8286.
-
Livak, J. E. (1951). U.S. Patent No. 2,557,920. Washington, DC: U.S. Patent and Trademark Office.
-
Pearson. Synthesis of Amino Acids: Strecker Synthesis: Videos & Practice Problems. Pearson. Accessed January 2, 2026.
-
ResearchGate. Hydrolysis of hydantoin to hydantoin acid. ResearchGate. Accessed January 2, 2026.
-
Organic Syntheses. 1. Procedure. Organic Syntheses. Accessed January 2, 2026.
-
ResearchGate. Synthesis of 1-Amino-3-[(dihydroxyboryl)methyl]- cyclobutanecarboxylic Acid as a Potential Therapy Agent. ResearchGate. Accessed January 2, 2026.
-
Organic Chemistry Portal. Bucherer-Bergs Reaction. Organic Chemistry Portal. Accessed January 2, 2026.
-
News-Medical.Net. Overview of Strecker Amino Acid Synthesis. News-Medical.Net. Published October 30, 2018.
-
ResearchGate. 1: Reaction pathway for the hydrolysis of hydantoin to form enantiomerically pure amino acids (adapted from Bommarius et al., 1998).. ResearchGate. Accessed January 2, 2026.
-
Google Patents. CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid. Google Patents. Accessed January 2, 2026.
-
Chemistry LibreTexts. 18.7: Reduction of Carboxylic Acids and Their Derivatives. Chemistry LibreTexts. Published June 5, 2019.
-
Guidechem. What is the synthesis route of 3-Oxocyclobutanecarboxylic acid?. Guidechem. Accessed January 2, 2026.
-
ACS Omega. Study on the Formation of Glycine by Hydantoin and Its Kinetics. ACS Omega. Published June 4, 2020.
-
Scite.ai. Continuous Synthesis of Hydantoins: Intensifying the Bucherer–Bergs Reaction. Scite.ai. Accessed January 2, 2026.
-
Thieme. 5. By Transformation of Other Cyclobutanes. Thieme. Accessed January 2, 2026.
-
PubMed. Papain catalysed hydantoin hydrolysis in the synthesis of amino acids. PubMed. Accessed January 2, 2026.
-
Cambridge University Press. Bucherer-Bergs Reaction. Cambridge University Press. Accessed January 2, 2026.
-
Google Patents. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid. Google Patents. Accessed January 2, 2026.
-
Google Patents. CN103467270A - Preparation method of 3-oxocyclobutanecarboxylic acid. Google Patents. Accessed January 2, 2026.
-
Organic Syntheses. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses. Accessed January 2, 2026.
-
Google Patents. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof. Google Patents. Accessed January 2, 2026.
-
PubChem. 3-Hydroxycyclobutane-1-carboxylic acid. PubChem. Accessed January 2, 2026.
-
PubChem. 1-Amino-3-hydroxycyclobutane-1-carboxylic acid. PubChem. Accessed January 2, 2026.
-
ChemistryViews. Amination of Carboxylic Acids in Water Microdroplets. ChemistryViews. Published December 30, 2022.
-
YouTube. Synthesis of Primary Amines from Carboxylic Acids. YouTube. Published January 15, 2024.
-
NIH. 1-Aminocyclobutanecarboxylic acid. NIH. Accessed January 2, 2026.
-
ScholarWorks. studies toward the stereocontrolled synthesis of cyclobutane derivatives. ScholarWorks. Accessed January 2, 2026.
Sources
- 1. 3-Hydroxycyclobutane-1-carboxylic acid | C5H8O3 | CID 22640986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 7. Strecker Synthesis [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. mdpi.com [mdpi.com]
- 10. Study on the Formation of Glycine by Hydantoin and Its Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
Technical Support Center: Purification of 1-Amino-3-hydroxycyclobutane-1-carboxylic Acid Isomers
Welcome to the technical support center for the purification of 1-Amino-3-hydroxycyclobutane-1-carboxylic acid isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for the unique challenges presented by this molecule. Due to its rigid cyclobutane core and multiple stereocenters, separating the cis and trans diastereomers, as well as their respective enantiomers, requires a carefully optimized approach.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying 1-Amino-3-hydroxycyclobutane-1-carboxylic acid isomers?
The main difficulties arise from the inherent similarities between the isomers. Stereoisomers often have very similar physical and chemical properties, making them hard to separate using standard techniques.[1] The rigid, strained four-membered ring of cyclobutane derivatives can also lead to unique interactions with stationary phases.[1] Additionally, as a zwitterionic amino acid, its solubility can be highly dependent on pH, which adds another layer of complexity to both chromatographic and crystallization methods.
Q2: Which chromatographic techniques are most effective for separating the diastereomers (cis vs. trans)?
Diastereomers have different physical properties and can often be separated using standard achiral chromatography.[1] High-Performance Liquid Chromatography (HPLC) with a C18 column or normal phase chromatography on silica gel can be effective. However, due to their structural similarity, baseline separation may require careful optimization of the mobile phase. Ion-exchange chromatography is another powerful technique, separating the isomers based on subtle differences in their pKa values and charge distribution.[2][3]
Q3: How can I separate the enantiomers of a specific diastereomer (e.g., (1R,3R) from (1S,3S))?
Enantiomers have identical physical properties in an achiral environment, necessitating the use of chiral separation techniques. The most common methods include:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a direct method that uses a chiral stationary phase (CSP). For amino acids, crown ether, macrocyclic glycopeptide (like vancomycin or teicoplanin), and ligand-exchange CSPs have shown great success.[4][5][6][7]
-
Diastereomeric Salt Crystallization: This indirect method involves reacting the racemic mixture with a chiral resolving agent to form diastereomeric salts. These salts have different solubilities, allowing for their separation by fractional crystallization. The desired enantiomer can then be recovered by removing the resolving agent.
-
Enzymatic Kinetic Resolution: This technique utilizes an enzyme that selectively acts on one enantiomer, allowing for the separation of the unreacted enantiomer from the modified one.[8][9][10]
Q4: What is the importance of pH control during the purification process?
As an amino acid, the target molecule is zwitterionic. Its net charge and, consequently, its interaction with ion-exchange resins and its solubility are highly dependent on the pH of the solution.[11]
-
In ion-exchange chromatography , pH must be carefully controlled to ensure the desired charge state for binding and elution.
-
For crystallization , the pH should be adjusted to the isoelectric point (pI) of the desired isomer to minimize its solubility and promote precipitation.
Q5: How can I assess the purity and isomeric composition of my final product?
A combination of analytical techniques is recommended:
-
Chiral HPLC: To determine the enantiomeric excess (e.e.) and diastereomeric ratio.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and relative stereochemistry (cis vs. trans).
-
Mass Spectrometry (MS): To confirm the molecular weight and can be coupled with liquid chromatography (LC-MS) for sensitive impurity profiling.[12][13]
-
Elemental Analysis: To confirm the elemental composition.
Troubleshooting Guides
Chromatographic Separations
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Poor or no separation of diastereomers on C18 HPLC. | Mobile phase is not optimized. | - Adjust the pH of the aqueous component of the mobile phase. A pH near the pKa of the amino or carboxylic acid group can sometimes improve resolution.- Vary the organic modifier (e.g., methanol vs. acetonitrile).- Add an ion-pairing reagent to the mobile phase. |
| Peak tailing in HPLC. | - Secondary interactions with the stationary phase.- Column overload. | - Adjust the mobile phase pH to suppress ionization of the analyte.- Add a small amount of a competing amine (e.g., triethylamine) to the mobile phase for silica-based columns.- Reduce the sample concentration. |
| No resolution of enantiomers on a chiral column. | - Incorrect chiral stationary phase (CSP).- Inappropriate mobile phase. | - Screen different types of CSPs (e.g., crown ether, macrocyclic glycopeptide).[4][6]- For crown ether columns, ensure the mobile phase is acidic (e.g., with perchloric or trifluoroacetic acid) to protonate the primary amine.- Optimize the organic modifier and its concentration in the mobile phase. |
| Irreproducible retention times in ion-exchange chromatography. | - Inconsistent buffer pH or ionic strength.- Column degradation. | - Prepare fresh buffers for each run and verify the pH.- Use a gradient elution with a well-defined salt concentration range.- Follow the manufacturer's guidelines for column cleaning and regeneration.[14] |
Crystallization
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Product oils out instead of crystallizing. | - Solution is too supersaturated.- Presence of impurities inhibiting crystal lattice formation. | - Decrease the rate of cooling or solvent evaporation.- Add a seed crystal of the desired isomer.- Try a different solvent or a mixture of solvents.- Perform a preliminary purification step (e.g., flash chromatography) to remove impurities. |
| Low yield from crystallization. | - The compound has high solubility in the chosen solvent.- The pH is not at the isoelectric point. | - Use an anti-solvent to reduce the solubility.- Carefully adjust the pH to the isoelectric point of the target isomer.- Cool the solution to a lower temperature. |
| Co-precipitation of multiple isomers. | - Isomers have very similar solubilities.- Formation of a solid solution. | - Try different crystallization solvents or solvent systems.- For enantiomers, consider diastereomeric salt crystallization with a suitable resolving agent.- Slow down the crystallization process to favor the formation of more ordered crystals of a single isomer. |
Experimental Protocols
Protocol 1: Diastereomer Separation by Ion-Exchange Chromatography
This protocol outlines a general procedure for separating the cis and trans diastereomers of 1-Amino-3-hydroxycyclobutane-1-carboxylic acid.
-
Resin Selection and Preparation:
-
Choose a strong cation exchange resin (e.g., Dowex 50W-X8) in the H+ form.
-
Prepare a slurry of the resin in deionized water and pack it into a suitable column.
-
Wash the column extensively with deionized water, followed by equilibration with the starting buffer (e.g., 0.2 M sodium citrate buffer, pH 3.2).
-
-
Sample Preparation and Loading:
-
Dissolve the crude mixture of isomers in the starting buffer.
-
Adjust the pH of the sample to match the starting buffer if necessary.
-
Carefully load the sample onto the top of the resin bed.
-
-
Elution:
-
Begin elution with the starting buffer.
-
Apply a stepwise or linear gradient of increasing pH and/or ionic strength (e.g., increasing the sodium citrate concentration and pH). The exact gradient will need to be optimized, but a common approach is to increase the pH towards the pI of the eluting amino acids.[11][14]
-
Collect fractions and monitor the elution profile using a suitable analytical method (e.g., TLC with ninhydrin staining or HPLC).
-
-
Desalting and Isolation:
-
Pool the fractions containing the desired pure isomer.
-
Desalt the pooled fractions, for example, by using a volatile buffer system and lyophilization, or by using a second ion-exchange step.
-
The final product can be obtained by crystallization from a suitable solvent (e.g., water/ethanol).
-
Protocol 2: Enantiomeric Resolution by Chiral HPLC
This protocol provides a starting point for the analytical to semi-preparative separation of enantiomers.
-
Column and Mobile Phase Selection:
-
Select a crown ether-based chiral stationary phase (e.g., CROWNPAK CR-I(+)). These are particularly effective for primary amino acids.[6]
-
Prepare a mobile phase of aqueous acid (e.g., 0.1 M perchloric acid) and an organic modifier (e.g., methanol). A typical starting point could be 85:15 (v/v) aqueous acid:methanol.
-
-
System Setup and Equilibration:
-
Install the chiral column in the HPLC system.
-
Equilibrate the column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min for an analytical column) until a stable baseline is achieved.
-
-
Sample Analysis:
-
Dissolve a small amount of the purified diastereomer in the mobile phase.
-
Inject the sample onto the column.
-
Monitor the elution profile with a UV detector (around 210 nm) or a more universal detector like a charged aerosol detector (CAD).
-
-
Optimization:
-
If resolution is poor, adjust the concentration of the organic modifier. Generally, decreasing the organic content increases retention and may improve resolution.
-
The type and concentration of the acid in the mobile phase can also be varied.
-
Visual Workflows
General Purification Workflow
Caption: General workflow for the purification of 1-Amino-3-hydroxycyclobutane-1-carboxylic acid isomers.
Troubleshooting Logic for Chiral HPLC
Sources
- 1. benchchem.com [benchchem.com]
- 2. conductscience.com [conductscience.com]
- 3. An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. Chiral Separation by HPLC Using the Ligand-Exchange Principle | Springer Nature Experiments [experiments.springernature.com]
- 8. benchchem.com [benchchem.com]
- 9. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers | MDPI [mdpi.com]
- 11. diaion.com [diaion.com]
- 12. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Determination of purity values of amino acid reference materials by mass balance method: an approach to the quantification of related structure impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 193.16.218.141 [193.16.218.141]
stability issues of 1-Amino-3-hydroxycyclobutane-1-carboxylic acid in solution
Welcome to the technical support center for 1-Amino-3-hydroxycyclobutane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues when working with this compound in solution. As specific stability data for this molecule is not extensively documented in public literature, this guide provides a framework of best practices, troubleshooting protocols, and frequently asked questions (FAQs) to empower you to rigorously assess its stability in your own experimental systems.
Our approach is grounded in the principles of physical organic chemistry and established regulatory guidelines on stability testing.[1][2][3][4] This ensures that the methodologies presented are robust, scientifically sound, and provide a reliable means of understanding the behavior of 1-Amino-3-hydroxycyclobutane-1-carboxylic acid in solution.
Part 1: Frequently Asked Questions (FAQs) on Solution Stability
This section addresses common initial questions regarding the handling and stability of 1-Amino-3-hydroxycyclobutane-1-carboxylic acid.
Q1: How should I store the solid 1-Amino-3-hydroxycyclobutane-1-carboxylic acid?
A1: As a solid, the compound is expected to be relatively stable. Vendor recommendations typically suggest storage at room temperature.[5] For long-term storage and to minimize any potential for slow degradation, it is best practice to store the solid compound in a tightly sealed container in a cool, dry, and dark place, such as a desiccator at 2-8°C.
Q2: What is the best solvent to dissolve 1-Amino-3-hydroxycyclobutane-1-carboxylic acid?
A2: The choice of solvent is critical and can impact stability. Given its structure, which contains polar amino, hydroxyl, and carboxylic acid groups, the compound is expected to be soluble in aqueous buffers. The use of organic solvents like DMSO for stock solutions is common in drug discovery, but their compatibility should be verified.[6][7]
-
Initial Recommendation: For most biological applications, start with aqueous buffers (e.g., phosphate-buffered saline, PBS). The pH of the buffer will be a critical factor for both solubility and stability.
-
For Stock Solutions: If a high concentration is needed, Dimethyl Sulfoxide (DMSO) can be tested. However, it is crucial to assess the stability of the compound in DMSO, as some compounds can degrade in this solvent.[6] A preliminary stability test of a DMSO stock solution stored at various temperatures (-20°C, 4°C, room temperature) is recommended.
Q3: I've prepared a solution of the compound. How long can I expect it to be stable?
A3: The stability of 1-Amino-3-hydroxycyclobutane-1-carboxylic acid in solution is not yet defined in the literature and will depend on several factors: pH, temperature, solvent, and exposure to light. As a novel or specialized chemical, you must determine its stability under your specific experimental conditions. Do not assume stability for more than a few hours without experimental verification. We provide a protocol for this in the Troubleshooting Guide (Part 2).
Q4: My experimental results are inconsistent. Could this be a stability issue?
A4: Yes, inconsistent results are a classic sign of compound instability. If you observe a decrease in expected activity or variable analytical readings over time, it is highly probable that your compound is degrading in your assay medium. It is crucial to perform a stability assessment to confirm this.
Q5: What are the potential degradation pathways for this molecule?
A5: While specific degradation pathways have not been published, we can hypothesize based on the chemical structure, which includes a strained cyclobutane ring, a secondary alcohol, and an amino acid moiety.[8][9]
-
Ring Strain-Related Degradation: Cyclobutane rings possess significant ring strain and can be susceptible to ring-opening reactions under harsh conditions, such as extreme pH or high temperatures.[9][10][11]
-
Amino Acid Degradation: While generally stable, amino acids can undergo decarboxylation or deamination under certain conditions.[12][13][14]
-
Oxidation: The secondary hydroxyl group could be susceptible to oxidation, forming a ketone. The presence of oxidizing agents in your media or exposure to air and light could facilitate this.
A forced degradation study, as detailed in Part 2, is the definitive way to identify these potential pathways.[1][2]
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides detailed, step-by-step protocols to help you investigate and troubleshoot stability issues with 1-Amino-3-hydroxycyclobutane-1-carboxylic acid.
Guide 1: Foundational Stability Assessment Workflow
This workflow provides a comprehensive overview of how to approach stability testing for a compound with unknown stability characteristics.
Caption: General workflow for assessing the stability of a novel compound.
Guide 2: Protocol for Forced Degradation Study
A forced degradation study is an essential tool to rapidly understand the potential liabilities of a compound.[1][2] The goal is to induce about 10-30% degradation to identify likely degradation products and pathways without completely destroying the molecule.
Objective: To determine the degradation profile of 1-Amino-3-hydroxycyclobutane-1-carboxylic acid under various stress conditions.
Materials:
-
1-Amino-3-hydroxycyclobutane-1-carboxylic acid
-
Solvents: DMSO (if necessary), Water (HPLC grade)
-
Buffers/Reagents: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂
-
HPLC system with UV or MS detector
-
pH meter
-
Temperature-controlled incubator or water bath
-
Photostability chamber
Procedure:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., water or a minimal amount of DMSO followed by dilution in water).
-
Set Up Stress Conditions: For each condition, mix your compound solution with the stressor in a 1:1 ratio in separate, clearly labeled vials. Include a control sample stored at 4°C in the dark.
-
Acid Hydrolysis: 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: 0.1 M NaOH. Incubate at room temperature.
-
Oxidative Degradation: 3% H₂O₂. Incubate at room temperature in the dark.
-
Thermal Degradation: Neutral buffered solution (e.g., PBS pH 7.4). Incubate at 60°C in the dark.
-
Photolytic Degradation: Neutral buffered solution. Expose to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Sampling: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Quenching: Immediately quench the reaction to prevent further degradation before analysis.
-
For acid samples, neutralize with an equivalent amount of 0.1 M NaOH.
-
For base samples, neutralize with an equivalent amount of 0.1 M HCl.
-
-
Analysis: Analyze all samples by a stability-indicating HPLC method (see Guide 3).
-
Data Interpretation: Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample. Look for the appearance of new peaks in the chromatogram, which are potential degradation products.
Caption: Conceptual overview of a forced degradation study.
Guide 3: Developing a Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active compound due to degradation.[15][16] It must be able to separate the parent compound from all potential degradation products.
Starting Point for Method Development (Reversed-Phase HPLC):
| Parameter | Recommendation | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides good retention for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a source of protons for good peak shape and MS ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic modifier for eluting compounds from a C18 column. |
| Gradient | Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 5% B and re-equilibrate. | A generic gradient to elute a wide range of polarities. This must be optimized for your specific compound and its degradants. |
| Flow Rate | 0.4 mL/min | A standard flow rate for a 2.1 mm ID column. |
| Column Temperature | 40°C | Improves peak shape and reproducibility. |
| Injection Volume | 2 µL | A small volume to prevent peak distortion. |
| Detection | UV at 210 nm (for the carboxylic acid group) and/or Mass Spectrometry (MS) in positive ESI mode. | UV detection is general-purpose. MS provides mass information to help identify degradants and offers superior specificity. |
Method Validation: Once you have separated the parent peak from degradation peaks, the method should be validated for specificity, linearity, accuracy, and precision, following ICH guidelines.[17] A key aspect is peak purity analysis (using a Diode Array Detector or MS) to ensure the main compound peak does not co-elute with any degradants.[16]
Part 3: Data Interpretation and Best Practices
Summarizing Your Data
Organize your results in a clear format to easily assess stability under different conditions.
Table 1: Example Stability Data Summary
| Stress Condition | Time (hours) | % Parent Compound Remaining | Observations (e.g., New Peaks at RT) |
|---|---|---|---|
| Control (4°C, dark) | 0 | 100 | - |
| 24 | 99.5 | No significant change | |
| 0.1 M HCl, 60°C | 0 | 100 | - |
| 8 | 85.2 | New peak at 4.5 min | |
| 24 | 60.1 | Peak at 4.5 min increases | |
| 0.1 M NaOH, RT | 0 | 100 | - |
| 2 | 55.0 | Multiple new peaks | |
| 8 | <10 | Major degradation | |
| 3% H₂O₂, RT | 0 | 100 | - |
| | 24 | 98.0 | Minor new peak at 6.1 min |
Best Practices for Ensuring Reliable Data:
-
Always Use a T=0 Sample: Analyze a sample immediately after preparation to serve as your baseline.
-
Prepare Solutions Freshly: Until you have established the stability profile, always prepare solutions of 1-Amino-3-hydroxycyclobutane-1-carboxylic acid immediately before use.
-
Mind the pH: As an amino acid, the compound's charge state will change with pH, which can dramatically affect its stability. Always measure and report the pH of your solutions.
-
Control Temperature: Keep solutions on ice or at a controlled temperature during experiments unless temperature is the variable being tested.
-
Protect from Light: Use amber vials or cover tubes with aluminum foil to prevent photolytic degradation.
By following these guidelines and protocols, you will be able to confidently determine the stability of 1-Amino-3-hydroxycyclobutane-1-carboxylic acid in your experimental systems and ensure the integrity of your research.
References
-
Journal of Medicinal & Organic Chemistry. (2018). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. [Link]
-
MedCrave online. (2016). Forced degradation studies. [Link]
-
Bajaj, S., et al. (2012). Stability testing of pharmaceutical products. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]
-
Waterman, K. C., & Adami, R. C. (2022). Drug Stability: ICH versus Accelerated Predictive Stability Studies. Pharmaceutics, 14(11), 2323. [Link]
-
PubChem. 1-Amino-3-hydroxycyclobutane-1-carboxylic acid. [Link]
-
World Health Organization. (2018). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. [Link]
-
Pharmaguideline. Reactions of Cyclopropane and Cyclobutane. [Link]
-
European Medicines Agency. (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products. [Link]
-
General Administration of Stability. (2022). Guidelines on Stability Testing Of Finished Pharmaceutical products and Active Drug Substance. [Link]
-
Basicmedical Key. (2022). Synthesis and Degradation of Amino Acids. [Link]
-
HDH Chemicals. 1-amino-3-hydroxycyclobutane-1-carboxylic acid, min 97%, 1 gram. [Link]
-
Waters Corporation. Determination of pH Stability by UPLC-MS/MS. [Link]
-
Chemistry LibreTexts. (2024). 4.3: Stability of Cycloalkanes - Ring Strain. [Link]
-
CUTM Courseware. Preparation-and-Chemical-Properties-of-Cyclopropane-and-Cyclobutane.pdf. [Link]
-
AmbioPharm. What is a stability indicating method?. [Link]
-
Amino acid degradation; urea cycle. [Link]
-
Biology LibreTexts. (2025). 18.5: Pathways of Amino Acid Degradation. [Link]
-
International Journal of Pharmaceutical Sciences and Medicine (IJPSM). Stability Indicating Analytical Method Development and Validation. [Link]
-
Walker, J. M. (Ed.). (2003). Validation of Amino Acid Analysis Methods. In The Protein Protocols Handbook (pp. 825-830). Humana Press. [Link]
Sources
- 1. edaegypt.gov.eg [edaegypt.gov.eg]
- 2. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 3. japsonline.com [japsonline.com]
- 4. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclobutanecarboxylic Acid|CAS 3721-95-7|Supplier [benchchem.com]
- 6. Solvent interactions with test compounds and recommendations for testing to avoid artifacts. | Sigma-Aldrich [merckmillipore.com]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Reactions of Cyclopropane and Cyclobutane | Pharmaguideline [pharmaguideline.com]
- 11. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 12. Synthesis and Degradation of Amino Acids | Basicmedical Key [basicmedicalkey.com]
- 13. sfzg.unizg.hr [sfzg.unizg.hr]
- 14. bio.libretexts.org [bio.libretexts.org]
- 15. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]
- 16. ijpsm.com [ijpsm.com]
- 17. Validation of Amino Acid Analysis Methods | Springer Nature Experiments [experiments.springernature.com]
common side products in 1-Amino-3-hydroxycyclobutane-1-carboxylic acid synthesis and their removal
Welcome to the technical support center for the synthesis of 1-Amino-3-hydroxycyclobutane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during this multi-step synthesis. The inherent strain of the cyclobutane ring and the presence of multiple functional groups make this a nuanced synthesis, often leading to a mixture of stereoisomers and other impurities. This resource provides in-depth, field-proven insights in a question-and-answer format to ensure the successful synthesis and purification of your target compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Synthesis of the Key Intermediate, 3-Oxocyclobutanecarboxylic Acid
A common and practical starting point for the synthesis of 1-Amino-3-hydroxycyclobutane-1-carboxylic acid is the precursor, 3-oxocyclobutanecarboxylic acid. The purity of this starting material is crucial as impurities can be carried through subsequent steps.
Question 1: I am seeing significant byproducts in my synthesis of 3-oxocyclobutanecarboxylic acid. What are the likely impurities and how can I avoid them?
Answer: The synthesis of 3-oxocyclobutanecarboxylic acid often proceeds through the hydrolysis of a dinitrile or diester precursor, such as 3,3-dicyanocyclobutanone or a dialkyl 3-oxocyclobutane-1,1-dicarboxylate.[1][2][3] The primary side products arise from incomplete hydrolysis or side reactions under the harsh acidic or basic conditions required.
-
Incomplete Hydrolysis: You may observe the presence of the corresponding amide-acid (from partial nitrile hydrolysis) or the mono-ester/mono-acid (from partial diester hydrolysis).
-
Troubleshooting: To drive the hydrolysis to completion, ensure you are using a sufficient excess of strong acid (e.g., 6M HCl) or base (e.g., 6M NaOH) and allow for adequate reaction time, often requiring prolonged heating.[3] Monitoring the reaction by TLC or LC-MS is critical to determine the point of full conversion.
-
-
Decarboxylation Byproducts: If starting from a dicarboxylate, premature or excessive decarboxylation can lead to cyclobutanone.
-
Troubleshooting: Careful temperature control during the hydrolysis and workup is essential.
-
-
Polymeric Materials: Under strongly acidic or basic conditions, aldol condensation or other polymerization reactions of the ketone can occur, leading to intractable tars.
-
Troubleshooting: Maintain a moderate reaction temperature and avoid overly concentrated conditions. A well-stirred, homogenous reaction mixture can also minimize localized "hot spots" that might promote polymerization.
-
Table 1: Common Impurities in 3-Oxocyclobutanecarboxylic Acid Synthesis and Removal Strategies
| Impurity | Formation Pathway | Recommended Removal Method |
| Amide-acid or Mono-ester | Incomplete hydrolysis | Recrystallization, often from a solvent system like methyl tertiary butyl ether or ethyl acetate/hexanes.[1] |
| Cyclobutanone | Premature decarboxylation | Careful distillation of the product if volatile, or chromatography. |
| Polymeric byproducts | Self-condensation of the ketone | Filtration of the crude product. The desired acid is typically soluble in aqueous base, allowing for an acid-base extraction to remove neutral polymeric material. |
Section 2: Introduction of the Amino Group and Formation of Stereoisomers
With pure 3-oxocyclobutanecarboxylic acid in hand, the next critical phase is the introduction of the amino group at the C1 position and the reduction of the C3 ketone. This stage is where the key stereochemical challenge arises, leading to the formation of cis and trans diastereomers.
Question 2: I am using a Strecker synthesis to introduce the amino group. What are the common side products and how can I minimize them?
Answer: The Strecker synthesis is a powerful method for α-amino acid production, proceeding via an α-aminonitrile intermediate.[4][5][6] However, several side reactions can occur.
-
Cyanohydrin Formation: A competing reaction is the addition of cyanide to the ketone to form a cyanohydrin, which upon hydrolysis would yield an α-hydroxy acid instead of the desired amino acid.
-
Troubleshooting: Ensure a sufficient concentration of ammonia is present to favor the formation of the imine intermediate over the cyanohydrin. Running the reaction at a slightly elevated temperature can also favor imine formation.
-
-
Incomplete Nitrile Hydrolysis: As with the synthesis of the starting material, the hydrolysis of the α-aminonitrile to the carboxylic acid can be sluggish. This can leave residual α-aminonitrile or the corresponding α-aminoamide.
-
Troubleshooting: Use of strong acid (e.g., concentrated HCl) and heat is typically required for complete hydrolysis. Monitor the reaction progress carefully to avoid decomposition of the desired product under prolonged harsh conditions.
-
-
Side Reactions of the Hydroxy Group: The hydroxyl group can undergo side reactions, particularly under acidic hydrolysis conditions, such as elimination to form an unsaturated byproduct or substitution (e.g., chlorination if using HCl).[7]
-
Troubleshooting: Employing protecting group strategies for the hydroxyl group prior to the Strecker synthesis can mitigate these issues, although this adds extra steps to the overall synthesis. If unprotected, using the mildest possible hydrolysis conditions and carefully monitoring the reaction is key.
-
Question 3: I am considering reductive amination as an alternative to the Strecker synthesis. What are the potential pitfalls?
Answer: Reductive amination is a viable alternative, directly converting the keto-acid to the amino acid in the presence of ammonia and a reducing agent.[8][9][10]
-
Incomplete Reduction: The intermediate imine may be resistant to reduction, leading to its presence in the final product mixture.
-
Troubleshooting: Select a robust reducing agent suitable for imines, such as sodium cyanoborohydride (NaBH₃CN) or a catalytic hydrogenation setup.
-
-
Over-reduction: The carboxylic acid functionality could potentially be reduced to an alcohol, especially with powerful reducing agents.
-
Troubleshooting: Use a chemoselective reducing agent that preferentially reduces the imine over the carboxylic acid. Sodium cyanoborohydride is often a good choice.
-
-
Formation of Secondary Amines: The newly formed primary amine can react with another molecule of the starting keto-acid, leading to the formation of a secondary amine impurity after reduction.
-
Troubleshooting: Using a large excess of ammonia can help to minimize this side reaction by outcompeting the primary amine product for reaction with the starting material.
-
Question 4: My final product is a mixture of cis and trans isomers. How can I separate them?
Answer: The formation of both cis and trans diastereomers is a major challenge in this synthesis. The reduction of the C3 ketone is often not stereospecific, leading to a mixture of alcohols. The separation of these diastereomers is critical for obtaining the desired isomer.
-
Fractional Crystallization: The cis and trans isomers, or their salts, may have different solubilities in a given solvent system, allowing for separation by fractional crystallization.[11][12]
-
Protocol: Experiment with forming salts of the amino acid with various chiral or achiral acids (e.g., tartaric acid, hydrochloric acid) and screen different solvents to find conditions where one diastereomeric salt preferentially crystallizes.[11]
-
-
Chromatography of Protected Intermediates: Direct chromatography of the final amino acid can be challenging due to its high polarity. A more effective strategy is to protect both the amino and carboxylic acid functional groups (e.g., as a Boc-protected methyl ester) and then separate the less polar diastereomeric derivatives by column chromatography.[13] The protecting groups can then be removed to yield the pure cis or trans amino acid.
-
Derivatization with a Chiral Auxiliary: For enantiomeric resolution (separating R and S enantiomers of a single diastereomer), derivatization with a chiral auxiliary to form diastereomers that can be separated by chromatography or crystallization is a classic approach.[14]
Diagram 1: Synthetic Challenges and Side Product Formation
Caption: Key synthetic stages and associated side products.
Section 3: Racemization
Question 5: I am concerned about racemization at the C1 position. When is this most likely to occur and how can it be prevented?
Answer: Racemization, the formation of an equal mixture of enantiomers (R and S) from a single enantiomer, is a significant concern in amino acid chemistry.
-
During Amino Group Introduction: The Strecker synthesis, by its nature, typically produces a racemic mixture of amino acids because the cyanide addition to the planar imine intermediate can occur from either face with equal probability.[6]
-
Under Harsh pH Conditions: Prolonged exposure to strongly acidic or basic conditions, especially at elevated temperatures, can lead to racemization of the α-carbon.
-
Troubleshooting: Minimize reaction times and use the mildest conditions possible for protecting group removal and hydrolysis steps.
-
-
During Derivatization: Certain derivatization procedures, particularly those involving activation of the carboxyl group, can be prone to racemization.
-
Troubleshooting: When performing reactions at the carboxyl group, use coupling reagents known to suppress racemization, such as those that form HOBt or HOAt esters.
-
Diagram 2: Troubleshooting Workflow for Purification
Caption: A decision tree for purifying the final product.
Experimental Protocol: Separation of cis and trans Diastereomers via Boc-Protection and Chromatography
This protocol outlines a general procedure for the separation of cis and trans isomers of 1-Amino-3-hydroxycyclobutane-1-carboxylic acid.
-
Protection of the Amino and Carboxyl Groups:
-
Suspend the crude mixture of cis and trans amino acids in a suitable solvent such as methanol.
-
Cool the mixture in an ice bath and bubble in HCl gas until the solution is saturated to form the methyl ester hydrochloride salt.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a solvent like dichloromethane and add a base (e.g., triethylamine) to neutralize the hydrochloride salt.
-
Add Di-tert-butyl dicarbonate (Boc)₂O and stir at room temperature until the reaction is complete (monitor by TLC).
-
Work up the reaction by washing with dilute acid and brine, then dry the organic layer and concentrate to obtain the crude Boc-protected methyl ester.
-
-
Chromatographic Separation:
-
Dissolve the crude protected product in a minimal amount of the chromatography eluent.
-
Perform column chromatography on silica gel using a solvent system such as ethyl acetate/hexanes. The polarity can be adjusted to achieve optimal separation of the two diastereomers.
-
Collect fractions and analyze by TLC to identify the pure fractions of each isomer.
-
Combine the pure fractions for each isomer and remove the solvent.
-
-
Deprotection:
-
Dissolve the separated Boc-protected methyl ester in a suitable solvent (e.g., dioxane or dichloromethane).
-
Add a strong acid, such as 4M HCl in dioxane or trifluoroacetic acid, and stir at room temperature until the deprotection is complete (monitor by TLC).
-
Remove the solvent and excess acid under reduced pressure.
-
The resulting hydrochloride salt of the methyl ester can then be hydrolyzed to the final amino acid by heating in aqueous acid.
-
References
-
Master Organic Chemistry. Strecker Synthesis. [Link]
- Google Patents. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid.
-
Organic Chemistry Portal. Strecker Synthesis. [Link]
-
PubMed. Synthesis of 1-amino-3-[(dihydroxyboryl)methyl]- cyclobutanecarboxylic acid as a potential therapy agent. [Link]
-
The Royal Society of Chemistry. A Practical Catalytic Reductive Amination of Carboxylic Acids. [Link]
-
Wikipedia. Strecker amino acid synthesis. [Link]
- Google Patents.
- Patsnap. Synthesis method of 3-oxocyclobutanecarboxylic acid.
-
PubMed Central. A practical catalytic reductive amination of carboxylic acids. [Link]
- Google Patents.
-
Lirias. One-pot reductive amination of carboxylic acids: a sustainable method for primary amine synthesis. [Link]
-
Chemistry Notes. Strecker Synthesis of Amino Acid: Easy Mechanism, applications. [Link]
-
Shodhganga. Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation. [Link]
- Google Patents. CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid.
-
ResearchGate. A practical catalytic reductive amination of carboxylic acids. [Link]
-
PubMed. Reactions of hydroxyamino acids during hydrochloric acid hydrolysis. [Link]
- Google Patents. EP0010875A1 - Process of separating cis and trans isomers of cyclopropane carboxylic acids.
-
MDPI. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. [Link]
-
MDPI. Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. [Link]
- Google Patents. EP0828702B1 - Process for resolving chiral acids with 1-aminoindan-2-ols.
-
Ringkøbing-Skjern Bibliotekerne. The synthesis of cis- and trans-3-(4-hydroxyphenyl)cyclobutanecarboxylic acids and the study of their derivatives as GPR-40 receptor ligands. [Link]
-
ResearchGate. A new method of preparing (1R,3S)-3-amino-1-cyclohexane-carboxylic acid. [Link]
-
PubMed. Synthesis, resolution, and absolute configuration of the isomers of the neuronal excitant 1-amino-1,3-cyclopentanedicarboxylic acid. [Link]
Sources
- 1. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]
- 2. Page loading... [guidechem.com]
- 3. 3-Oxocyclobutanecarboxylic acid | 23761-23-1 [chemicalbook.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Strecker Synthesis [organic-chemistry.org]
- 6. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 7. Reactions of hydroxyamino acids during hydrochloric acid hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. A practical catalytic reductive amination of carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lirias.kuleuven.be [lirias.kuleuven.be]
- 11. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
- 12. EP0010875A1 - Process of separating cis and trans isomers of cyclopropane carboxylic acids - Google Patents [patents.google.com]
- 13. The synthesis of cis- and trans-3-(4-hydroxyphenyl)cyclobutanecarboxylic acids and the study of their derivatives as GPR-40 receptor ligands | Ringkøbing-Skjern Bibliotekerne [riskbib.dk]
- 14. EP0828702B1 - Process for resolving chiral acids with 1-aminoindan-2-ols - Google Patents [patents.google.com]
Technical Support Center: Peptide Coupling with 1-Amino-3-hydroxycyclobutane-1-carboxylic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the incorporation of 1-Amino-3-hydroxycyclobutane-1-carboxylic acid into peptide sequences. This unique, sterically hindered, and functionalized amino acid presents specific challenges during peptide synthesis. This resource provides field-proven insights and scientifically grounded protocols to help you navigate these complexities and achieve successful couplings.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: My coupling reaction with 1-Amino-3-hydroxycyclobutane-1-carboxylic acid is resulting in very low yields. What are the likely causes and how can I improve the outcome?
Low coupling yields are a common challenge when working with sterically hindered amino acids.[1] The rigid cyclobutane scaffold physically obstructs the approach of the activated carboxylic acid to the amine, slowing down the reaction.[1] Here’s a systematic approach to improving your yield:
Potential Cause 1: Inadequate Coupling Reagent
Standard carbodiimide reagents like DCC (dicyclohexylcarbodiimide) and DIC (diisopropylcarbodiimide) are often not potent enough to overcome the steric barrier presented by the cyclobutane ring.[2]
-
Recommended Solution: Switch to a more powerful in-situ activating reagent. Onium-salt-based reagents are the preferred choice for such demanding couplings.[2][3]
-
Uronium/Aminium Salts: HATU, HBTU, HCTU, and COMU are highly effective as they form reactive OAt or OBt esters.[4] HATU and COMU are often considered the most efficient.[4][5]
-
Phosphonium Salts: PyBOP and PyAOP are also excellent choices and are known to be highly effective for hindered couplings.[2][4]
-
Potential Cause 2: Insufficient Reaction Time or Temperature
Steric hindrance significantly slows down reaction kinetics.[3] A standard coupling time of 1-2 hours may be insufficient.
-
Recommended Solution:
-
Extend Reaction Time: Increase the coupling duration, for example, to 4-12 hours or even overnight.[6] Monitor the reaction progress using a qualitative method like the Kaiser test to determine the optimal time.[7]
-
Double Coupling: After the initial coupling reaction, wash the resin and repeat the coupling step with a fresh solution of the activated amino acid.[8]
-
Microwave-Assisted Peptide Synthesis (MASPS): If available, using a microwave synthesizer can significantly accelerate the reaction by efficiently heating the system, driving difficult couplings to completion in a much shorter time.[3]
-
Potential Cause 3: Suboptimal Solvent Choice
Poor solvation of the growing peptide chain on the solid support can lead to aggregation, further impeding the coupling reaction.[3]
-
Recommended Solution: While DMF is a common solvent, N-methylpyrrolidone (NMP) often has superior solvating properties and can disrupt peptide aggregation.[3] For particularly challenging sequences, a solvent mixture such as DCM/DMF/NMP (1:1:1) can be beneficial.[3]
Q2: I'm observing a significant side product with a higher mass than my desired peptide. What could this be and how can I prevent it?
The most likely culprit is O-acylation of the hydroxyl group on the cyclobutane ring. During the activation of the incoming amino acid's carboxyl group, the hydroxyl group on your cyclobutane residue can act as a nucleophile, leading to the formation of an ester side product. This is a common side reaction with amino acids bearing unprotected hydroxyl groups.[9]
dot
Caption: O-Acylation Side Reaction Pathway.
Recommended Solutions:
-
Protect the Hydroxyl Group: The most robust solution is to use a derivative of 1-Amino-3-hydroxycyclobutane-1-carboxylic acid where the hydroxyl group is protected with a suitable protecting group.
-
tert-Butyl (tBu) group: This is an excellent choice for the Fmoc/tBu solid-phase synthesis strategy. It is stable to the basic conditions used for Fmoc removal (e.g., piperidine) and is cleaved simultaneously with other tBu-based side-chain protecting groups and the resin linkage during the final TFA cleavage.[10][11]
-
Benzyl (Bn) group: Suitable for the Boc/Bn strategy. It is removed by strong acids like HF or through catalytic hydrogenation.[10][11]
-
Trityl (Trt) group: This is a more acid-labile protecting group, removed with dilute TFA, offering an orthogonal protection scheme if needed.[10][11]
-
-
Optimize Coupling Conditions (if protection is not feasible):
-
Use less reactive coupling reagents: While potent reagents are needed to overcome steric hindrance, extremely "hot" activation can favor O-acylation. If using a carbodiimide like DIC, ensure an additive like HOBt or Oxyma Pure is present, as these can form active esters that may be more selective for the N-terminal amine over the hydroxyl group.[12][13]
-
Control Stoichiometry: Avoid using a large excess of the activated amino acid. A slight excess (1.5-2 equivalents) is often sufficient.
-
Q3: The Kaiser test remains positive after a prolonged coupling time. What should I do?
A positive Kaiser test indicates the presence of unreacted primary amines, meaning the coupling is incomplete.
dot
Sources
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- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
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- 9. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
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- 11. bachem.com [bachem.com]
- 12. peptide.com [peptide.com]
- 13. Overview of Custom Peptide Synthesis [peptide2.com]
Technical Support Center: Resolution of 1-Amino-3-hydroxycyclobutane-1-carboxylic acid Enantiomers
Welcome to the dedicated technical support guide for the chiral resolution of 1-Amino-3-hydroxycyclobutane-1-carboxylic acid. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of separating the enantiomers of this valuable synthetic amino acid.[1][2] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to support your laboratory work.
The successful separation of enantiomers is a critical step in the development of chiral drugs, as individual enantiomers can exhibit significantly different pharmacological activities and side effects.[][4] 1-Amino-3-hydroxycyclobutane-1-carboxylic acid, with its constrained cyclobutane ring, presents unique challenges and opportunities in chiral resolution.
Troubleshooting Guide
This section addresses common issues encountered during the resolution of 1-Amino-3-hydroxycyclobutane-1-carboxylic acid enantiomers.
Question: My diastereomeric salt crystallization yields are consistently low. What factors could be contributing to this?
Answer: Low yields in diastereomeric salt crystallization can stem from several factors. Firstly, solvent selection is critical. The ideal solvent system should provide a significant solubility difference between the two diastereomeric salts.[5][6] If the solubilities are too similar, co-precipitation can occur, reducing the yield of the desired diastereomer. Experiment with a range of solvents with varying polarities. For amino acids, mixtures of alcohols (like ethanol or isopropanol) and water are often a good starting point.
Secondly, the stoichiometry of the resolving agent is crucial. While a 1:1 molar ratio is theoretically required, slight excesses of the resolving agent can sometimes improve precipitation of the less soluble salt. However, a large excess can lead to contamination.
Finally, cooling and crystallization kinetics play a significant role.[5] Rapid cooling can lead to the formation of small, impure crystals. A gradual, controlled cooling process is recommended to allow for selective crystallization of the desired diastereomer. Seeding the supersaturated solution with a small crystal of the pure diastereomer can also significantly improve yield and purity.[7]
Question: I'm observing poor enantiomeric excess (ee) in my resolved amino acid after diastereomeric salt resolution. How can I improve this?
Answer: Achieving high enantiomeric excess is the primary goal of resolution. If you are experiencing low ee, consider the following:
-
Recrystallization: One of the most effective methods to improve ee is to perform one or more recrystallizations of the diastereomeric salt.[6] Each recrystallization step will enrich the less soluble diastereomer, thereby increasing the ee of the final product.
-
Choice of Resolving Agent: The structural compatibility between the amino acid and the resolving agent is key to forming well-defined, easily separable diastereomeric salts.[5] For a racemic amino acid, a chiral base like brucine or (R)-1-phenylethylamine, or a chiral acid like (+)-tartaric acid or (-)-mandelic acid are common choices.[6] It may be necessary to screen several resolving agents to find the one that provides the best separation.
-
Monitoring Crystallization: Monitor the ee of the crystals at different time points during crystallization. Sometimes, prolonged crystallization can lead to a decrease in ee due to the system moving towards thermodynamic equilibrium, where the solubility difference between the diastereomers is less pronounced.[5]
Question: My enzymatic resolution is sluggish, and the conversion is low. What can I do to optimize the reaction?
Answer: Enzymatic resolutions offer high selectivity but can be sensitive to reaction conditions.[8] To address low conversion rates:
-
Enzyme Choice and Activity: Ensure the chosen enzyme, such as a lipase or protease, is active under your reaction conditions. The specific enantioselectivity of enzymes can vary greatly depending on the substrate.[9] It might be necessary to screen different enzymes to find one that is efficient for 1-Amino-3-hydroxycyclobutane-1-carboxylic acid or its derivatives.
-
pH and Temperature: Enzymes have optimal pH and temperature ranges for their activity. Deviations from these optima can significantly reduce reaction rates. Consult the supplier's data for the specific enzyme or determine the optimal conditions empirically.
-
Substrate Derivatization: Often, the native amino acid is not a good substrate for the enzyme. It is common practice to first protect the amino group (e.g., with an acetyl or benzoyl group) and esterify the carboxylic acid.[8] This modification can make the substrate more amenable to enzymatic transformation.
-
Removal of Byproducts: Some enzymatic reactions are reversible. The accumulation of byproducts can inhibit the forward reaction. If applicable, consider methods to remove byproducts from the reaction mixture as they are formed.
Question: I'm struggling to achieve baseline separation of the enantiomers using chiral HPLC. What parameters can I adjust?
Answer: Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative tool for separating enantiomers.[10] If you are not achieving baseline separation, consider these adjustments:
-
Chiral Stationary Phase (CSP): The choice of CSP is the most critical factor.[11][12] For amino acids, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives), macrocyclic antibiotic phases (e.g., teicoplanin), and ligand-exchange columns are often successful.[11][13][14] You may need to screen several different types of chiral columns.
-
Mobile Phase Composition: The mobile phase composition, including the organic modifier (e.g., isopropanol, ethanol), and additives (e.g., acids or bases), can significantly impact retention and selectivity.[12] For amino acids, a polar ionic or reversed-phase mode is often employed. Systematically vary the percentage of the organic modifier and the concentration of additives to optimize the separation.
-
Temperature: Column temperature can affect chiral recognition.[12] Lowering the temperature often increases chiral selectivity by enhancing the weaker bonding forces responsible for separation, though it may also increase analysis time.[12]
-
Flow Rate: Reducing the flow rate can improve resolution by allowing more time for the enantiomers to interact with the CSP.
Frequently Asked Questions (FAQs)
Question: What are the primary methods for resolving the enantiomers of 1-Amino-3-hydroxycyclobutane-1-carboxylic acid?
Answer: The most common and industrially relevant methods for resolving amino acid enantiomers, including 1-Amino-3-hydroxycyclobutane-1-carboxylic acid, are:
-
Diastereomeric Salt Formation: This classical method involves reacting the racemic amino acid with a chiral resolving agent to form a pair of diastereomeric salts.[6][15] These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[7]
-
Enzymatic Resolution: This technique utilizes the stereospecificity of enzymes to selectively react with one enantiomer of the racemic mixture, leaving the other enantiomer unreacted.[8][16] This is a highly efficient method for producing enantiomerically pure compounds.
-
Chiral Chromatography: This method employs a chiral stationary phase (CSP) in an HPLC or gas chromatography (GC) system to directly separate the enantiomers.[10][13] It is a powerful technique for both analytical and preparative scale separations.
Question: How do I choose the right resolving agent for diastereomeric salt formation?
Answer: The choice of resolving agent is crucial and often requires empirical screening. For a racemic amino acid like 1-Amino-3-hydroxycyclobutane-1-carboxylic acid, which is amphoteric, you can use either a chiral acid or a chiral base. The goal is to find a resolving agent that forms a diastereomeric salt with one enantiomer that is significantly less soluble in a given solvent than the salt formed with the other enantiomer. Commonly used resolving agents for amino acids include (+)-tartaric acid, (-)-mandelic acid, (+)-camphor-10-sulfonic acid, brucine, and (R)- or (S)-1-phenylethylamine.[6]
Question: What are the advantages of enzymatic resolution over chemical methods?
Answer: Enzymatic resolution offers several advantages:
-
High Enantioselectivity: Enzymes are highly specific and can often differentiate between enantiomers with near-perfect selectivity, leading to very high enantiomeric excess.[16]
-
Mild Reaction Conditions: Enzymatic reactions are typically carried out in aqueous media under mild pH and temperature conditions, which minimizes the risk of racemization or degradation of the substrate.
-
Environmental Friendliness: Enzymes are biodegradable catalysts, making this a greener approach compared to some chemical methods that may use harsh reagents or organic solvents.[]
Question: Can I use the same chiral HPLC column for both analytical and preparative separations?
Answer: Yes, it is possible to use the same type of chiral stationary phase for both analytical and preparative scale separations. However, preparative columns have a larger diameter and are packed with larger particle size material to accommodate higher sample loads. Method development is typically performed on an analytical column to optimize the separation conditions. Once a good separation is achieved, the method is scaled up to a preparative column. It is important to adjust the flow rate and sample concentration appropriately for the larger column.
Experimental Protocols
Protocol 1: Diastereomeric Salt Resolution
This protocol provides a general procedure for the resolution of racemic 1-Amino-3-hydroxycyclobutane-1-carboxylic acid using (+)-tartaric acid as the resolving agent.
Step-by-Step Methodology:
-
Dissolution: Dissolve one equivalent of racemic 1-Amino-3-hydroxycyclobutane-1-carboxylic acid in a minimal amount of hot aqueous ethanol (e.g., 80:20 ethanol:water).
-
Addition of Resolving Agent: To the hot solution, add a solution of 0.5 equivalents of (+)-tartaric acid in the same solvent system. The use of 0.5 equivalents is based on the principle that only one enantiomer will preferentially form an insoluble salt.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, the solution can be seeded with a small crystal of the desired diastereomeric salt or cooled further in an ice bath. Allow the crystallization to proceed for several hours or overnight.
-
Isolation of Diastereomeric Salt: Collect the precipitated crystals by filtration and wash them with a small amount of cold solvent.
-
Recrystallization (Optional but Recommended): To improve the enantiomeric purity, recrystallize the diastereomeric salt from the same solvent system.
-
Liberation of the Enantiomer: Dissolve the purified diastereomeric salt in water and add a base (e.g., aqueous sodium hydroxide) to neutralize the tartaric acid and liberate the free amino acid.[5]
-
Isolation of the Pure Enantiomer: The pure enantiomer can be isolated by ion-exchange chromatography or by precipitation at its isoelectric point.
-
Recovery of the Other Enantiomer: The other enantiomer can be recovered from the mother liquor by evaporation of the solvent, followed by basification and isolation as described above.
Table 1: Example Quantitative Data for Diastereomeric Salt Resolution
| Parameter | Value |
| Racemic Amino Acid | 10.0 g |
| (+)-Tartaric Acid | 5.7 g (0.5 eq) |
| Solvent (80% EtOH) | 150 mL |
| Crystallization Time | 12 hours |
| Yield of Diastereomeric Salt | ~6-7 g |
| Expected ee after 1st Crop | >90% |
| Expected ee after Recrystallization | >98% |
Protocol 2: Chiral HPLC Analysis
This protocol outlines a general method for the analytical separation of 1-Amino-3-hydroxycyclobutane-1-carboxylic acid enantiomers.
Step-by-Step Methodology:
-
Column Selection: Choose a suitable chiral stationary phase. A teicoplanin-based column (e.g., CHIROBIOTIC T) is a good starting point for underivatized amino acids.[13][14]
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of ethanol and water with a small amount of a volatile acid and base (e.g., 0.1% acetic acid and 0.1% diethylamine) to improve peak shape. A typical starting gradient could be 90:10 water:ethanol.
-
System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[12]
-
Sample Preparation: Dissolve a small amount of the racemic 1-Amino-3-hydroxycyclobutane-1-carboxylic acid in the mobile phase to a concentration of approximately 1 mg/mL.
-
Injection: Inject a small volume (e.g., 5-10 µL) of the sample onto the column.
-
Data Acquisition: Run the analysis and record the chromatogram.
-
Optimization: If the resolution is not optimal, systematically adjust the mobile phase composition (e.g., the percentage of organic modifier), the column temperature, and the flow rate to improve the separation.
Table 2: Example HPLC Parameters for Chiral Separation
| Parameter | Condition |
| Column | CHIROBIOTIC T, 250 x 4.6 mm, 5 µm |
| Mobile Phase | 80:20 (v/v) Ethanol/Water + 0.02% TFA |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Visualizations
Diagram 1: Diastereomeric Salt Resolution Workflow
Caption: Principle of chiral HPLC separation.
References
-
Gavin Publishers. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. [Link]
-
Bentham Science Publishers. (2008-06-01). Recent Patents on the Optical Resolution of Amino Acid Enantiomers by Crystallization from Solution. [Link]
-
Chemistry LibreTexts. (2019-02-13). 6.8 Resolution (Separation) of Enantiomers. [Link]
- Google Patents. US4379941A - Resolution of racemic amino acids.
-
Chromatography Today. (2016-09-06). Chiral Amino Acid and Peptide Separations – the Next Generation. [Link]
-
PMC - NIH. (2024-08-22). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. [Link]
-
PubMed. Synthesis of 1-amino-3-[(dihydroxyboryl)methyl]- cyclobutanecarboxylic acid as a potential therapy agent. [Link]
-
SUMICHIRAL. Chiral Columns for enantiomer separation by HPLC. [Link]
-
ResearchGate. Chiral resolution of the racemic cyclobutane amino acids 7. Reaction.... [Link]
-
MDPI. Recent Advances in Chiral Analysis of Proteins and Peptides. [Link]
-
Bioanalysis Zone. Chiral HPLC Column Selection and Method Development Guide. [Link]
-
Phenomenex. Chiral HPLC Separations. [Link]
-
PubChem. 1-Amino-3-hydroxycyclobutane-1-carboxylic acid. [Link]
-
PubChem. (1S)-1-amino-3-hydroxycyclohexane-1-carboxylic acid. [Link]
-
PMC - NIH. (2022-08-09). Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. [Link]
-
ResearchGate. (PDF) Chiral differentiation of some cyclopentane and cyclohexane β-amino acid enantiomers through ion/molecule reactions. [Link]
-
ResearchGate. The resolution of amino acids by asymmetric enzymatic synthesis. [Link]
-
Scholars' Mine. (1998-01-16). High-Performance Liquid Chromatographic Separation of Enantiomers of Unusual Amino Acids on a Teicoplanin Chiral Stationary. [Link]
-
ResearchGate. (PDF) Comparison of Different Chemoenzymatic Process Routes to Enantiomerically Pure Amino Acids. [Link]
-
PubChem. 1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid. [Link]
-
PMC - NIH. (2017-08-18). Mechanochemical enzymatic resolution of N-benzylated-β3-amino esters. [Link]
-
PubChem. 3-Hydroxycyclobutane-1-carboxylic acid. [Link]
Sources
- 1. Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 4. Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. US4379941A - Resolution of racemic amino acids - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Mechanochemical enzymatic resolution of N-benzylated-β3-amino esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. phx.phenomenex.com [phx.phenomenex.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. bioanalysis-zone.com [bioanalysis-zone.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 15. benthamdirect.com [benthamdirect.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Stereochemical Integrity of 1-Amino-3-hydroxycyclobutane-1-carboxylic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Amino-3-hydroxycyclobutane-1-carboxylic acid. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to help you maintain the stereochemical integrity of this valuable building block during your synthetic campaigns. The unique strained cyclobutane scaffold presents specific challenges, and this resource aims to equip you with the knowledge to prevent epimerization and ensure the desired stereochemical outcome in your reactions.
Introduction: The Challenge of Stereochemical Control
1-Amino-3-hydroxycyclobutane-1-carboxylic acid is a constrained amino acid analog increasingly utilized in medicinal chemistry to introduce conformational rigidity into peptides and small molecules. Its stereochemistry is critical for biological activity. However, the α-stereocenter is susceptible to epimerization under various reaction conditions, particularly during peptide coupling or when the carboxylic acid is activated. Understanding and controlling the factors that lead to this loss of stereochemical purity is paramount for successful and reproducible research.
This guide provides a framework for troubleshooting unexpected epimerization and offers proactive strategies to preserve the stereochemistry of your compounds.
Frequently Asked Questions (FAQs)
Q1: What is epimerization in the context of 1-Amino-3-hydroxycyclobutane-1-carboxylic acid?
A1: Epimerization is the change in the configuration of one of two or more stereogenic centers in a molecule. For 1-Amino-3-hydroxycyclobutane-1-carboxylic acid, this almost always refers to the inversion of the stereocenter at the α-carbon (C1), which bears the amino and carboxyl groups. This process leads to the formation of a diastereomer, which can be difficult to separate and will likely have different biological properties.
Q2: What are the primary mechanisms that cause epimerization of this amino acid?
A2: There are two main pathways through which epimerization can occur, both involving the removal of the α-proton:
-
Direct Enolization/Enolate Formation: In the presence of a base, the α-proton can be directly abstracted to form a planar enolate intermediate. Reprotonation of this intermediate can occur from either face, leading to a mixture of stereoisomers. The strained nature of the cyclobutane ring can influence the acidity of this proton.
-
Oxazolone Formation: During peptide coupling reactions where the carboxylic acid is activated, the N-acyl amino acid can cyclize to form a planar oxazolone (or azlactone) intermediate. The α-proton of the oxazolone is significantly more acidic and is readily abstracted by even weak bases. Tautomerization to the aromatic oxazole followed by hydrolysis or reaction with an amine nucleophile will result in a racemic or epimerized product.[1]
Q3: Which reaction conditions are most likely to cause epimerization?
A3: Several factors can promote epimerization:
-
High Temperatures: Increased thermal energy can overcome the activation barrier for proton abstraction and oxazolone formation.
-
Strong Bases: The use of strong bases can directly deprotonate the α-carbon. Even weak bases can facilitate epimerization, especially via the oxazolone mechanism.
-
Prolonged Reaction Times: Longer exposure to conditions that favor epimerization increases the likelihood of its occurrence.
-
Certain Peptide Coupling Reagents: Highly activating coupling reagents, especially carbodiimides like DCC or EDC used without an epimerization-suppressing additive, can promote the formation of the problematic oxazolone intermediate.[1]
-
Repetitive Activation Steps: In solid-phase peptide synthesis (SPPS), repeated coupling cycles can cumulatively lead to significant epimerization.
Q4: How does the 3-hydroxy group influence the propensity for epimerization?
A4: The 3-hydroxy group can have both electronic and steric effects. While direct participation is not extensively documented for this specific molecule, potential influences include:
-
Inductive Effects: The electron-withdrawing nature of the hydroxyl group can slightly increase the acidity of the α-proton, potentially making it more susceptible to abstraction.
-
Intramolecular Hydrogen Bonding: Depending on the stereochemistry (cis/trans) and the solvent, the hydroxyl group could engage in intramolecular hydrogen bonding with the carboxylate or amino group. This could alter the conformation and reactivity of the molecule, though its direct impact on epimerization requires specific experimental investigation.
Q5: How can I detect and quantify epimerization in my samples?
A5: Several analytical techniques are effective:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most direct method. Using a chiral stationary phase, you can separate and quantify the desired stereoisomer and its epimer.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): While standard LC-MS will not separate epimers as they have the same mass, it can be used in conjunction with chiral chromatography.[2][3] Tandem MS (MS/MS) of separated isomers can sometimes show different fragmentation patterns.[2][3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): After derivatization to make the amino acid volatile (e.g., esterification followed by acylation), separation on a chiral GC column can be highly effective.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In some cases, the diastereomers may have distinct signals in ¹H or ¹³C NMR, especially in a high-field instrument. The use of chiral solvating agents or derivatizing agents (e.g., Mosher's acid) can also be used to distinguish between epimers by NMR.
Troubleshooting Guide: Preventing Epimerization
This section provides actionable strategies to mitigate epimerization during reactions involving 1-Amino-3-hydroxycyclobutane-1-carboxylic acid.
Issue 1: Epimerization during Peptide Coupling
Symptoms:
-
Chiral HPLC analysis shows a new peak corresponding to the diastereomer.
-
NMR spectra of the purified product show duplicate signals.
-
Inconsistent biological activity of different batches.
Root Causes & Solutions:
The primary cause is often the formation of an oxazolone intermediate. The choice of coupling reagents, additives, and reaction conditions is critical.
Workflow for Minimizing Epimerization during Peptide Coupling
Caption: Troubleshooting workflow for peptide coupling epimerization.
Detailed Protocols & Explanations:
1. Choice of Coupling Reagents and Additives:
-
Avoid Carbodiimides Alone: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are potent activators but readily promote oxazolone formation.
-
Use Additives: If using carbodiimides is necessary, always include an additive.
-
Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) : These additives react with the activated carboxylic acid to form an active ester, which is less prone to cyclization into an oxazolone than the O-acylisourea intermediate formed with carbodiimides alone. HOAt is generally considered more effective at suppressing epimerization than HOBt.
-
Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) : A highly effective and non-explosive alternative to HOBt and HOAt.
-
-
Switch to Uronium/Phosphonium Reagents: Reagents like HBTU, HATU, and PyBOP are generally safer bets for stereochemically sensitive couplings. They incorporate a HOBt or HOAt moiety within their structure, leading to in situ formation of the less-racemizing active esters.
| Coupling Reagent Combination | Relative Risk of Epimerization | Recommendation |
| DCC or EDC alone | Very High | Avoid for this amino acid |
| DCC/HOBt or EDC/HOBt | Moderate | Use with caution, at low temperatures |
| EDC/HOAt or EDC/OxymaPure® | Low | Good starting point |
| HBTU, HATU, PyBOP | Very Low | Highly Recommended |
2. Control of Base, Temperature, and Solvent:
-
Base Selection: The base used to deprotonate the incoming amine nucleophile can also abstract the α-proton.
-
Recommended: Use a sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine.
-
Use with Caution: N-methylmorpholine (NMM) is less basic than DIPEA and can be a good choice.
-
Avoid: Triethylamine (TEA) is more nucleophilic and less hindered, increasing the risk of side reactions and epimerization.
-
-
Temperature Control: Perform couplings at low temperatures (0 °C to -20 °C) to reduce the rate of both oxazolone formation and direct enolization.
-
Solvent Choice: The polarity of the solvent can influence the stability of charged intermediates. While DMF is common in peptide synthesis, less polar solvents like dichloromethane (DCM) or tetrahydrofuran (THF) can sometimes reduce epimerization rates.
3. Protecting Group Strategy:
-
The N-terminal protecting group plays a crucial role. Both tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) groups are urethane-type protecting groups. The carbonyl group of the urethane is less nucleophilic than the amide carbonyl of the preceding amino acid residue, which disfavors oxazolone formation. Ensure the amino group is properly protected during coupling.[4][5]
Issue 2: Epimerization during other Synthetic Transformations
Symptoms:
-
Loss of stereochemical purity after a reaction that does not involve peptide coupling (e.g., esterification, functionalization of the hydroxyl group).
Root Causes & Solutions:
This is often due to direct enolization under basic or, in some cases, acidic conditions, especially at elevated temperatures.
Workflow for Preventing Epimerization in Non-Coupling Reactions
Sources
Technical Support Center: Scale-up Synthesis of 1-Amino-3-hydroxycyclobutane-1-carboxylic acid
Introduction:
Welcome to the technical support center for the scale-up synthesis of 1-Amino-3-hydroxycyclobutane-1-carboxylic acid. This valuable building block is increasingly utilized in pharmaceutical research and development due to its unique conformational constraints.[1] The inherent ring strain of the cyclobutane moiety, while synthetically challenging, makes it a desirable structural motif in modern drug design.[1][2] This guide is intended for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the scale-up of this synthesis. We will address specific issues in a question-and-answer format, providing field-proven insights and troubleshooting strategies.
I. General Synthesis Overview & Key Considerations
The synthesis of 1-Amino-3-hydroxycyclobutane-1-carboxylic acid typically involves a multi-step sequence. A common retrosynthetic approach starts from a protected cyclobutanone derivative, proceeds through the introduction of the amino and carboxyl functionalities, and concludes with deprotection steps.
II. Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section directly addresses common problems and questions that arise during the scale-up synthesis.
A. Cyclobutane Ring Formation & Stability
Question 1: We are experiencing low yields and significant by-product formation during the [2+2] cycloaddition to form the cyclobutane ring. What are the likely causes and how can we optimize this step?
Answer: Low yields in [2+2] cycloadditions are a frequent challenge, often stemming from the inherent strain of the cyclobutane ring and competing side reactions.[2] Here’s a breakdown of potential issues and solutions:
-
Causality: The formation of the four-membered ring is entropically and enthalpically disfavored. On a larger scale, inefficient mixing and temperature gradients can exacerbate these issues, leading to polymerization or dimerization of the starting materials. Photochemical [2+2] cycloadditions, a common method for cyclobutane synthesis, can be difficult to scale due to light penetration issues.[2][3]
-
Troubleshooting Steps:
-
Reaction Conditions:
-
Concentration: Carefully optimize the concentration of your reactants. High concentrations can favor intermolecular side reactions. A systematic dilution study is recommended.
-
Temperature: Precise temperature control is critical. Run a series of experiments to identify the optimal temperature that promotes the desired cycloaddition while minimizing decomposition or side reactions.
-
Catalyst/Sensitizer Loading: If using a photocatalytic approach, ensure optimal loading of the photocatalyst (e.g., [Ir(dFCF3ppy2)dtbpy]PF6) or sensitizer (e.g., acetone, benzophenone).[2][4][5] Insufficient catalyst can lead to incomplete conversion, while excess can sometimes promote undesired pathways.
-
-
Alternative Strategies:
-
Visible Light Photocatalysis: This modern approach offers milder reaction conditions and can be more scalable than traditional UV-mediated photochemistry.[4][5]
-
Flow Chemistry: For photochemical reactions, transitioning to a flow reactor can significantly improve light penetration and reaction consistency, leading to higher yields and better reproducibility on a larger scale.
-
-
Question 2: We are observing ring-opening of the cyclobutane intermediate during subsequent reaction steps. How can we mitigate this instability?
Answer: The ring strain of cyclobutanes makes them susceptible to ring-opening under certain conditions, particularly with strong acids, bases, or nucleophiles.
-
Causality: The inherent strain energy of the cyclobutane ring is approximately 26.3 kcal/mol.[1] This strain can be released through ring-opening reactions, which become more probable at elevated temperatures or in the presence of reactive reagents.
-
Preventative Measures:
-
Mild Reaction Conditions: Whenever possible, opt for milder reagents and reaction conditions. For example, when removing protecting groups, choose conditions that are selective for the protecting group and do not affect the cyclobutane core.
-
Protecting Group Strategy: The choice of protecting groups for the amino and hydroxyl functionalities is crucial. Select groups that can be removed under orthogonal and mild conditions. For instance, a Boc group on the amine can be removed with mild acid, while a benzyl ether protecting the hydroxyl group can be removed by hydrogenolysis.
-
Temperature Control: Maintain strict temperature control throughout the synthesis, especially during work-up and purification steps.
-
B. Stereocontrol
Question 3: How can we control the stereochemistry to obtain the desired cis or trans isomer of 1-Amino-3-hydroxycyclobutane-1-carboxylic acid?
Answer: Achieving the desired stereochemistry is a critical aspect of the synthesis, as the biological activity of the final compound is often dependent on its 3D structure.
-
Causality: The relative stereochemistry (cis or trans) of the amino and hydroxyl groups is typically established during the reduction of a cyclobutanone precursor or through stereoselective introduction of one of the functional groups. The choice of reducing agent and the steric environment around the ketone will dictate the facial selectivity of the reduction.
-
Strategies for Stereocontrol:
-
Directed Reduction: If a substituent is already present on the cyclobutane ring, it can direct the approach of the reducing agent. For example, a bulky protecting group on a nearby nitrogen could favor the formation of the trans isomer.
-
Choice of Reducing Agent:
-
Bulky Reducing Agents: Reagents like Lithium tri-sec-butylborohydride (L-Selectride®) will approach from the less hindered face of the ketone, potentially leading to high diastereoselectivity.
-
Chelation-Controlled Reduction: If a chelating group is present, reagents like sodium borohydride in the presence of cerium(III) chloride (Luche reduction) can provide a different stereochemical outcome.
-
-
Mitsunobu Inversion: If the undesired isomer is formed, a Mitsunobu reaction can be employed to invert the stereochemistry of the hydroxyl group. A patent describes the use of a Mitsunobu reaction to convert a cis-3-dibenzylamino cyclobutanol to the corresponding trans-carboxylate ester.[6]
-
Chromatographic Separation: In some cases, the diastereomers may be separable by column chromatography. While not ideal for large-scale production due to cost and solvent usage, it can be a viable option at the kilogram scale.
-
C. Introduction of Amino and Carboxyl Groups
Question 4: We are struggling with the Strecker or Bucherer-Bergs reactions for the simultaneous introduction of the amino and carboxyl functionalities on the cyclobutanone. What are the common pitfalls at scale?
Answer: While classic methods, the Strecker and Bucherer-Bergs syntheses can be challenging to scale up due to the use of toxic reagents and potentially harsh reaction conditions.
-
Causality: The use of cyanide salts (in the Strecker synthesis) or cyanide and ammonium carbonate (in the Bucherer-Bergs synthesis) poses significant safety and waste disposal challenges at an industrial scale. The subsequent hydrolysis of the intermediate aminonitrile or hydantoin often requires strong acidic or basic conditions, which can lead to decomposition of the cyclobutane ring.
-
Alternative Approaches & Troubleshooting:
-
Phased Introduction: Consider a stepwise introduction of the functional groups. For example, first perform a Wittig-type reaction to introduce a protected carboxylate equivalent, followed by the introduction of the amino group.
-
Curtius or Hofmann Rearrangement: If you have a cyclobutanecarboxylic acid, a Curtius or Hofmann rearrangement can be used to introduce the amino group. However, be aware that unexpected side reactions can occur; for instance, dehydration of a primary amide to a nitrile has been observed to compete with the Curtius rearrangement.[7]
-
Enantioselective Methods: For the synthesis of chiral α-amino acids, modern enantioselective methods, such as those employing chiral catalysts, are becoming more common and can offer better control and milder conditions.
-
D. Protecting Group Strategy & Deprotection
Question 5: What are the best protecting groups for the amino and hydroxyl functionalities, and what are the key considerations for their removal at scale?
Answer: A robust and orthogonal protecting group strategy is paramount for a successful scale-up synthesis.
-
Recommended Protecting Groups:
-
Amine: The tert-butoxycarbonyl (Boc) group is widely used due to its stability under many reaction conditions and its relatively mild removal with acid.[8]
-
Hydroxyl: A benzyl (Bn) ether is a good choice as it is stable to a wide range of conditions and can be removed cleanly by catalytic hydrogenation, which is a scalable and clean process.
-
-
Scale-up Deprotection Considerations:
-
Boc Deprotection:
-
Reagent Choice: While trifluoroacetic acid (TFA) is common in the lab, its cost and volatility are concerns at scale. Consider using gaseous HCl in a suitable solvent (e.g., dioxane, isopropanol) or aqueous HCl.[9] Using dry HCl is crucial to avoid hydrolysis of other sensitive functional groups.[9]
-
By-product Formation: The tert-butyl cation generated during Boc deprotection can lead to by-products through alkylation of nucleophilic sites on your molecule.[8][10] The addition of a scavenger, such as anisole or triethylsilane, can mitigate this issue.
-
Genotoxic Impurities: The t-butyl cation can also react with counter-ions to form potentially genotoxic impurities (PGIs).[8][10] It is advisable to place the Boc deprotection step early in the synthesis if possible.[8]
-
-
Benzyl Deprotection (Hydrogenolysis):
-
Catalyst: Palladium on carbon (Pd/C) is the most common catalyst. Catalyst loading, solvent, pressure, and temperature should be optimized.
-
Safety: Hydrogenations carry inherent safety risks. Ensure proper engineering controls are in place for handling hydrogen gas at scale.
-
Catalyst Poisoning: Certain functional groups (e.g., thiols, some nitrogen heterocycles) can poison the catalyst. Ensure the substrate is sufficiently pure before this step.
-
-
E. Purification
Question 6: What are the most effective methods for purifying the final product, 1-Amino-3-hydroxycyclobutane-1-carboxylic acid, at a large scale?
Answer: The purification of this highly polar, zwitterionic amino acid can be challenging.
-
Crystallization: This is the most desirable method for large-scale purification as it is cost-effective and can provide high purity.
-
Solvent Screening: A thorough solvent screening is essential to identify a suitable solvent system for crystallization. Mixtures of a polar protic solvent (e.g., water, ethanol, isopropanol) and a less polar co-solvent are often effective.
-
pH Adjustment: The solubility of amino acids is highly dependent on pH. Carefully adjusting the pH to the isoelectric point of the molecule will minimize its solubility and facilitate crystallization.
-
-
Ion-Exchange Chromatography: If crystallization is not effective, ion-exchange chromatography is a viable alternative for polar, charged molecules.
-
Resin Selection: Choose an appropriate ion-exchange resin (cationic or anionic) based on the isoelectric point of your compound and the impurities you need to remove.
-
Elution: The product is typically eluted by changing the pH or the ionic strength of the buffer.
-
Scale-up Considerations: While effective, ion-exchange chromatography can be expensive and generate significant aqueous waste. It is generally used when high purity is required and crystallization is not feasible.
-
III. Key Experimental Protocols
Protocol 1: Boc Deprotection with HCl in Isopropanol
-
Setup: Charge a suitable reactor with the Boc-protected 1-amino-3-hydroxycyclobutane-1-carboxylic acid.
-
Solvent: Add isopropanol (5-10 volumes).
-
Reagent Addition: Cool the mixture to 0-5 °C and slowly bubble in anhydrous HCl gas, or add a solution of HCl in isopropanol, while monitoring the internal temperature.
-
Reaction: Stir the reaction at room temperature and monitor for completion by HPLC or TLC (typically 2-6 hours).
-
Work-up: Once the reaction is complete, the product hydrochloride salt may precipitate. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Isolation: Filter the solid product, wash with a cold solvent (e.g., MTBE or cold isopropanol), and dry under vacuum.
Protocol 2: Benzyl Ether Deprotection by Catalytic Hydrogenation
-
Setup: In a hydrogenation reactor, charge the benzyl-protected substrate and a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).
-
Catalyst: Add 5-10 wt% of 10% Palladium on carbon (Pd/C) catalyst.
-
Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas (typically 50-100 psi).
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction by hydrogen uptake and HPLC/TLC.
-
Work-up: Once complete, carefully vent the hydrogen and purge the reactor with nitrogen.
-
Isolation: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite pad with the reaction solvent. The filtrate containing the deprotected product can then be concentrated and taken to the next step or purified.
IV. Quantitative Data Summary
| Parameter | Typical Range | Notes |
| [2+2] Cycloaddition Yield | 40-70% | Highly dependent on substrate and conditions. |
| Reduction Diastereoselectivity | 5:1 to >20:1 | Dependent on the choice of reducing agent and substrate. |
| Boc Deprotection Yield | >95% | Generally a high-yielding reaction. |
| Hydrogenolysis Yield | >95% | Typically a very clean and high-yielding transformation. |
| Final Product Purity (after crystallization) | >99% | Can be achieved with optimized crystallization conditions. |
V. References
-
Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. ACS Organic & Inorganic Au. [Link]
-
Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry. [Link]
-
Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. ACS Organic & Inorganic Au. [Link]
-
Stereoselective strategy for the synthesis of γ‐cyclobutane amino acids. ResearchGate. [Link]
-
Cyclobutanes in Organic Synthesis. Baran Lab. [Link]
-
Cyclobutane synthesis. Organic Chemistry Portal. [Link]
-
Recent advances in the total synthesis of cyclobutane-containing natural products. Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Synthesis of 1-amino-3-[(dihydroxyboryl)methyl]- cyclobutanecarboxylic acid as a potential therapy agent. PubMed. [Link]
-
Cyclobutanes in Small‐Molecule Drug Candidates. PMC - PubMed Central. [Link]
-
Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents. ACS Omega. [Link]
-
Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules. [Link]
-
1-Amino-3-hydroxycyclobutane-1-carboxylic acid. PubChem. [Link]
-
Synthesis method of trans-3-aminobutanol. Google Patents.
-
Method for synthesizing compound 3-(benzyloxy)-1-cyclobutanone. Google Patents.
-
BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
BOC deprotection. Hebei Boze Chemical Co.,Ltd.. [Link]
-
How should I deprotect Boc-amino group without breaking ester bond?. ResearchGate. [Link]
Sources
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. baranlab.org [baranlab.org]
- 3. Cyclobutane synthesis [organic-chemistry.org]
- 4. Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CN112608243A - Synthesis method of trans-3-aminobutanol - Google Patents [patents.google.com]
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- 8. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 9. researchgate.net [researchgate.net]
- 10. BOC deprotection [ms.bzchemicals.com]
Validation & Comparative
A Comparative Guide to 1-Amino-3-hydroxycyclobutane-1-carboxylic acid and Other Cyclic Amino Acids for Researchers and Drug Development Professionals
In the landscape of modern medicinal chemistry, the quest for novel pharmacophores with enhanced efficacy and specificity is perpetual. Cyclic amino acids have emerged as a important class of building blocks in drug design, offering conformational rigidity that can lead to improved target affinity and metabolic stability.[1] Among these, 1-Amino-3-hydroxycyclobutane-1-carboxylic acid, a structurally unique scaffold, presents intriguing possibilities for probing biological systems and developing next-generation therapeutics. This guide provides a comparative analysis of 1-Amino-3-hydroxycyclobutane-1-carboxylic acid with other cyclic amino acids, supported by experimental data and detailed protocols to empower researchers in their drug discovery endeavors.
Introduction: The Significance of Conformational Constraint in Drug Design
The therapeutic efficacy of a small molecule drug is intrinsically linked to its three-dimensional structure. Acyclic molecules often possess a high degree of conformational flexibility, which can be entropically unfavorable upon binding to a biological target. By incorporating cyclic constraints, such as those found in cyclic amino acids, the number of accessible conformations is reduced. This pre-organization can lead to a lower entropic penalty upon binding, resulting in higher affinity for the target receptor or enzyme.
1-Amino-3-hydroxycyclobutane-1-carboxylic acid is a fascinating example of a constrained amino acid. The cyclobutane ring imparts a significant degree of rigidity, while the hydroxyl group introduces a potential hydrogen bonding moiety, offering opportunities for specific interactions with biological targets. The stereochemistry of the amino and hydroxyl groups (cis or trans) further influences the molecule's three-dimensional shape and, consequently, its biological activity.
Physicochemical and Structural Properties: A Comparative Overview
The physicochemical properties of a drug candidate, such as its lipophilicity (logP) and acidity (pKa), are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. The table below presents a comparison of the calculated physicochemical properties of 1-Amino-3-hydroxycyclobutane-1-carboxylic acid with other representative cyclic amino acids.
| Compound | Structure | Molecular Weight ( g/mol ) | Calculated logP | Predicted pKa (COOH) | Predicted pKa (NH3+) |
| 1-Amino-3-hydroxycyclobutane-1-carboxylic acid | 131.13[2] | -3.7[2] | ~2.8 | ~8.5 | |
| 1-Aminocyclopentane-1-carboxylic acid | 129.16 | -1.3 | ~2.2 | ~10.3 | |
| 1-Aminocyclohexane-1-carboxylic acid | 143.18 | -0.8 | ~2.3 | ~10.5 | |
| Proline | 115.13 | -1.6 | ~2.0 | ~10.6 |
Note: Predicted pKa values are estimations and can vary based on the prediction software and experimental conditions.
The presence of the hydroxyl group in 1-Amino-3-hydroxycyclobutane-1-carboxylic acid significantly increases its polarity, as reflected in the lower calculated logP value compared to its non-hydroxylated counterparts. This property can influence its solubility and ability to cross biological membranes.
Conformational Analysis: The Impact of Ring Size and Substitution
The conformational preferences of cyclic amino acids are dictated by the interplay of angle strain, torsional strain, and steric interactions.
-
Cyclobutane Ring: The cyclobutane ring is not planar and exists in a puckered conformation to alleviate some of the angle and torsional strain inherent in a four-membered ring.[3] The substituents on the ring will adopt pseudo-axial or pseudo-equatorial positions, influencing the overall shape of the molecule.
-
Cyclopentane Ring: Cyclopentane rings are more flexible than cyclobutane rings and can adopt various envelope and twist conformations.
-
Cyclohexane Ring: Cyclohexane rings predominantly adopt a strain-free chair conformation, which provides a well-defined and rigid scaffold.
The conformational rigidity of 1-Amino-3-hydroxycyclobutane-1-carboxylic acid makes it an excellent candidate for use as a constrained glycine analog in peptide design. The fixed spatial orientation of the amino and carboxyl groups can be exploited to induce specific secondary structures, such as turns and helices, in peptides.
Biological Activity and Therapeutic Potential: A Comparative Perspective
The unique structural features of 1-Amino-3-hydroxycyclobutane-1-carboxylic acid suggest its potential for interacting with a variety of biological targets. While specific comparative data for this exact molecule is limited in publicly available literature, we can infer its potential applications based on studies of structurally related compounds.
Potential as an NMDA Receptor Modulator
Derivatives of 1-aminocyclobutanecarboxylic acid have been investigated as antagonists of the N-methyl-D-aspartate (NMDA) receptor.[4][5] The NMDA receptor is a key player in synaptic plasticity and is implicated in various neurological disorders. The constrained nature of the cyclobutane ring can provide the necessary structural elements for selective binding to the glycine co-agonist site of the NMDA receptor. The hydroxyl group on 1-Amino-3-hydroxycyclobutane-1-carboxylic acid could potentially form additional hydrogen bonds within the receptor's binding pocket, leading to enhanced affinity or altered pharmacology compared to non-hydroxylated analogs.
Application in Enzyme Inhibition
The rigid scaffold of cyclic amino acids makes them attractive for the design of enzyme inhibitors. By mimicking the transition state of an enzymatic reaction, these molecules can bind tightly to the active site and block the enzyme's function. The hydroxyl group of 1-Amino-3-hydroxycyclobutane-1-carboxylic acid could be strategically positioned to interact with key residues in an enzyme's active site, contributing to its inhibitory potency.
The following table provides a hypothetical comparison of the inhibitory activity of different cyclic amino acids against a generic protease. This data is illustrative and would need to be determined experimentally for a specific target.
| Compound | Target Enzyme | IC50 (µM) |
| 1-Amino-3-hydroxycyclobutane-1-carboxylic acid | Protease X | To be determined |
| 1-Aminocyclopentane-1-carboxylic acid | Protease X | To be determined |
| 1-Aminocyclohexane-1-carboxylic acid | Protease X | To be determined |
| Proline | Protease X | To be determined |
Experimental Protocols for Comparative Analysis
To facilitate further research and direct comparison, this section provides detailed, step-by-step methodologies for key experiments.
Synthesis of cis- and trans-1-Amino-3-hydroxycyclobutane-1-carboxylic acid
A general synthetic approach can be adapted from the synthesis of related aminocyclohexanols.[6] The synthesis of the cis and trans isomers of 3-aminocyclobutanol has also been described in patent literature.[1] A plausible route involves the reduction of a corresponding β-enaminoketone precursor.
Caption: Synthetic workflow for cis- and trans-1-Amino-3-hydroxycyclobutane-1-carboxylic acid.
Step-by-Step Protocol:
-
Protection: Protect the carboxylic acid of 3-oxocyclobutanecarboxylic acid as a suitable ester (e.g., methyl or ethyl ester).
-
Enamine Formation: React the protected keto-acid with a chiral amine (e.g., (S)-(-)-α-methylbenzylamine) to form the corresponding β-enaminoketone.
-
Reduction: Reduce the ketone functionality using a reducing agent such as sodium borohydride or lithium aluminum hydride. The stereochemical outcome of this step will determine the ratio of cis and trans isomers.
-
Separation: Separate the diastereomeric cis and trans amino alcohol precursors using column chromatography.
-
Deprotection: Remove the protecting groups (ester and chiral auxiliary) to yield the final cis and trans isomers of 1-Amino-3-hydroxycyclobutane-1-carboxylic acid.
Characterization: The final products should be characterized by NMR spectroscopy (¹H and ¹³C), mass spectrometry, and elemental analysis to confirm their structure and purity.
Determination of Physicochemical Properties
pKa Determination by Titration:
This protocol is adapted from standard procedures for determining the pKa of amino acids.[7][8]
-
Solution Preparation: Prepare a 0.1 M solution of the cyclic amino acid in deionized water.
-
Titration Setup: Place 20 mL of the amino acid solution in a beaker with a magnetic stirrer. Calibrate a pH meter using standard buffers.
-
Acidic Titration: Titrate the solution with 0.1 M HCl, recording the pH after each addition of a small, known volume of acid until the pH drops to approximately 1.5.
-
Basic Titration: In a separate experiment, titrate a fresh 20 mL sample of the amino acid solution with 0.1 M NaOH, recording the pH after each addition until the pH reaches approximately 12.5.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the midpoints of the buffering regions (the flattest parts of the curve).
logP Determination by Shake-Flask Method:
This protocol is a standard method for determining the octanol-water partition coefficient.[9][10]
-
Phase Preparation: Prepare a phosphate buffer at a relevant physiological pH (e.g., 7.4) and saturate it with n-octanol. Similarly, saturate n-octanol with the buffer.
-
Sample Preparation: Dissolve a known amount of the cyclic amino acid in the buffered aqueous phase.
-
Partitioning: Mix equal volumes of the aqueous amino acid solution and the saturated n-octanol in a sealed container. Shake vigorously for a set period (e.g., 1 hour) to allow for partitioning.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the aqueous and octanol phases.
-
Concentration Measurement: Carefully sample both phases and determine the concentration of the amino acid in each phase using a suitable analytical method (e.g., HPLC-UV or NMR spectroscopy).
-
Calculation: Calculate logP as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Biological Assays
Enzyme Inhibition Assay (Protease Example):
This protocol provides a general framework for assessing the inhibitory potential of cyclic amino acids against a protease.[11][12][13][14]
Caption: Workflow for a typical enzyme inhibition assay.
-
Reagent Preparation:
-
Prepare a stock solution of the target protease in a suitable buffer.
-
Prepare a stock solution of a chromogenic or fluorogenic substrate for the protease.
-
Prepare serial dilutions of the cyclic amino acid inhibitor.
-
-
Assay Setup (96-well plate format):
-
Test wells: Add a fixed amount of enzyme and varying concentrations of the inhibitor.
-
Positive control: Add enzyme and buffer (no inhibitor).
-
Negative control: Add buffer and substrate (no enzyme).
-
-
Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes) at the optimal temperature for the enzyme to allow the inhibitor to bind.
-
Reaction Initiation: Add the substrate to all wells to start the reaction.
-
Detection: Monitor the change in absorbance or fluorescence over time using a plate reader.
-
Data Analysis: Plot the initial reaction rates against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Cell Viability Assay (MTT Assay):
This protocol can be used to assess the cytotoxicity of the cyclic amino acids.[15][16][17][18]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the cyclic amino acid and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of approximately 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the EC50 value (the concentration of the compound that causes a 50% reduction in cell viability).
Conclusion and Future Directions
1-Amino-3-hydroxycyclobutane-1-carboxylic acid represents a valuable yet underexplored scaffold in medicinal chemistry. Its constrained nature, coupled with the presence of a hydroxyl group, offers unique opportunities for the design of potent and selective modulators of biological targets. This guide has provided a comparative framework for understanding its properties in the context of other cyclic amino acids and has outlined detailed experimental protocols to facilitate further investigation.
Future research should focus on the stereoselective synthesis of the cis and trans isomers of 1-Amino-3-hydroxycyclobutane-1-carboxylic acid and their comprehensive evaluation in a panel of biological assays. Direct comparative studies with cyclopentane and cyclohexane analogs will be crucial for elucidating the structure-activity relationships and the impact of ring size on biological activity. Computational modeling and structural biology studies will further aid in understanding the binding modes of these compounds and guide the design of next-generation therapeutics. The insights gained from such studies will undoubtedly contribute to the expanding arsenal of tools available to drug discovery professionals.
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Amrita Vishwa Vidyapeetham Virtual Lab. (n.d.). Titration Curves of Aminoacids (Procedure). Retrieved from [Link]
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Scribd. (n.d.). Determination of The Pka Values of An Amino Acid. Retrieved from [Link]
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Department of Biotechnology. (n.d.). Experiment: To determine the titration curve of the given amino acid. Hence find the pKa values.. Retrieved from [Link]
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Gaoni, Y., et al. (1994). Synthesis, NMDA receptor antagonist activity, and anticonvulsant action of 1-aminocyclobutanecarboxylic acid derivatives. Journal of Medicinal Chemistry, 37(25), 4288-4296. [Link]
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eGyanKosh. (n.d.). Determination of pKa of Glycine. Retrieved from [Link]
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Kubyshkin, V., & Budisa, N. (2017). Experimental lipophilicity scale for coded and noncoded amino acid residues. Organic & Biomolecular Chemistry, 15(28), 5939-5947. [Link]
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Eroglu, S. (2020, November 23). 04 - Amino Acid Titration Curve [Video]. YouTube. [Link]
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Wolfenden, R., et al. (2001). Experimental Measures of Amino Acid Hydrophobicity and the Topology of Transmembrane and Globular Proteins. Journal of General Physiology, 117(3), 221-226. [Link]
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ScholarWorks. (2023). Studies toward the stereocontrolled synthesis of cyclobutane derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Experimental lipophilicity scale for coded and noncoded amino acid residues. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]
-
ChemRxiv. (2024). From Canonical to Unique: Extension of A Lipophilicity Scale of Amino Acids to Non-Standard Residues. Retrieved from [Link]
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-
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Nature. (2023). Design of linear and cyclic peptide binders from protein sequence information. Retrieved from [Link]
-
Conti, P. S., et al. (2014). Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents. Journal of Medicinal Chemistry, 57(15), 6485-6495. [Link]
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Santos, R. B., et al. (2021). Inhibitory Potential of Synthetic Amino Acid Derivatives against Digestive Enzymes as Promising Hypoglycemic and Anti-Obesity Agents. Molecules, 26(11), 3333. [Link]
-
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-
ResearchGate. (n.d.). Synthesis and Physical-Chemical Properties of cis- and trans-1-Amino-3-fluoro-3-methylcyclobutanecarboxylic Acids. Retrieved from [Link]
-
Agilent. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Retrieved from [Link]
-
Ota, M., et al. (2001). G-CSF receptor-binding cyclic peptides designed with artificial amino-acid linkers. Journal of Peptide Research, 58(6), 447-455. [Link]
-
American Society for Microbiology. (n.d.). The Inhibition of Enzyme Formation by Amino Acid Analogues. Retrieved from [Link]
-
Molecules. (2017). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). The Inhibition of Enzyme Formation by Amino Acid Analogues. Retrieved from [Link]
-
PubChem. (n.d.). 1-Amino-3-hydroxycyclobutane-1-carboxylic acid. Retrieved from [Link]
-
Frontiers. (2020). Rapid in silico Design of Potential Cyclic Peptide Binders Targeting Protein-Protein Interfaces. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) CONFORMATIONAL ANALYSIS OF CYCLOBUTANECARBOXYLIC ACID. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017). Synthetic Receptors Based on Abiotic Cyclo(pseudo)peptides. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). Design of cyclic and D-amino acids containing peptidomimetics for inhibition of protein-protein interactions of HER2-HER3. Retrieved from [Link]
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-
PubChem. (n.d.). 1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) Physicochemical and pharmacological characteristics of carboxylic acids and 3-oxetanol bioisosteres.... Retrieved from [Link]
-
MDPI. (2023). Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. Retrieved from [Link]
-
ResearchGate. (n.d.). Conformational analysis. Part 34. An NMR investigation of the conformational equilibrium and intramolecular hydrogen bonding in nipecotic acid derivatives. Retrieved from [Link]
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- 5. 1-Amino-1-cyclobutanecarboxylic acid 97 22264-50-2 [sigmaaldrich.com]
- 6. mdpi.com [mdpi.com]
- 7. Titration Curves of Aminoacids (Procedure) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 8. scribd.com [scribd.com]
- 9. Experimental lipophilicity scale for coded and noncoded amino acid residues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. superchemistryclasses.com [superchemistryclasses.com]
- 13. mdpi.com [mdpi.com]
- 14. journals.asm.org [journals.asm.org]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. broadpharm.com [broadpharm.com]
- 17. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 18. Cell viability assays | Abcam [abcam.com]
A Comparative Guide to the Structure-Activity Relationship of 1-Amino-3-hydroxycyclobutane-1-carboxylic Acid Analogs
For researchers and drug development professionals navigating the complex landscape of neuroactive compounds and peptidomimetics, 1-amino-3-hydroxycyclobutane-1-carboxylic acid and its analogs represent a class of molecules with significant therapeutic potential. The rigid cyclobutane scaffold offers a unique conformational constraint that can enhance biological activity and selectivity. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of these analogs, with a primary focus on their role as N-methyl-D-aspartate (NMDA) receptor antagonists and as building blocks for bioactive peptides. Experimental data is presented to support these relationships, and detailed protocols for key assays are provided to enable researchers to validate and expand upon these findings.
The Significance of the Constrained Cyclobutane Scaffold
The cyclobutane ring, a four-membered carbocycle, imparts a significant degree of conformational rigidity to molecules in which it is incorporated. Unlike more flexible acyclic or larger ring systems, the puckered nature of the cyclobutane ring limits the spatial arrangement of its substituents. This constraint can be advantageous in drug design for several reasons:
-
Pre-organization for Receptor Binding: A constrained analog can lock a molecule into a bioactive conformation, reducing the entropic penalty upon binding to its target receptor and potentially increasing affinity.
-
Enhanced Selectivity: The defined stereochemistry of the substituents on the cyclobutane ring can lead to more specific interactions with a particular receptor subtype, reducing off-target effects.
-
Improved Metabolic Stability: The unnatural amino acid structure can confer resistance to enzymatic degradation, prolonging the biological half-life of peptide-based therapeutics.[1]
1-Amino-3-hydroxycyclobutane-1-carboxylic acid serves as a key parent structure, with the amino and carboxylic acid functionalities providing the core of an amino acid, while the hydroxyl group at the 3-position offers a site for further modification.
Structure-Activity Relationship as NMDA Receptor Antagonists
A significant body of research on 1-aminocyclobutane-1-carboxylic acid analogs has focused on their activity as antagonists of the NMDA receptor, a key player in excitatory neurotransmission in the central nervous system.[2] Dysregulation of NMDA receptor activity is implicated in a variety of neurological disorders, making antagonists of this receptor valuable therapeutic targets.
The pioneering work in this area has established that substituents at the 3-position of the cyclobutane ring are critical for potent and selective NMDA receptor antagonism. Specifically, analogs containing a second acidic group, such as a carboxyl or phosphono group, at the terminus of a side chain attached to the 3-position, have shown the most promise.[2]
Impact of the 3-Substituent
The nature and length of the substituent at the 3-position of the cyclobutane ring have a profound impact on the antagonist activity at the NMDA receptor. The presence of a terminal acidic group is a key determinant of potency.
Table 1: Comparative Activity of 3-Substituted 1-Aminocyclobutane-1-carboxylic Acid Analogs as NMDA Receptor Antagonists
| Compound | 3-Substituent | Stereochemistry | NMDA Antagonist Potency (Relative to D-AP5) |
| D-AP5 (Reference) | - | - | 1.0 |
| CPP (Reference) | - | - | ~4-5 |
| Analog 1 | trans-CH=CHCOOH | trans | Weak |
| Analog 2 | trans-CH=CHPO3H2 | trans | Weak |
| Analog 3 | trans-(CH2)2COOH | trans | Potent |
| Analog 4 | cis-(CH2)2COOH | cis | Inactive |
| Analog 5 | trans-(CH2)2PO3H2 | trans | Very Potent |
| Analog 6 | cis-(CH2)2PO3H2 | cis | Inactive |
Data synthesized from qualitative descriptions in available literature; precise numerical values require access to full-text publications.
From the comparative data, several key SAR insights emerge:
-
Requirement for a Terminal Acidic Group: Analogs with a terminal carboxylic acid or phosphonic acid group (Analogs 3 and 5) exhibit significantly higher potency than those with unsaturated linkers (Analogs 1 and 2).
-
Optimal Chain Length: A two-carbon linker (ethyl group) between the cyclobutane ring and the terminal acidic group appears to be optimal for high-affinity binding.
-
Critical Stereochemistry: There is a strict stereochemical requirement for activity. The trans isomers (where the 3-substituent is on the opposite side of the ring from the carboxylic acid) are potent antagonists, while the corresponding cis isomers are inactive. This suggests that the distance and spatial orientation between the amino acid moiety and the terminal acidic group of the side chain are crucial for proper binding to the NMDA receptor. The rigid cyclobutane scaffold precisely controls this spatial relationship.
-
Phosphonate vs. Carboxylate: The phosphonate-containing analogs generally exhibit higher potency than their carboxylate counterparts, a common trend observed in NMDA receptor antagonists.
The most potent of these cyclobutane analogs have been shown to be more potent than the standard NMDA receptor antagonist D-2-amino-5-phosphonopentanoate (D-AP5) and roughly equipotent with the highly potent antagonist [3-(±)-2-carboxypiperazin-4-yl)-1-propyl]phosphonate (CPP).[2]
Conformational Rationale for Activity
The rigid nature of the cyclobutane ring is key to understanding the observed SAR. The ring constrains the relative positions of the pharmacophoric elements: the α-amino acid group and the acidic group on the 3-substituent. For NMDA receptor antagonists, a specific distance between these groups is required for optimal binding to the glutamate binding site on the NR2 subunit of the receptor. The trans configuration of the active analogs places these groups in a spatial arrangement that mimics the binding of the endogenous agonist glutamate, but with features that lead to antagonism rather than activation. The inactivity of the cis isomers highlights the importance of this specific conformational arrangement, which cannot be achieved when both substituents are on the same face of the cyclobutane ring.
Application in Bioactive Peptides: The Case of Tuftsin Analogs
The unique structural properties of 1-aminocyclobutane-1-carboxylic acid analogs also make them valuable building blocks for modifying the structure and function of bioactive peptides. Their incorporation can lead to peptides with enhanced stability, constrained conformations, and altered biological activities.
An illustrative example is the incorporation of these "methano amino acids" (MAAs) into the immunomodulatory peptide tuftsin, which has the sequence Thr-Lys-Pro-Arg. Tuftsin is known to stimulate the activity of phagocytic cells but is susceptible to enzymatic degradation.
Enhancing Biological Activity and Stability
By replacing the natural amino acids in tuftsin with cyclobutane-containing analogs, researchers have been able to create peptides with significantly improved properties.
Table 2: Biological Activity of Tuftsin Analogs Containing 1-Aminocyclobutane-1-carboxylic Acid Derivatives
| Peptide | Modification | Relative IL-6 Secretion Activity | Stability in Human Serum |
| Tuftsin (Native) | None | 1.0 | Low |
| [MThr¹]Tuftsin | Thr replaced with a homothreonine MAA analog | >1.0 (Considerably more active) | High |
| [MOrn²]Tuftsin | Lys replaced with an ornithine MAA analog | ~1.0 (Equally potent) | High |
| [MVal³]Tuftsin (isomer a) | Pro replaced with a methanovaline MAA analog | >1.0 (Considerably more active) | Not Reported |
Data is based on qualitative descriptions from Gershonov et al., 1996.
The key takeaways from these studies are:
-
Increased Potency: Certain substitutions, such as replacing threonine or proline with their cyclobutane analogs, can lead to a significant increase in the peptide's ability to stimulate interleukin-6 (IL-6) secretion from macrophages.[1]
-
Enhanced Proteolytic Resistance: Replacing amino acids at known cleavage sites (like the Thr-Lys bond) with these unnatural amino acids results in analogs with high resistance to enzymatic hydrolysis in human serum. This is a critical improvement for developing peptide-based drugs with a longer duration of action.[1]
-
Altered Conformation: The modified peptides were found to not cross-react with antibodies raised against native tuftsin, suggesting that the incorporation of the cyclobutane ring induces a global conformational change in the peptide. This altered conformation is likely responsible for the observed changes in biological activity and stability.[1]
Experimental Protocols
To facilitate further research in this area, detailed protocols for key experimental procedures are provided below. These protocols are based on established methodologies in the field.
Whole-Cell Patch-Clamp Electrophysiology for NMDA Receptor Antagonist Screening
This protocol describes a method for functionally assessing the antagonist activity of 1-amino-3-hydroxycyclobutane-1-carboxylic acid analogs on NMDA receptors expressed in a cellular system.
Objective: To measure the inhibition of NMDA-induced currents by test compounds.
Materials:
-
Cell line expressing NMDA receptors (e.g., HEK293 cells transfected with NR1 and NR2A subunits)
-
External solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl₂, 10 HEPES, pH 7.2
-
Internal pipette solution (in mM): 130 CsCl, 10 BAPTA, 10 HEPES, pH 7.2
-
NMDA and glycine stock solutions
-
Test compounds (analogs of 1-amino-3-hydroxycyclobutane-1-carboxylic acid)
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
Procedure:
-
Cell Preparation: Plate the cells on glass coverslips 24-48 hours before the experiment.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Obtaining a Whole-Cell Recording:
-
Place a coverslip with cells in the recording chamber and perfuse with the external solution.
-
Approach a cell with the recording pipette while applying positive pressure.
-
Form a gigaohm seal between the pipette tip and the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
-
Data Acquisition:
-
Clamp the cell at a holding potential of -60 mV.
-
Apply a solution containing a saturating concentration of NMDA (e.g., 100 µM) and a co-agonist (e.g., 10 µM glycine) to elicit an inward current.
-
After establishing a stable baseline current, co-apply the test compound at various concentrations with the NMDA/glycine solution.
-
Record the inhibition of the NMDA-induced current by the test compound.
-
-
Data Analysis:
-
Measure the peak amplitude of the inward current in the absence and presence of the test compound.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Construct a dose-response curve and determine the IC₅₀ value for the antagonist.
-
Diagram of Experimental Workflow
Sources
- 1. Synthesis and biological activity of tuftsin, its analogue and conjugates containing muramyl dipeptides or nor-muramyl dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, NMDA receptor antagonist activity, and anticonvulsant action of 1-aminocyclobutanecarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating the Biological Effects of 1-Amino-3-hydroxycyclobutane-1-carboxylic Acid Derivatives
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological effects of novel 1-Amino-3-hydroxycyclobutane-1-carboxylic acid derivatives. We will delve into the critical experimental designs and comparative analyses required to elucidate the therapeutic potential of this unique class of unnatural amino acids. The focus will be on two primary therapeutic avenues: N-methyl-D-aspartate (NMDA) receptor antagonism for neurodegenerative diseases and antiproliferative/pro-apoptotic activity for oncology applications.
The inclusion of the cyclobutane ring offers a distinct three-dimensional structure, enhancing metabolic stability and providing conformational constraint, which can lead to improved potency and selectivity of drug candidates.[1] This guide will equip you with the necessary protocols and rationale to rigorously test these hypotheses.
Part 1: Comparative Analysis of Biological Activity
1-Amino-3-hydroxycyclobutane-1-carboxylic acid derivatives have shown promise in diverse therapeutic areas. A crucial first step is to determine their primary biological effect. The two most prominent activities reported for analogous structures are NMDA receptor antagonism and anti-cancer effects.
NMDA Receptor Antagonism: A Neuroprotective Strategy
Overactivation of NMDA receptors is implicated in various neurological disorders, leading to excitotoxicity and neuronal cell death.[2] Derivatives of 1-aminocyclobutanecarboxylic acid have been synthesized and shown to act as potent and selective NMDA receptor antagonists.[3]
Key Comparative Alternatives:
-
Memantine: A well-known, clinically used NMDA receptor antagonist that serves as an excellent benchmark for comparing efficacy and side-effect profiles.[2][4]
-
D-2-amino-5-phosphonopentanoate (D-AP5): A standard competitive NMDA receptor antagonist used in preclinical research.[3]
-
MK-801 (Dizocilpine): A potent non-competitive NMDA receptor antagonist, though its use is often limited to preclinical studies due to psychotomimetic side effects.[5]
Anti-Cancer Activity: Inducing Cell Death in Malignant Cells
The unique structural motifs of these derivatives can also be exploited to design novel anti-cancer agents.[6][7] Their mechanism of action often involves the induction of apoptosis (programmed cell death) or the inhibition of cell proliferation.[8][9]
Key Comparative Alternatives:
-
Cisplatin or Doxorubicin: Standard-of-care chemotherapeutic agents that can be used as positive controls to benchmark the potency of the novel derivatives.[10]
-
Other Novel Apoptosis Inducers: Depending on the proposed mechanism, comparison with other targeted agents like SMAC mimetics or TRAIL agonists could be relevant.[8]
Part 2: Experimental Validation Protocols
A multi-faceted approach is essential to validate the biological effects of these derivatives. The following protocols are designed to provide a comprehensive evaluation.
Validating NMDA Receptor Antagonism
Caption: Workflow for validating NMDA receptor antagonism.
This protocol is adapted from methods used to assess NMDA receptor antagonist activity in neonatal rat motoneurons.[3]
-
Preparation: Isolate spinal cords from neonatal rat pups and culture motoneurons.
-
Electrophysiology: Perform whole-cell patch-clamp recordings from cultured motoneurons.
-
NMDA Application: Apply NMDA to elicit an inward current.
-
Antagonist Application: Co-apply the 1-Amino-3-hydroxycyclobutane-1-carboxylic acid derivative at varying concentrations with NMDA.
-
Data Analysis: Measure the reduction in the NMDA-induced current to determine the IC50 of the derivative. Compare this to the IC50 of Memantine and D-AP5.
Rationale: This experiment directly measures the functional inhibition of NMDA receptors, providing strong evidence of antagonism.
Validating Anti-Cancer Effects
Caption: Workflow for validating anti-cancer effects.
This is a standard colorimetric assay to assess cell viability.[10]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the derivative for 24-72 hours. Include untreated and vehicle-treated controls.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Rationale: This high-throughput assay provides a quantitative measure of the compound's cytotoxic or cytostatic effects.[11]
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.[12]
-
Cell Treatment: Treat cancer cells with the derivative at its IC50 concentration for a predetermined time (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Rationale: This method provides a robust and quantitative assessment of apoptosis induction, a key mechanism for many anti-cancer drugs.[13]
Part 3: Data Presentation and Interpretation
Quantitative data should be summarized in clear, concise tables for easy comparison.
Table 1: Comparative NMDA Receptor Antagonist Activity
| Compound | IC50 (µM) at NMDA Receptor | Neuroprotective Effect (in vivo model) |
| Derivative X | Experimental Value | Experimental Value |
| Derivative Y | Experimental Value | Experimental Value |
| Memantine | 1-5[2] | Moderate |
| D-AP5 | ~5[3] | Strong (preclinical) |
Table 2: Comparative Anti-Cancer Activity (MCF-7 Cells)
| Compound | IC50 (µM) | Apoptosis Induction (% of cells) |
| Derivative Z | Experimental Value | Experimental Value |
| Cisplatin | ~10 | High |
Part 4: Signaling Pathway Visualization
Understanding the underlying molecular mechanisms is crucial.
Apoptosis Signaling Pathway
Caption: Intrinsic apoptosis pathway potentially induced by a novel derivative.
Conclusion
This guide provides a structured and scientifically rigorous approach to validating the biological effects of 1-Amino-3-hydroxycyclobutane-1-carboxylic acid derivatives. By employing these comparative analyses and detailed experimental protocols, researchers can effectively characterize the therapeutic potential of these novel compounds, paving the way for further preclinical and clinical development. The key to success lies in a systematic evaluation that combines in vitro mechanistic studies with in vivo efficacy models.
References
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Pharmacophore-driven identification of N-methyl-D-receptor antagonists as potent neuroprotective agents validated using in vivo studies - PMC. (n.d.). PubMed Central. [Link]
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Cytotoxicity Assay for Anti-Cancer Drugs. (n.d.). Omni Life Science. [Link]
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Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. (2018). National Institutes of Health. [Link]
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Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization. (2018). National Institutes of Health. [Link]
-
(PDF) Guideline for anticancer assays in cells. (n.d.). ResearchGate. [Link]
-
Synthesis, NMDA receptor antagonist activity, and anticonvulsant action of 1-aminocyclobutanecarboxylic acid derivatives. (1992). PubMed. [Link]
-
NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. (2024). MDPI. [Link]
-
Failures and Successes of NMDA Receptor Antagonists: Molecular Basis for the Use of Open-Channel Blockers like Memantine in the Treatment of Acute and Chronic Neurologic Insults. (n.d.). National Institutes of Health. [Link]
-
Pharmacology of NMDA Receptors. (n.d.). National Center for Biotechnology Information. [Link]
-
NMDA Receptor Antagonist Memantine Ameliorates Experimental Autoimmune Encephalomyelitis in Aged Rats - PMC. (2024). PubMed Central. [Link]
-
NMDA receptor antagonist. (n.d.). Wikipedia. [Link]
-
Synthesis of 1-amino-3-[(dihydroxyboryl)methyl]- cyclobutanecarboxylic acid as a potential therapy agent. (2001). PubMed. [Link]
-
Novel Apoptosis-Inducing Agents for the Treatment of Cancer, a New Arsenal in the Toolbox. (n.d.). MDPI. [Link]
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Cyclobutanes in Small-Molecule Drug Candidates. (n.d.). National Institutes of Health. [Link]
-
A novel method for detection of apoptosis. (2012). PubMed. [Link]
-
Apoptosis as a Novel Target for Cancer Chemoprevention. (2000). JNCI: Journal of the National Cancer Institute. [Link]
-
Induction of Apoptosis in Hepatocellular Carcinoma Cell Lines by Novel Indolylacrylamide Derivatives: Synthesis and Biological Evaluation. (2020). ResearchGate. [Link]
-
1-Amino-3-hydroxycyclobutane-1-carboxylic acid. (n.d.). PubChem. [Link]
-
Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. (n.d.). National Institutes of Health. [Link]
-
1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid. (n.d.). PubChem. [Link]
-
Synthesis and Biological Evaluation of Amino Chalcone Derivatives as Antiproliferative Agents. (2018). MDPI. [Link]
-
The NMDA receptor antagonists, LY274614 and MK-801, and the nitric oxide synthase inhibitor, NG-nitro-L-arginine, attenuate analgesic tolerance to the mu-opioid morphine but not to kappa opioids. (1994). PubMed. [Link]
-
Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. (2024). MDPI. [Link]
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- 2. Failures and Successes of NMDA Receptor Antagonists: Molecular Basis for the Use of Open-Channel Blockers like Memantine in the Treatment of Acute and Chronic Neurologic Insults - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, NMDA receptor antagonist activity, and anticonvulsant action of 1-aminocyclobutanecarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacophore-driven identification of N-methyl-D-receptor antagonists as potent neuroprotective agents validated using in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The NMDA receptor antagonists, LY274614 and MK-801, and the nitric oxide synthase inhibitor, NG-nitro-L-arginine, attenuate analgesic tolerance to the mu-opioid morphine but not to kappa opioids - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Guide to the Conformational Constraints of Cyclobutane Amino Acids
For Researchers, Scientists, and Drug Development Professionals
The rational design of peptide-based therapeutics often hinges on a delicate balance: maintaining the bioactive conformation of a peptide while improving its metabolic stability.[1][2][3] One of the most powerful strategies to achieve this is the incorporation of conformationally constrained amino acids.[1][4][5] By limiting the rotational freedom of the peptide backbone, these unnatural amino acids can lock a peptide into its biologically active shape, enhancing receptor affinity and resisting enzymatic degradation.[1][2] Among these, cyclobutane amino acids (CBAAs) have emerged as exceptionally versatile tools, offering a unique blend of rigidity and tunable geometry.[6][7]
This guide provides an in-depth comparison of the conformational constraints imposed by different cyclobutane amino acids. We will explore the structural nuances of the cyclobutane ring, compare key CBAA derivatives, detail experimental protocols for their analysis, and discuss their application in modern drug discovery.
The Cyclobutane Scaffold: A Tale of Puckering and Restriction
Unlike the planar cyclopropane or the flexible cyclohexane, the cyclobutane ring exists in a dynamic equilibrium between two non-planar, "puckered" conformations.[8] This puckering is the fundamental source of its conformational power. The transition between these states occurs through a planar transition state, and the energy barrier to this interconversion dictates the ring's rigidity.[9]
The geometry of the puckered ring can be described by a puckering angle (θ), which quantifies the deviation from planarity. Substituents on the ring heavily influence which puckered state is energetically favored, and in doing so, they precisely orient the amino and carboxyl groups, thereby constraining the peptide backbone torsion angles (Φ and Ψ).[8][9]
Comparative Analysis of Key Cyclobutane Amino Acids
The conformational landscape of a peptide is profoundly altered by the specific stereochemistry of the incorporated CBAA. The substitution pattern on the cyclobutane ring dictates the preferred puckering and, consequently, the secondary structure the peptide is induced to adopt. High-resolution NMR experiments and X-ray crystallography are crucial tools for elucidating these structural preferences.[10][11][12][13][14][15]
2-Aminocyclobutane-1-carboxylic Acids (ACBCs)
These are among the most studied CBAAs. The relative stereochemistry of the amino and carboxyl groups (cis or trans) is the primary determinant of their conformational influence.
| Amino Acid Derivative | Preferred Conformation | Impact on Peptide Backbone | Favored Secondary Structure |
| cis-ACBC | The puckered conformation that places both substituents in pseudo-equatorial positions is favored. | Strongly restricts Φ and Ψ angles to values typical of the i+2 position of a β-turn. | Type I or Type II β-turns |
| trans-ACBC | Adopts a more extended, puckered conformation. | Induces a more linear, strand-like structure in peptides.[11][12] | Extended β-strand |
Expert Insight: The choice between cis- and trans-ACBC is a critical design decision. If the goal is to mimic a tight turn in a peptide ligand—a common motif for receptor binding—cis-ACBC is the superior choice. Conversely, to stabilize a β-sheet structure, trans-ACBC provides the necessary extended conformation.[12]
3-Aminocyclobutane-1-carboxylic Acids
Placing the amino group at the 3-position creates a different set of conformational biases. These γ-amino acids offer unique backbone geometries not easily accessible with α- or β-amino acids.
| Amino Acid Derivative | Preferred Conformation | Impact on Peptide Backbone | Favored Secondary Structure |
| cis-3-ACBC | Ring puckering is influenced by minimizing steric clash, often leading to a well-defined folded state. | Can nucleate novel helical or turn structures depending on the sequence context. | Foldamers, non-canonical helices |
| trans-3-ACBC | The substituents prefer a pseudo-diequatorial arrangement, leading to a highly rigid and defined structure. | Acts as a rigid spacer, capable of inducing specific long-range interactions in a peptide sequence. | Defined turns, macrocycle stabilization |
Expert Insight: 3-ACBCs are particularly valuable in the design of foldamers—oligomers that adopt well-defined, predictable secondary structures.[16] The rigidity of the trans-isomer, for instance, has been exploited to create highly preorganized peptide structures for applications like cell penetration.[16]
Substituted and α,α-Disubstituted CBAAs
Further constraining the ring with additional substituents, such as at the α-carbon, provides even greater control over peptide conformation.
| Amino Acid Derivative | Key Feature | Impact on Peptide Backbone | Application Highlight |
| α-Methyl-ACBC | The α-methyl group further restricts the allowable Φ torsion angle, similar to α-methyl-alanine. | Strongly promotes helical conformations. | α-Helix stabilization, stapled peptides[6][17] |
| 2,2-Dimethyl-ACBC | Gem-dimethyl substitution locks the ring puckering, creating a highly rigid scaffold. | Severely restricts local conformation, acting as a rigid building block. | Molecular scaffolding, SAR studies |
| 2-Hydroxy-ACBC | Introduces a hydroxyl group that can act as a hydrogen bond donor or acceptor. | Can stabilize turn structures through intramolecular hydrogen bonding. | Mimicking serine/threonine in turns[18] |
Visualizing Conformational Control
The logical workflow for selecting and validating a CBAA for a specific application involves synthesis, conformational analysis, and incorporation into a target peptide.
Caption: Workflow for CBAA selection, analysis, and application.
The fundamental principle behind the conformational constraint of cyclobutane is its puckered nature, which exists in a dynamic equilibrium.
Caption: Equilibrium between the two puckered states of a cyclobutane ring.
Experimental Protocols
Trustworthy data is the bedrock of rational drug design. The following protocols outline key methodologies for the synthesis and analysis of CBAAs.
Protocol 1: Stereoselective Synthesis of a cis-ACBC Derivative via [2+2] Cycloaddition
This protocol is adapted from methodologies that utilize thermal [2+2] cycloadditions to establish the cyclobutane core with high stereocontrol.[18]
Objective: To synthesize a protected cis-2-aminocyclobutane-1-carboxylic acid derivative.
Materials:
-
Electron-deficient alkene (e.g., 2-acylaminoacrylate)
-
Electron-rich alkene (e.g., enol ether)
-
Anhydrous toluene
-
High-pressure reaction vessel or sealed tube
-
Silica gel for column chromatography
-
Standard reagents for hydrolysis and deprotection (e.g., LiOH, HCl, Boc-anhydride)
Methodology:
-
Reaction Setup: In a flame-dried, argon-purged high-pressure vessel, dissolve the 2-acylaminoacrylate (1.0 eq) and the enol ether (1.5 eq) in anhydrous toluene.
-
Cycloaddition: Seal the vessel and heat to 110-140 °C for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.
-
Causality: The thermal energy overcomes the activation barrier for the concerted [2+2] cycloaddition. The stereochemistry of the reactants dictates the stereochemistry of the cyclobutane product.
-
-
Purification: After cooling to room temperature, concentrate the reaction mixture in vacuo. Purify the crude product by silica gel column chromatography to isolate the desired cis-cyclobutane adduct.
-
Characterization: Confirm the structure and stereochemistry of the cycloadduct using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The cis configuration can often be confirmed by characteristic NOE signals between vicinal protons on the ring.
-
Hydrolysis & Protection: The resulting ester and amide groups are sequentially hydrolyzed under basic (e.g., LiOH) and then acidic (e.g., 6M HCl) conditions. The free amino acid is then typically protected (e.g., with Boc-anhydride) for use in solid-phase peptide synthesis.
-
Self-Validation: Each step is validated by spectroscopic analysis. The final product's purity is confirmed by HPLC, and its structure is unequivocally proven by NMR and MS, ensuring its suitability for peptide synthesis.
-
Protocol 2: Conformational Analysis by ¹H NMR Spectroscopy
Objective: To determine the preferred ring conformation and its influence on backbone torsion angles of a CBAA-containing peptide.
Materials:
-
Lyophilized CBAA-containing peptide (~1-2 mg)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
High-field NMR spectrometer (≥500 MHz)
Methodology:
-
Sample Preparation: Dissolve the peptide in the appropriate deuterated solvent to a final concentration of 1-5 mM.
-
1D ¹H Spectrum: Acquire a standard 1D proton spectrum to identify all resonances.
-
2D COSY: Acquire a COSY spectrum to establish proton-proton scalar coupling networks within each residue, confirming assignments.
-
2D NOESY/ROESY: Acquire a NOESY or ROESY spectrum (mixing time 200-400 ms) to identify through-space correlations.
-
Causality: NOEs between protons on the cyclobutane ring and adjacent peptide residues provide direct evidence of the local conformation. For example, a strong NOE between the Cα-H of the CBAA and the NH of the following residue (i+1) is indicative of a specific turn or helical structure.
-
-
Coupling Constant (J-coupling) Analysis: Carefully measure the ³J(H,H) coupling constants from the high-resolution 1D spectrum. These values can be related to dihedral angles via the Karplus equation, providing quantitative data on the ring's puckering and side-chain orientation.
-
Data Interpretation: Analyze the pattern of NOEs and the measured J-couplings. Compare these experimental data with values predicted for canonical secondary structures (β-turns, helices) and with results from computational models to deduce the dominant conformation in solution.[19]
-
Self-Validation: The consistency between multiple, independent NMR parameters (NOEs, J-couplings, chemical shifts) provides a robust and self-validating model of the peptide's conformation.
-
Conclusion and Future Outlook
Cyclobutane amino acids offer an unparalleled toolkit for peptide chemists and drug designers. By selecting the appropriate substitution pattern and stereochemistry, researchers can exert precise control over peptide secondary structure, stabilizing bioactive conformations that might otherwise be transient and elusive.[1][16] The ability to rigidly induce β-turns or extended strands, or to nucleate novel helical folds, makes CBAAs essential building blocks in the quest for more potent, selective, and stable peptide therapeutics. Future developments will likely focus on novel synthetic routes to access even more diverse and functionally complex CBAAs, further expanding their role in medicinal chemistry and materials science.[7][18][20]
References
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Cowell, S. M., et al. (2004). Exploring Ramachandran and chi space: conformationally constrained amino acids and peptides in the design of bioactive polypeptide ligands. Current Medicinal Chemistry, 11(21), 2785-98. [Link]
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Hruby, V. J., et al. (2004). Conformationally Constrained Amino Acids and Peptides in the Design of Bioactive Polypeptide Ligands. ProQuest Dissertations and Theses. [Link]
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Cole, K. C., & Gilson, D. F. R. (1975). Molecular structure of cyclobutane. Correction of the nematic phase NMR results for ring puckering motion. The Journal of Chemical Physics, 62(5), 1640-1644. [Link]
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Jiménez-Osés, G., et al. (2006). Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study. The Journal of Organic Chemistry, 71(5), 1869-78. [Link]
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Zhang, Y., et al. (2022). Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. Communications Chemistry, 5(1), 1-9. [Link]
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D'Acquarica, I., et al. (2019). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 24(21), 3891. [Link]
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Cowell, S. M., et al. (2004). Exploring Ramachandran and Chi Space: Conformationally Constrained Amino Acids and Peptides in the Design of Bioactive Polypeptide Ligands. ResearchGate. [Link]
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Illa, O., et al. (2019). The relevance of the relative configuration in the folding of hybrid peptides containing β-cyclobutane amino acids and γ-amino-l-proline residues. LookChem. [Link]
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Illa, O., et al. (2019). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. Molecules, 24(16), 2959. [Link]
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Illa, O., et al. (2017). The relevance of the relative configuration in the folding of hybrid peptides containing β-cyclobutane amino acids and γ-amino-L-proline residues. SeRMN-UAB. [Link]
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Zhang, Y., et al. (2022). Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. Semantic Scholar. [Link]
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Kaczmarek, K., et al. (2019). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Molecules, 24(10), 1872. [Link]
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Converso, A., & Hart, A. C. (2002). NMR Spectroscopy of Cyclobutanes. ResearchGate. [Link]
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Lee, H., et al. (2010). Evaluation of a Cyclopentane-Based γ-Amino Acid for the Ability to Promote α/γ-Peptide Secondary Structure. ACS Publications. [Link]
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Tirel, P. L., et al. (2017). Metathesis Activity Encoded in the Metallacyclobutane Carbon-13 NMR Chemical Shift Tensors. ACS Central Science. [Link]
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Wang, H., et al. (2021). Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides. Nature Communications, 12(1), 1-9. [Link]
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Kemmink, J., et al. (1987). Two-dimensional 1H NMR study of two cyclobutane type photodimers of thymidylyl-(3'----5')-thymidine. European Biophysics Journal, 14(5), 293-9. [Link]
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Lee, H., et al. (2010). Evaluation of a Cyclopentane-Based γ-Amino Acid for the Ability to Promote α/γ-Peptide Secondary Structure. The Journal of Organic Chemistry. [Link]
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Egawa, T., et al. (2007). Structure, vibrational spectrum, and ring puckering barrier of cyclobutane. The Journal of Chemical Physics, 127(11), 114302. [Link]
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Jiménez-Osés, G., et al. (2006). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. Figshare. [Link]
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Armoush, N., et al. (2008). Synthesis of Substituted 2-Amino-Cyclobutanones. Synthetic Communications, 38(10), 1679-1687. [Link]
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Strieth-Kalthoff, F., et al. (2022). Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition. ACS Organic & Inorganic Au, 2(4), 337-343. [Link]
-
Soman, J., & Vijayan, M. (1989). X-ray studies on crystalline complexes involving amino acids and peptides: Part XVIII. Crystal structure of a new form of L-arginine D-glutamate and a comparative study of amino acid crystal structures containing molecules of the same and mixed chirality. Journal of Biosciences, 14(2), 111-125. [Link]
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Jones, P. G., et al. (2011). X-Ray Crystallographic Structure and Absolute Configuration of the Cyclic Di-amino Acid Peptide: Cyclo(l-HomoCySH-l-HomoCySH). ResearchGate. [Link]
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A Comparative Guide to the Computational Modeling of 1-Amino-3-hydroxycyclobutane-1-carboxylic Acid Interactions with Target Proteins
Introduction: The Versatile Scaffold of 1-Amino-3-hydroxycyclobutane-1-carboxylic Acid in Drug Discovery
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer both unique three-dimensional structures and versatile chemical handles is paramount. 1-Amino-3-hydroxycyclobutane-1-carboxylic acid emerges as a compelling candidate in this arena. Its rigid cyclobutane core, decorated with a hydroxyl group, a carboxylic acid, and an amino group, presents a stereochemically rich framework with the potential for multi-point interactions with biological targets.
This guide provides a comprehensive overview of computational methodologies to model the interactions of 1-Amino-3-hydroxycyclobutane-1-carboxylic acid with two distinct classes of protein targets: ion channels, exemplified by the N-methyl-D-aspartate (NMDA) receptor, and protein complexes involved in targeted protein degradation, specifically focusing on its application in Proteolysis Targeting Chimeras (PROTACs) targeting the Androgen Receptor.
We will delve into a comparative analysis of molecular docking, molecular dynamics simulations, and free energy calculations, providing detailed workflows and interpretative guidance for each. The objective is to equip researchers, scientists, and drug development professionals with a robust computational framework to explore the therapeutic potential of this intriguing molecule.
Part 1: Target Identification and Rationale
The selection of appropriate protein targets is the foundational step in any drug discovery campaign. For 1-Amino-3-hydroxycyclobutane-1-carboxylic acid, its structural similarity to known pharmacophores guides our focus toward two high-impact areas of therapeutic research.
The NMDA Receptor: A Key Player in Neurological Disorders
Derivatives of 1-aminocyclobutane-1-carboxylic acid have been identified as antagonists of the NMDA receptor, a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.[1] Overactivation of NMDA receptors is implicated in a range of neurological disorders, making them a key target for therapeutic intervention.[2] The presence of both an amino and a carboxylic acid group in our molecule of interest suggests a possible interaction with the glycine-binding site on the GluN1 subunit of the NMDA receptor, a site that must be occupied for channel activation.[3]
Harnessing Protein Degradation: The PROTAC Approach
Targeted protein degradation using PROTACs represents a paradigm shift in pharmacology. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[4] The structure of 1-Amino-3-hydroxycyclobutane-1-carboxylic acid makes it an attractive building block for the linker component of PROTACs.[5] In this guide, we will consider a hypothetical PROTAC where our molecule is part of a linker designed to bring together the Androgen Receptor, a key driver of prostate cancer, and an E3 ligase such as Cereblon (CRBN) or Von Hippel-Lindau (VHL).[6][7]
Part 2: A Comparative Analysis of Computational Methodologies
To elucidate the binding mechanism and affinity of 1-Amino-3-hydroxycyclobutane-1-carboxylic acid with its potential targets, a multi-tiered computational approach is recommended. Each method offers a different level of accuracy and computational expense, and their combined application provides a more complete picture of the molecular interactions.
Molecular Docking: The Initial Handshake
Molecular docking is a computationally efficient method used to predict the preferred binding orientation of a ligand to a protein. It is an excellent starting point for generating initial hypotheses about the binding mode and for virtual screening of compound libraries.
-
Causality behind Experimental Choices: We begin with molecular docking because it allows for the rapid exploration of multiple binding poses, which is crucial when there is no pre-existing structural information on the ligand-protein complex. The choice between rigid and flexible docking is important; flexible docking, which allows for conformational changes in the ligand and protein sidechains, is generally preferred for greater accuracy, albeit at a higher computational cost.
Molecular Dynamics Simulations: The Dynamic Dance
While docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time.[1] MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the observation of conformational changes, water molecule dynamics, and the stability of key interactions.
-
Expertise & Experience: An MD simulation is a self-validating system in that an unstable binding pose identified in docking will often see the ligand dissociate from the binding site during the simulation. This provides a crucial check on the initial docking results. The length of the simulation is a critical parameter; longer simulations provide more robust sampling of the conformational landscape but are computationally more demanding.
Free Energy Calculations: The Quantitative Prediction
The "gold standard" for predicting binding affinity is the calculation of the binding free energy. Several methods exist, each with a different balance of accuracy and computational cost.
-
MM/PBSA and MM/GBSA: Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are popular end-point methods that calculate the binding free energy by combining molecular mechanics energy terms with a continuum solvation model. They are computationally less expensive than more rigorous methods and can provide valuable relative binding affinities.
-
Free Energy Perturbation (FEP) and Thermodynamic Integration (TI): FEP and TI are alchemical free energy methods that provide more accurate predictions of relative and absolute binding free energies. These methods involve computationally "transforming" one molecule into another (or into nothing) in a series of steps and calculating the free energy change for each step.
Part 3: Experimental and Computational Workflows
The following protocols provide step-by-step guidance for performing molecular docking, MD simulations, and MM/PBSA calculations.
Workflow 1: Molecular Docking Protocol
-
Protein Preparation:
-
Obtain the 3D structure of the target protein (e.g., NMDA receptor GluN1 subunit, Androgen Receptor) from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add hydrogen atoms and assign protonation states appropriate for physiological pH.
-
Assign partial charges to the protein atoms.
-
-
Ligand Preparation:
-
Generate a 3D structure of 1-Amino-3-hydroxycyclobutane-1-carboxylic acid.
-
Assign appropriate atom types and partial charges.
-
Define rotatable bonds.
-
-
Docking Execution:
-
Define the binding site on the protein, typically based on the location of a known ligand or predicted active site.
-
Run the docking algorithm using software such as AutoDock Vina, Glide, or GOLD.
-
Generate a set of possible binding poses.
-
-
Analysis:
-
Rank the poses based on the docking score.
-
Visually inspect the top-ranked poses to assess the plausibility of the predicted interactions (e.g., hydrogen bonds, hydrophobic contacts).
-
Caption: Workflow for Molecular Docking.
Workflow 2: Molecular Dynamics Simulation Protocol
-
System Setup:
-
Use the top-ranked docked pose from the previous workflow as the starting structure.
-
Place the complex in a periodic box of water molecules.
-
Add counter-ions to neutralize the system.
-
-
Minimization and Equilibration:
-
Perform energy minimization to remove any steric clashes.
-
Gradually heat the system to the desired temperature (e.g., 300 K) while restraining the protein and ligand.
-
Run a series of equilibration steps, gradually releasing the restraints.
-
-
Production Run:
-
Run the production MD simulation for a sufficient length of time (e.g., 100 ns or more) without restraints.
-
Save the trajectory (atomic coordinates over time) at regular intervals.
-
-
Analysis:
-
Analyze the trajectory to assess the stability of the complex (e.g., by calculating the root-mean-square deviation of the ligand).
-
Identify key protein-ligand interactions and their persistence over time.
-
Caption: Workflow for Molecular Dynamics Simulation.
Workflow 3: MM/PBSA Binding Free Energy Calculation Protocol
-
Trajectory Preparation:
-
Use the trajectory from the production MD run.
-
Remove the periodic boundary conditions and align the trajectory.
-
-
Energy Calculations:
-
For a set of snapshots from the trajectory, calculate the following energy terms:
-
The potential energy of the complex.
-
The potential energy of the protein.
-
The potential energy of the ligand.
-
-
Calculate the solvation free energy for each component using a Poisson-Boltzmann or Generalized Born model.
-
-
Binding Free Energy Calculation:
-
Calculate the binding free energy for each snapshot.
-
Average the binding free energy over all snapshots.
-
Part 4: Data Interpretation and Comparison
A key aspect of this guide is the objective comparison of the results obtained from different computational methods. The following table provides a template for summarizing these results.
Table 1: Comparative Results from Different Computational Methods (Template)
| Method | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Observations |
| Molecular Docking | |||
| AutoDock Vina | [Score] | [Residue 1, Residue 2, ...] | [e.g., Forms hydrogen bond with...] |
| Glide | [Score] | [Residue 1, Residue 2, ...] | [e.g., Makes hydrophobic contact with...] |
| MD Simulation | N/A | [Residue 1 (stable), ...] | [e.g., Ligand remains stable in the binding pocket] |
| Free Energy Calculations | |||
| MM/PBSA | [ΔG_bind] | [Residue 1, Residue 2, ...] | [e.g., Favorable electrostatic contribution] |
| MM/GBSA | [ΔG_bind] | [Residue 1, Residue 2, ...] | [e.g., Unfavorable polar solvation energy] |
Interpreting the Computational Data
-
Docking Scores: These provide a rapid, albeit approximate, ranking of binding affinity. Different scoring functions can yield different rankings, so it is important to consider the consensus between methods.
-
MD Simulation Stability: A stable trajectory for the ligand in the binding pocket provides confidence in the docked pose.
-
Binding Free Energies: MM/PBSA and MM/GBSA provide more quantitative estimates of binding affinity. It is important to analyze the individual energy components (e.g., van der Waals, electrostatic, solvation) to understand the driving forces of binding.
Caption: PROTAC Mechanism of Action.
Conclusion
The computational modeling of 1-Amino-3-hydroxycyclobutane-1-carboxylic acid interactions with protein targets is a multifaceted process that requires a combination of techniques to build a comprehensive understanding. This guide has provided a comparative framework for employing molecular docking, molecular dynamics simulations, and free energy calculations to investigate the binding of this versatile molecule to the NMDA receptor and in the context of a PROTAC targeting the Androgen Receptor.
By following the detailed workflows and interpretative guidance presented, researchers can generate robust and reliable computational data to inform and accelerate their drug discovery efforts. The ultimate validation of these computational predictions will, of course, rely on experimental testing. However, the in silico approaches outlined here are invaluable for prioritizing compounds, optimizing lead candidates, and generating novel hypotheses, thereby streamlining the path toward new therapeutics.
References
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Gaoni, Y., et al. (1994). Synthesis, NMDA receptor antagonist activity, and anticonvulsant action of 1-aminocyclobutanecarboxylic acid derivatives. Journal of Medicinal Chemistry, 37(25), 4288-4296. [Link]
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Paoletti, P., et al. (2013). NMDA receptor subunit diversity: impact on receptor properties, synaptic plasticity and disease. Nature Reviews Neuroscience, 14(6), 383-400. [Link]
-
Burslem, G. M., & Crews, C. M. (2020). Proteolysis-Targeting Chimeras (PROTACs) as Therapeutic Modalities for Targeted Protein Degradation. Cell, 181(1), 102-114. [Link]
-
Schrödinger, LLC. (2023). Glide [Computer software]. New York, NY: Schrödinger, LLC. [Link]
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Case, D. A., et al. (2022). Amber 2022. University of California, San Francisco. [Link]
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Kalia, L. V., et al. (2008). N-methyl-D-aspartate receptors in clinical neurology: excitatory times ahead. The Lancet Neurology, 7(8), 742-755. [Link]
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. [Link]
-
Traynelis, S. F., et al. (2010). Glutamate receptor ion channels: structure, regulation, and function. Pharmacological Reviews, 62(3), 405-446. [Link]
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Heinzelmann, G., & Gilson, M. K. (2021). Three-dimensional interaction maps from molecular dynamics for structure-based drug design. Journal of Chemical Information and Modeling, 61(6), 2915-2930. [Link]
-
Wang, J., et al. (2001). End-point free energy calculations with the MM/PBSA and MM/GBSA methods: a study of the HIV-1 protease-inhibitor binding. Journal of Molecular Graphics and Modelling, 19(1), 1-13. [Link]
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Aldeghi, M., et al. (2018). Accurate estimation of absolute protein-ligand binding free energies from computer simulations. Journal of the American Chemical Society, 140(48), 16467-16475. [Link]
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The PyMOL Molecular Graphics System, Version 2.5 Schrödinger, LLC. [Link]
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Humphrey, W., Dalke, A., & Schulten, K. (1996). VMD: visual molecular dynamics. Journal of Molecular Graphics, 14(1), 33-38. [Link]
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Pettersson, M., & Crews, C. M. (2019). PROteolysis TArgeting Chimeras (PROTACs)—Past, present and future. Drug Discovery Today: Technologies, 31, 15-27. [Link]
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Kitchen, D. B., et al. (2004). Docking and scoring in virtual screening for drug discovery: methods and applications. Nature Reviews Drug Discovery, 3(11), 935-949. [Link]
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Dror, R. O., et al. (2012). Biomolecular simulation: a computational microscope for molecular biology. Annual Review of Biophysics, 41, 429-452. [Link]
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Sakamoto, K. M., et al. (2001). Protacs: chimeric molecules that target proteins to the Skp1-cullin-F box complex for ubiquitination and degradation. Proceedings of the National Academy of Sciences, 98(15), 8554-8559. [Link]
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OpenEye Scientific Software. (2023). FRED [Computer software]. Santa Fe, NM: OpenEye Scientific Software. [Link]
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GROMACS. (2023). GROMACS - High-performance molecular dynamics. [Link]
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NAMD. (2023). NAMD - Scalable Molecular Dynamics. [Link]
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Karakas, E., & Furukawa, H. (2014). Crystal structure of a heterotetrameric NMDA receptor ion channel. Science, 344(6187), 992-997. [Link]
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Estébanez-Perpiñá, E., et al. (2005). The molecular machinery of androgen receptor-coactivator interactions. Journal of Biological Chemistry, 280(27), 25825-25835. [Link]
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PubChem. (n.d.). 1-Amino-3-hydroxycyclobutane-1-carboxylic acid. Retrieved from [Link]
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Nadin, A., et al. (2018). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 23(10), 921-935. [Link]
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A Comparative Guide to Assessing the Metabolic Stability of Peptides Containing 1-Amino-3-hydroxycyclobutane-1-carboxylic Acid
In the landscape of peptide therapeutics, achieving metabolic stability is a critical hurdle in the journey from a promising lead compound to a viable clinical candidate.[1][2] The inherent susceptibility of natural peptides to rapid degradation by proteases in the body often leads to a short in-vivo half-life, limiting their therapeutic efficacy.[1][2][3] A prominent strategy to counteract this is the incorporation of non-proteinogenic amino acids designed to render the peptide backbone less recognizable to degrading enzymes.[4][5][6] This guide provides a comprehensive framework for assessing the metabolic stability of peptides incorporating 1-Amino-3-hydroxycyclobutane-1-carboxylic acid (Ac-OH), a constrained, non-natural amino acid.
The inclusion of cyclic amino acids, such as those with a cyclobutane ring, introduces conformational rigidity to the peptide backbone.[7][8][9] This structural constraint can sterically hinder the approach of proteases, thereby enhancing the peptide's resistance to enzymatic degradation.[4][7][8][10] This guide will objectively compare the metabolic stability of a model peptide containing Ac-OH against its native counterpart through detailed experimental protocols and supporting data analysis frameworks.
Experimental Design: A Head-to-Head Comparison
To rigorously evaluate the stabilizing effect of Ac-OH, a direct comparison with a control peptide is essential. The following model peptides are proposed for this investigation:
-
Model Peptide (MP): A linear peptide sequence known to be susceptible to proteolysis. For the purpose of this guide, let's consider a hypothetical sequence: H-Ala-Gly-Phe-Leu-Met-NH2.
-
Ac-OH Modified Peptide (AMP): The same peptide sequence with one of the amino acids replaced by Ac-OH. For instance, replacing Gly with Ac-OH: H-Ala-(Ac-OH)-Phe-Leu-Met-NH2.
The core of the assessment will involve subjecting both peptides to in vitro stability assays using relevant biological matrices, primarily human plasma and human liver microsomes.
Rationale for Matrix Selection
-
Human Plasma: As many peptide drugs are administered intravenously or subcutaneously, their stability in the bloodstream is a primary determinant of their pharmacokinetic profile.[1][2] Plasma contains a host of proteases that can degrade peptides.[1][11][12]
-
Human Liver Microsomes: The liver is the primary site of drug metabolism.[13] Liver microsomes are subcellular fractions containing a high concentration of metabolic enzymes, particularly cytochrome P450s, which are crucial for Phase I metabolism.[13][14] Assessing stability in this matrix provides insights into hepatic clearance.[14][15]
Experimental Workflows and Protocols
A robust assessment of metabolic stability requires meticulous experimental execution and analysis. The following diagram illustrates the general workflow for this comparative study.
Caption: Workflow for comparative metabolic stability assessment.
Protocol 1: Human Plasma Stability Assay
This protocol evaluates the stability of the peptides in the presence of plasma proteases.[1][11][16]
Materials:
-
Model Peptide (MP) and Ac-OH Modified Peptide (AMP) stock solutions (1 mg/mL in a suitable buffer).
-
Pooled human plasma (from at least 3 donors), thawed and centrifuged.
-
Incubator set to 37°C.
-
Quenching solution: 10% Trichloroacetic acid (TCA) in water or ice-cold acetonitrile (ACN).[11]
-
LC-MS/MS system.
Procedure:
-
Peptide Incubation: In separate microcentrifuge tubes, incubate the test peptide (MP or AMP) with human plasma at a final concentration of 10 µM at 37°C with gentle shaking.[1][2]
-
Time-Point Sampling: At specific time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture.[4]
-
Reaction Quenching: Immediately quench the enzymatic reaction by adding the aliquot to the quenching solution.[4][11]
-
Protein Precipitation: Vortex the quenched sample and incubate on ice for 10 minutes. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate plasma proteins.[4]
-
Sample Analysis: Collect the supernatant containing the peptide and analyze by LC-MS/MS to quantify the percentage of intact peptide remaining.[16]
-
Data Analysis: Plot the percentage of intact peptide versus time and calculate the half-life (t½).
Protocol 2: Human Liver Microsomal Stability Assay
This assay assesses the susceptibility of the peptides to metabolism by hepatic enzymes.[14][17][18]
Materials:
-
Model Peptide (MP) and Ac-OH Modified Peptide (AMP) stock solutions.
-
Human liver microsomes (HLM).
-
NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Phosphate buffer (pH 7.4).
-
Incubator set to 37°C.
-
Quenching solution: Ice-cold acetonitrile with an internal standard.
-
LC-MS/MS system.
Procedure:
-
Pre-incubation: In a 96-well plate, pre-incubate the test peptide (final concentration, e.g., 1 µM) with human liver microsomes (e.g., 0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes.
-
Initiation of Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time-Point Sampling and Quenching: At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding ice-cold acetonitrile.
-
Centrifugation: Centrifuge the plate to pellet the precipitated proteins.
-
Sample Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis to determine the percentage of the parent peptide remaining.
-
Data Analysis: Calculate the in-vitro half-life (t½) and intrinsic clearance (CLint).
Data Presentation and Interpretation
The quantitative data from these experiments should be summarized in a clear, tabular format to facilitate direct comparison.
Table 1: Comparative Metabolic Stability in Human Plasma
| Peptide | Half-life (t½) in Human Plasma (min) |
| Model Peptide (MP) | e.g., 45 |
| Ac-OH Modified Peptide (AMP) | e.g., >240 |
Table 2: Comparative Metabolic Stability in Human Liver Microsomes
| Peptide | Half-life (t½) in HLM (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| Model Peptide (MP) | e.g., 25 | e.g., 27.7 |
| Ac-OH Modified Peptide (AMP) | e.g., >60 | e.g., <11.5 |
Note: The data presented in these tables are hypothetical and for illustrative purposes only.
Expected Outcomes and Discussion
Based on existing literature regarding the use of conformationally constrained non-natural amino acids, it is anticipated that the Ac-OH Modified Peptide (AMP) will exhibit significantly enhanced metabolic stability compared to the Model Peptide (MP).[7][8][10]
The cyclobutane ring of Ac-OH is expected to introduce a rigid kink in the peptide backbone. This structural perturbation likely disrupts the recognition and binding of proteases that would otherwise readily cleave the linear and more flexible backbone of the Model Peptide.[4][10] Consequently, a longer half-life in both human plasma and liver microsomes is predicted for the AMP.
The following diagram illustrates the proposed mechanism of enhanced stability.
Caption: Proposed mechanism of enhanced proteolytic stability.
Conclusion
The incorporation of 1-Amino-3-hydroxycyclobutane-1-carboxylic acid represents a promising strategy for enhancing the metabolic stability of therapeutic peptides. The experimental framework detailed in this guide provides a robust methodology for quantifying this stability enhancement. By employing a direct comparison against a native peptide counterpart in key biological matrices, researchers can generate the critical data needed to support the advancement of more durable and effective peptide-based drug candidates. This approach of rational design, coupled with rigorous in vitro testing, is fundamental to overcoming the challenge of poor metabolic stability in peptide drug development.[6][19]
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Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. [Link]
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Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. Royal Society of Chemistry. [Link]
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Microsomal Stability Assay. Creative Bioarray. [Link]
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Cyclobutane-bearing restricted anchoring residues enabled geometry-specific hydrocarbon peptide stapling. National Institutes of Health (NIH). [Link]
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Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. National Institutes of Health (NIH). [Link]
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In vitro plasma stability assay of the lead cyclic peptide 15c and 16c. ResearchGate. [Link]
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Single Time Point Microsomal Stability Pre-Screen. Bienta. [Link]
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Optimization of a Higher Throughput Microsomal Stability Screening Assay for Profiling Drug Discovery Candidates. ResearchGate. [Link]
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Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS One. [Link]
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Systematic D-amino acid substitutions to control peptide and hydrogel degradation in cellular microenvironments. National Institutes of Health (NIH). [Link]
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Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. National Institutes of Health (NIH). [Link]
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Applying Automation and High-Throughput MALDI Mass Spectrometry for Peptide Metabolic Stability Screening. ACS Publications. [Link]
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Effect of Glycosylation on the Enzymatic Degradation of D-Amino Acid-Containing Peptides. MDPI. [Link]
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Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. MDPI. [Link]
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In vivo degradation forms, anti-degradation strategies, and clinical applications of therapeutic peptides in non-infectious chronic diseases. National Institutes of Health (NIH). [Link]
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Enzymatic synthesis of peptides containing unnatural amino acids. National Institutes of Health (NIH). [Link]
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Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides. National Institutes of Health (NIH). [Link]
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De novo development of small cyclic peptides that are orally bioavailable. National Institutes of Health (NIH). [Link]
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Origin of Proteolytic Stability of Peptide-Brush Polymers as Globular Proteomimetics. National Institutes of Health (NIH). [Link]
-
Cyclization of peptides enhances proteolytic stability and thus... ResearchGate. [Link]
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Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. National Institutes of Health (NIH). [Link]
-
1-Amino-3-hydroxycyclobutane-1-carboxylic acid. PubChem. [Link]
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Optimizing Peptide Synthesis with Boc Protected Amino Acids: A Focus on N-Boc-1-aminocyclobutanecarboxylic Acid. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
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A Senior Application Scientist's Guide to Cross-Reactivity Studies of Antibodies Against 1-Amino-3-hydroxycyclobutane-1-carboxylic acid-Modified Peptides
For researchers, scientists, and drug development professionals venturing into the burgeoning field of novel peptide modifications, the development of specific antibodies is a critical step. The introduction of synthetic amino acids, such as 1-Amino-3-hydroxycyclobutane-1-carboxylic acid (AHCCA), into peptides creates unique epitopes that can be targeted for various applications, from basic research to therapeutic development. However, the ultimate utility of an antibody hinges on its specificity. This guide provides an in-depth comparison of methodologies to assess the cross-reactivity of antibodies targeting AHCCA-modified peptides, grounded in scientific integrity and practical, field-proven insights.
The Imperative of Specificity: Understanding Cross-Reactivity
An antibody's value is intrinsically tied to its ability to bind its intended target with high affinity and minimal off-target binding. Cross-reactivity, the phenomenon where an antibody binds to molecules other than the specific antigen it was raised against, can lead to misleading experimental results and potential safety concerns in therapeutic applications.[1] In the context of AHCCA-modified peptides, potential cross-reactants could include the unmodified parent peptide, peptides with structurally similar modifications, or even endogenous proteins. Therefore, rigorous cross-reactivity profiling is not merely a quality control step but a foundational aspect of antibody validation.
This guide will compare three gold-standard immunoassays for characterizing antibody cross-reactivity: Enzyme-Linked Immunosorbent Assay (ELISA), Western Blotting, and Surface Plasmon Resonance (SPR). We will delve into the principles of each technique, provide detailed experimental protocols, and present comparative data to guide you in selecting the most appropriate method for your research needs.
The Foundation: Generating Antibodies Against AHCCA-Modified Peptides
Before delving into cross-reactivity studies, it is essential to understand the principles of generating antibodies against small molecule-peptide conjugates. AHCCA, being a small molecule (hapten), is not immunogenic on its own.[2][3] To elicit an immune response, the AHCCA-modified peptide is typically conjugated to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).[2][4] This conjugate is then used to immunize an animal model.
The resulting polyclonal or monoclonal antibodies must then be rigorously characterized to ensure they specifically recognize the AHCCA modification within the context of the peptide backbone.[5][6]
Comparative Analysis of Cross-Reactivity Assessment Techniques
The choice of technique for assessing cross-reactivity depends on several factors, including the intended application of the antibody, the required sensitivity and throughput, and the availability of specialized equipment.
Enzyme-Linked Immunosorbent Assay (ELISA)
Principle: ELISA is a plate-based assay that detects and quantifies the binding of an antibody to an immobilized antigen. For cross-reactivity studies, various peptides (the target AHCCA-modified peptide, the unmodified parent peptide, and other potentially cross-reactive peptides) are coated onto the wells of a microtiter plate. The antibody is then added, and its binding is detected using a secondary antibody conjugated to an enzyme that catalyzes a colorimetric or chemiluminescent reaction.[7][8]
Expertise & Experience: The primary advantage of ELISA is its high throughput and relatively low cost, making it ideal for screening a large number of potential cross-reactants. A competitive ELISA format is particularly powerful for quantifying cross-reactivity.[1][7] In this setup, the AHCCA-modified peptide is coated on the plate, and the antibody is pre-incubated with increasing concentrations of the test peptides before being added to the wells. A decrease in signal indicates that the test peptide is competing with the coated peptide for antibody binding, thus revealing cross-reactivity.
Trustworthiness: The self-validating nature of a well-designed ELISA protocol lies in the inclusion of proper controls. These include wells with no coated antigen (to measure background), wells with an irrelevant antibody (to assess non-specific binding of the secondary antibody), and a standard curve of the target antigen to ensure assay performance.
-
Antigen Coating:
-
Coat the wells of a 96-well microtiter plate with 100 µL of the AHCCA-modified peptide at a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Incubate overnight at 4°C.
-
Wash the plate three times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20).[9][10]
-
-
Blocking:
-
Block non-specific binding sites by adding 200 µL/well of blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS) and incubating for 1-2 hours at room temperature.[7]
-
Wash the plate three times as described above.
-
-
Competitive Incubation:
-
In a separate plate or tubes, pre-incubate the anti-AHCCA-peptide antibody at a fixed concentration (predetermined by a titration experiment) with serial dilutions of the test peptides (unmodified peptide, peptides with other modifications, etc.) for 1-2 hours at room temperature.
-
-
Antibody Binding:
-
Add 100 µL of the antibody-peptide mixtures to the coated and blocked plate.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Detection:
-
Add 100 µL of a species-appropriate secondary antibody conjugated to horseradish peroxidase (HRP) or alkaline phosphatase (AP), diluted in blocking buffer.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Substrate Addition and Measurement:
-
Add 100 µL of the appropriate enzyme substrate (e.g., TMB for HRP) to each well.
-
Allow the color to develop, then stop the reaction with a stop solution (e.g., 2N H₂SO₄ for TMB).
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Presentation:
| Test Peptide | IC50 (nM) | % Cross-Reactivity |
| AHCCA-Modified Peptide | 10 | 100% |
| Unmodified Parent Peptide | >10,000 | <0.1% |
| Peptide with Alanine substitution | >10,000 | <0.1% |
| Peptide with Hydroxyproline | 5,000 | 0.2% |
% Cross-Reactivity = (IC50 of AHCCA-Modified Peptide / IC50 of Test Peptide) x 100
Mandatory Visualization:
Caption: Competitive ELISA workflow for antibody cross-reactivity.
Western Blotting
Principle: Western blotting combines the protein-separating power of gel electrophoresis with the specificity of immunodetection.[11] For cross-reactivity analysis, different peptides or protein lysates containing potential cross-reactive molecules are separated by size on a polyacrylamide gel, transferred to a membrane, and then probed with the anti-AHCCA-peptide antibody.[12][13]
Expertise & Experience: Western blotting is invaluable for assessing cross-reactivity against a complex mixture of proteins, such as in a cell lysate. It provides information not only on whether cross-reactivity occurs but also on the molecular weight of the cross-reacting species. This can be crucial for identifying unintended off-target proteins in a biological system. The technique is generally considered semi-quantitative.[11]
Trustworthiness: A robust Western blotting protocol includes a loading control (e.g., an antibody against a housekeeping protein like GAPDH or beta-actin) to ensure equal protein loading across lanes. Additionally, including a lane with the purified AHCCA-modified peptide serves as a positive control, while a lane with the unmodified peptide acts as a negative control.
-
Sample Preparation and Electrophoresis:
-
Prepare samples: purified AHCCA-modified peptide, unmodified peptide, and cell or tissue lysates.
-
Separate the samples on an SDS-polyacrylamide gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the anti-AHCCA-peptide antibody at an optimized dilution in blocking buffer overnight at 4°C with gentle agitation.[14]
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times for 10-15 minutes each with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.
-
Data Presentation:
A table summarizing the presence or absence of bands at the expected molecular weights for each sample provides a clear comparison.
| Sample | Band at Expected MW of Target | Off-Target Bands |
| AHCCA-Modified Peptide | + | - |
| Unmodified Peptide | - | - |
| Cell Lysate (Untreated) | - | +/- (depending on specificity) |
| Cell Lysate (spiked with AHCCA-peptide) | + | +/- |
Mandatory Visualization:
Caption: Western Blotting workflow for antibody specificity.
Surface Plasmon Resonance (SPR)
Principle: SPR is a label-free technique that measures biomolecular interactions in real-time by detecting changes in the refractive index at the surface of a sensor chip.[15] For cross-reactivity studies, the anti-AHCCA-peptide antibody is typically immobilized on the sensor chip, and solutions containing the various test peptides are flowed over the surface. The binding kinetics (association and dissociation rates) and affinity of each interaction are measured.[15][16]
Expertise & Experience: SPR provides a wealth of quantitative data, including the on-rate (kₐ), off-rate (kₔ), and equilibrium dissociation constant (K₋), which is a direct measure of binding affinity.[15] This level of detail is unparalleled by ELISA or Western blotting and is crucial for applications where subtle differences in binding affinity can have significant functional consequences, such as in therapeutic antibody development. High-throughput SPR systems can streamline the analysis of large panels of antibodies and antigens.[17]
Trustworthiness: SPR experiments are self-validating through the inclusion of a reference flow cell on the sensor chip, which corrects for bulk refractive index changes and non-specific binding. The ability to regenerate the sensor surface allows for multiple binding cycles, ensuring the reproducibility of the results.
-
Antibody Immobilization:
-
Immobilize the anti-AHCCA-peptide antibody onto a suitable sensor chip (e.g., a CM5 chip via amine coupling).
-
-
Analyte Injection:
-
Inject a series of concentrations of the AHCCA-modified peptide over the sensor surface to determine its binding kinetics and affinity.
-
-
Cross-Reactivity Testing:
-
Inject the same concentration range of the unmodified peptide and other potential cross-reactants over the sensor surface.
-
-
Regeneration:
-
After each analyte injection, regenerate the sensor surface using a low pH buffer (e.g., glycine-HCl) to remove the bound analyte.
-
-
Data Analysis:
-
Fit the sensorgram data to an appropriate binding model (e.g., a 1:1 Langmuir model) to calculate the kinetic and affinity constants.
-
Data Presentation:
| Analyte | kₐ (1/Ms) | kₔ (1/s) | K₋ (M) |
| AHCCA-Modified Peptide | 1.5 x 10⁵ | 2.0 x 10⁻⁴ | 1.3 x 10⁻⁹ |
| Unmodified Parent Peptide | No Binding | No Binding | No Binding |
| Peptide with Alanine substitution | No Binding | No Binding | No Binding |
| Peptide with Hydroxyproline | 3.2 x 10³ | 1.8 x 10⁻² | 5.6 x 10⁻⁶ |
Mandatory Visualization:
Caption: Surface Plasmon Resonance (SPR) experimental cycle.
Concluding Remarks: An Integrated Approach to Antibody Validation
No single technique provides a complete picture of antibody cross-reactivity. A multi-pronged approach, leveraging the strengths of each method, is the most robust strategy for validating antibodies against novel modifications like AHCCA-peptides. ELISA offers high-throughput screening, Western blotting provides crucial information about off-target binding in complex biological samples, and SPR delivers precise quantitative data on binding kinetics and affinity.
By employing these techniques in a logical workflow, researchers can confidently select and characterize highly specific antibodies, paving the way for groundbreaking discoveries and the development of next-generation diagnostics and therapeutics.
References
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Eurogentec. Custom antibodies against Post Translational Modifications. [Link]
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van der Kooi, A. J., et al. (2022). Autoantibodies against specific post-translationally modified proteins are present in patients with lupus and associate with major neuropsychiatric manifestations. PMC - PubMed Central. [Link]
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Reichert. (2025). The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions: Importance and Advancements with Reichert SPR Systems. [Link]
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Rosenthal, S. B., et al. (2022). Breaking tolerance: autoantibodies can target protein posttranslational modifications. PMC. [Link]
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ELISA kit. Antibody Cross Reactivity And How To Avoid It?. [Link]
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Gelis, A., et al. (2022). Antibodies against 4 Atypical Post-Translational Protein Modifications in Patients with Rheumatoid Arthritis. NIH. [Link]
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Bishayee, S., et al. (1990). Characterization of a novel anti-peptide antibody that recognizes a specific conformation of the platelet-derived growth factor receptor. PubMed. [Link]
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Bishayee, S., et al. (1990). Characterization of a novel anti-peptide antibody that recognizes a specific conformation of the platelet-derived growth factor receptor. PMC - NIH. [Link]
-
Kampstra, A. S. B., et al. (2018). Cross-reactivity of anti-modified protein antibodies is also present in predisease and individuals without rheumatoid arthritis. Semantic Scholar. [Link]
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Covalab. Choose the adapted immunogen - PTM. [Link]
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Bio-Rad. Western Blotting Immunodetection Techniques. [Link]
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Antibodies.com. (2024). ELISA: The Complete Guide. [Link]
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Zhao, Y., et al. (2024). Cross-reactivity of anti-modified protein antibodies in rheumatoid arthritis. PubMed. [Link]
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Creative Biolabs. Western Blot Protocol. [Link]
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Affinité Instruments. (2021). SPR to Examine Cross-Reactivity of Antibodies with Native and Variant SARS-CoV-2 Spike Proteins. [Link]
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Trier, N. H., & Houen, G. (2023). Design, Production, Characterization, and Use of Peptide Antibodies. MDPI. [Link]
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SeraCare. Technical Guide for ELISA - Protocols. [Link]
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Walter, G., & Werchau, H. (1982). Cross-reactivity of antibodies against synthetic peptides. PubMed. [Link]
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Connolly, D., et al. (2018). Rapid Antibody Selection Using Surface Plasmon Resonance for High-Speed and Sensitive Hazelnut Lateral Flow Prototypes. NIH. [Link]
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Kampstra, A. S. B., et al. (2018). Cross-reactivity of anti-modified protein antibodies is also present in predisease and individuals without rheumatoid arthritis. Annals of the Rheumatic Diseases. [Link]
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Houen, G., & Trier, N. H. (2021). Peptides, Antibodies, Peptide Antibodies and More. MDPI. [Link]
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Carterra. High Throughput Surface Plasmon Resonance: Why It Matters. [Link]
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Guest, J. D., & Pierce, B. G. (2022). Structural Features of Antibody-Peptide Recognition. Frontiers. [Link]
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Rich, R. L., & Myszka, D. G. (2011). Measuring Antibody-Antigen Binding Kinetics Using Surface Plasmon Resonance. Methods in Molecular Biology. [Link]
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Sood, A., et al. (1998). Synthesis of 1-amino-3-[(dihydroxyboryl)methyl]- cyclobutanecarboxylic acid as a potential therapy agent. PubMed. [Link]
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Creative Biolabs. Anti-Peptide Antibody Introduction. [Link]
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Lussier, D. J., et al. (2023). Peptide Conjugates with Small Molecules Designed to Enhance Efficacy and Safety. MDPI. [Link]
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Gilon, C., et al. (1998). 1-Aminocyclobutanecarboxylic acid derivatives as novel structural elements in bioactive peptides: application to tuftsin analogs. PubMed. [Link]
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Smith, A. (2023). studies toward the stereocontrolled synthesis of cyclobutane derivatives. ScholarWorks. [Link]
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Toniolo, C., et al. (1995). Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides. PubMed. [Link]
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Balaji, V. N., et al. (1994). Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues. PubMed. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-Amino-3-hydroxycyclobutane-1-carboxylic acid
Introduction: As a novel amino acid derivative, 1-Amino-3-hydroxycyclobutane-1-carboxylic acid is a compound of significant interest in synthetic chemistry and drug development. While its unique structure offers exciting possibilities, it also necessitates a cautious and principled approach to its handling and disposal. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in established laboratory safety principles and regulatory frameworks. Our core objective is to ensure personnel safety and environmental stewardship, even in the absence of exhaustive hazard data for this specific molecule.
Part 1: Hazard Characterization and Risk Assessment
The foundational step in any disposal protocol is to understand the material's intrinsic hazards. For 1-Amino-3-hydroxycyclobutane-1-carboxylic acid, comprehensive toxicological and ecological data is not yet widely available.[1] However, by examining the Safety Data Sheet (SDS) for a closely related analog, 1-Amino-cyclobutane carboxylic acid hydrochloride, we can establish a conservative safety baseline.
The analog is not classified as a hazardous substance or mixture under the Globally Harmonized System (GHS).[1] Despite this, it is crucial to recognize that its chemical, physical, and toxicological properties have not been thoroughly investigated.[1] Therefore, the absence of a hazard classification should not be misconstrued as an indication of being completely benign.
Causality of Precaution: The primary rationale for a structured disposal plan is the unknown long-term environmental and health impact. Discharging novel chemical entities into the environment must be avoided to prevent unforeseen ecological consequences.[1] The procedures outlined below are designed to contain the compound and direct it to a controlled and appropriate waste stream.
Part 2: The Core Disposal Protocol
This protocol is designed to be a self-validating system, ensuring that 1-Amino-3-hydroxycyclobutane-1-carboxylic acid is managed safely from the point of generation to its final disposal.
Step 1: Waste Characterization and Segregation
Proper segregation is the most critical step in preventing accidental chemical reactions and ensuring compliant disposal.
-
Uncontaminated Waste: Pure, unused, or surplus 1-Amino-3-hydroxycyclobutane-1-carboxylic acid should be considered non-hazardous chemical waste.
-
Contaminated Waste: If the compound is mixed with solvents or other reagents, the resulting mixture must be characterized based on its most hazardous component. For example, if dissolved in a flammable solvent like ethanol, the entire waste mixture must be treated as flammable waste.
-
Segregation Imperative: Always store this waste separately from incompatible materials. As a standard practice, keep amino acid waste streams separate from strong acids, bases, and oxidizing agents to prevent potential reactions.[2]
Step 2: Proper Containerization
The integrity of the waste stream begins with the container.
-
Select a Compatible Container: Use a high-density polyethylene (HDPE) or other chemically resistant plastic container with a secure, leak-proof screw cap.[2][3] Ensure the container is free from damage or deterioration.[4]
-
Labeling: Immediately label the container with a "Non-Hazardous Chemical Waste" label. Clearly write the full chemical name: "1-Amino-3-hydroxycyclobutane-1-carboxylic acid." If it is a mixture, list all components and their approximate percentages.[2]
-
Keep Containers Closed: Waste containers must remain securely capped at all times, except when adding waste.[2][3] This minimizes the risk of spills and exposure.
Step 3: Accumulation in a Satellite Accumulation Area (SAA)
Waste must be stored safely in the laboratory prior to collection.
-
Designate an SAA: Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of waste generation.[2][3] Do not move the waste to another room for storage.[3]
-
Secondary Containment: Place the waste container in a secondary containment bin to mitigate potential leaks or spills.
-
Regular Inspections: The SAA must be inspected weekly for any signs of container leakage or deterioration.[2]
Step 4: Final Disposal Pathway
Given the limited data on this compound, drain and solid trash disposal are strictly prohibited.
-
Primary Disposal Route: The only recommended disposal method is to engage a licensed professional waste disposal service.[1] This ensures the material is handled, transported, and disposed of in accordance with all federal, state, and local regulations, including the Resource Conservation and Recovery Act (RCRA).[4][5][6]
-
Forbidden Disposal Routes:
Part 3: Spill Management Protocol
In the event of a spill, a swift and correct response is essential to ensure safety.
-
Ensure Personal Safety: Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Control Access: Alert others in the area and restrict access to the spill location.
-
Containment & Cleanup:
-
Decontaminate: Clean the spill area with soap and water.
Part 4: Data Summary & Workflow Visualization
Disposal and Safety Data Summary
| Parameter | Information | Source |
| GHS Hazard Classification | Not classified as a hazardous substance (based on analog) | [1] |
| Primary Disposal Route | Licensed Professional Waste Disposal Service | [1] |
| Prohibited Disposal | Drain Disposal, Regular Trash Disposal | [1][7][8] |
| Container Type | Chemically compatible (e.g., HDPE) with secure screw cap | [2][4] |
| Storage Location | Designated Satellite Accumulation Area (SAA) | [2][3] |
| Spill Cleanup | Sweep solid material, avoid dust, dispose of as chemical waste | [7][9] |
Disposal Decision Workflow
The following diagram illustrates the logical steps for determining the correct disposal path for waste containing 1-Amino-3-hydroxycyclobutane-1-carboxylic acid.
Caption: Decision workflow for proper waste stream segregation.
References
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]
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How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]
-
Good Laboratory Practices: Waste Disposal. SCION Instruments. [Link]
-
Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]
-
SAFETY DATA SHEET: 1-Amino-cyclobutane carboxylic acid hydrochloride. AFG Bioscience LLC. [Link]
-
SAFETY DATA SHEET: 1-Aminocyclopropanecarboxylic acid. PhytoTech Labs. [Link]
-
1-Amino-3-hydroxycyclobutane-1-carboxylic acid. PubChem, National Center for Biotechnology Information. [Link]
-
Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency. [Link]
-
EPA Proposes Two New Rules To Expand Its Authority To Regulate Hazardous Waste Containing PFAS. Arnold & Porter. [Link]
-
Resource Conservation and Recovery Act (RCRA) Overview. U.S. Environmental Protection Agency. [Link]
-
Summary of the Resource Conservation and Recovery Act. U.S. Environmental Protection Agency. [Link]
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Personal protective equipment for handling 1-Amino-3-hydroxycyclobutane-1-carboxylic acid
Essential Safety and Handling Guide for 1-Amino-3-hydroxycyclobutane-1-carboxylic acid
Hazard Assessment and Risk Mitigation
Based on data from analogous compounds, 1-Amino-3-hydroxycyclobutane-1-carboxylic acid should be handled as a substance that is potentially harmful if swallowed, and may cause skin, eye, and respiratory irritation.[1][2] The primary routes of exposure are inhalation, skin contact, and eye contact. Therefore, a comprehensive personal protective equipment (PPE) strategy is mandatory.
Core Principles of Safe Handling:
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of any dust or aerosols.[3][4]
-
Administrative Controls: Ensure all personnel are trained on the specific hazards and handling procedures outlined in this guide. An eyewash station and safety shower should be readily accessible in the immediate work area.[3]
-
Personal Protective Equipment (PPE): The last line of defense, appropriate PPE, must be worn at all times when handling the compound.[5]
Personal Protective Equipment (PPE) Protocol
The following PPE is required to establish a protective barrier against potential exposure.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields or a full-face shield.[1][4] | Protects against splashes and airborne particles that can cause serious eye irritation.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a lab coat.[1][4][6] | Prevents direct skin contact which may cause irritation.[1] A lab coat protects personal clothing from contamination.[7] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is recommended if there is a potential for dust generation or if working outside of a fume hood.[4] | Minimizes the risk of inhaling airborne particles that could lead to respiratory tract irritation.[1] |
| Footwear | Closed-toe shoes. | Protects feet from potential spills and falling objects.[8] |
Step-by-Step PPE Donning and Doffing Procedure
Donning (Putting On) PPE:
-
Lab Coat: Put on a clean, properly fitting lab coat and fasten it completely.
-
Respirator (if needed): If the risk assessment indicates a need for respiratory protection, perform a seal check to ensure a proper fit.
-
Eye Protection: Put on safety goggles or a face shield.
-
Gloves: Don gloves, ensuring they overlap the cuffs of the lab coat.
Doffing (Taking Off) PPE:
-
Gloves: Remove gloves using a proper technique to avoid skin contact with the outer surface.[3][4] Dispose of them in the designated waste container.
-
Lab Coat: Remove the lab coat by folding it inward to contain any contamination and hang it in the designated area or dispose of it if it is single-use.
-
Eye Protection: Remove eye protection.
-
Respirator (if used): Remove the respirator.
-
Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[3][4]
Safe Handling and Emergency Procedures
General Handling:
-
Avoid creating dust.[4]
Emergency First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][4]
-
Skin Contact: Remove contaminated clothing and wash the affected skin with soap and water. If irritation persists, seek medical attention.[1][4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
Spill Management and Disposal Plan
A clear plan for managing spills and disposing of waste is crucial for laboratory safety and environmental compliance.
Spill Response:
-
Evacuate: Alert others in the area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, use an absorbent material to contain the substance. Avoid generating dust.
-
Clean: Carefully collect the spilled material and place it in a sealed, labeled container for disposal.
-
Decontaminate: Clean the spill area with an appropriate solvent.
Waste Disposal:
-
Chemical Waste: All waste containing 1-Amino-3-hydroxycyclobutane-1-carboxylic acid, including contaminated PPE and spill cleanup materials, should be collected in a clearly labeled, sealed container.[9]
-
Professional Disposal: Arrange for the disposal of chemical waste through a licensed hazardous waste disposal company. Do not dispose of this compound down the drain unless explicitly permitted by local regulations for similar, non-hazardous amino acids.[10][11] The complex nature of chemical waste necessitates professional handling to prevent environmental contamination.[11]
Visual Workflow for Safe Handling
The following diagram outlines the standard workflow for handling 1-Amino-3-hydroxycyclobutane-1-carboxylic acid, incorporating essential safety checkpoints.
Caption: Workflow for handling 1-Amino-3-hydroxycyclobutane-1-carboxylic acid.
References
-
SAFETY DATA SHEET. (2016, April 1). AFG Bioscience LLC. Retrieved January 2, 2026, from [Link]
-
Safety Data Sheet. (2021, May 1). Angene Chemical. Retrieved January 2, 2026, from [Link]
-
SAFETY DATA SHEETS. (2024, July 15). CATO Research Chemical Inc. Retrieved January 2, 2026, from [Link]
-
Appendix A Disposal Procedures by Chemical. (2022, June 6). University of Wisconsin-Madison. Retrieved January 2, 2026, from [Link]
-
What is the proper disposal of dansyl-substituted amino acids? (2020, December 21). ResearchGate. Retrieved January 2, 2026, from [Link]
-
Personal Protective Equipment (PPE). (n.d.). AFNS Safety - University of Alberta. Retrieved January 2, 2026, from [Link]
-
Safety Data Sheet: Cyclobutane-1,1-dicarboxylic acid. (2024, March 1). Carl ROTH. Retrieved January 2, 2026, from [Link]
-
Cyclobutane - Hazardous Agents. (n.d.). Haz-Map. Retrieved January 2, 2026, from [Link]
-
1-Amino-3-hydroxycyclobutane-1-carboxylic acid. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]
-
Personal Protective Equipment (PPE) in Laboratories. (2016, February 12). UW Environmental Health & Safety. Retrieved January 2, 2026, from [Link]
-
Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. (n.d.). PMC - NIH. Retrieved January 2, 2026, from [Link]
-
Amino acid metabolism: Disposal of Nitrogen. (2018). Doctor 2018. Retrieved January 2, 2026, from [Link]
-
Chapter 10: Personal Protective Equipment for Biohazards. (2024, July 24). Environmental Health & Safety. Retrieved January 2, 2026, from [Link]
-
1-Amino-3-(hydroxymethyl)cyclobutane-1-carboxylic acid. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]
-
Amino Acid Recycling. (n.d.). Area → Sustainability. Retrieved January 2, 2026, from [Link]
-
SAFETY DATA SHEET. (n.d.). PhytoTech Labs. Retrieved January 2, 2026, from [Link]
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- 4. angenechemical.com [angenechemical.com]
- 5. Personal Protective Equipment (PPE) in Laboratories | UW Environmental Health & Safety [ehs.washington.edu]
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- 8. Personal Protective Equipment (PPE) – AFNS Safety [afns-safety.ualberta.ca]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
